4-(3-Nitrophenyl)-3-thiosemicarbazide
Description
The exact mass of the compound N-(3-nitrophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-amino-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-2-1-3-6(4-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWDVPGYUSGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398242 | |
| Record name | N-(3-Nitrophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79925-03-4 | |
| Record name | N-(3-Nitrophenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79925-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Enduring Potential of the Thiosemicarbazide Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(3-Nitrophenyl)-3-thiosemicarbazide
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and broad spectrum of biological activities. The thiosemicarbazide nucleus, characterized by the -NH-NH-C(=S)-NH- moiety, is a quintessential example of such a scaffold.[1][2] Its unique electronic and structural features, particularly the presence of multiple hydrogen bond donors and acceptors, allow for potent interactions with a wide array of biological targets.[2] This guide focuses on a specific, promising derivative: this compound. The introduction of the 3-nitrophenyl group imparts distinct electronic properties and steric bulk, offering a valuable candidate for drug discovery programs. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, characterization, and potential therapeutic applications.
Core Physicochemical and Structural Properties
This compound is a solid organic compound with a well-defined molecular structure that dictates its chemical behavior and biological potential.
Molecular Identity
-
IUPAC Name: 1-amino-3-(3-nitrophenyl)thiourea[]
-
CAS Number: 79925-03-4[4]
-
Molecular Formula: C₇H₈N₄O₂S[][4]
-
Molecular Weight: 212.23 g/mol [][4]
Structural Data Summary
The key structural features—a thiourea core, a hydrazine terminus, and a meta-substituted nitrophenyl ring—are summarized in the table below.
| Property | Data | Source(s) |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])NC(=S)NN | [] |
| InChI Key | XGLWDVPGYUSGCU-UHFFFAOYSA-N | [][5] |
| Physical Form | Solid | [5] |
| Functional Groups | Thiosemicarbazide, Nitroarene, Hydrazine | N/A |
The presence of the thioamide group (C=S) and the terminal amine (-NH₂) makes this molecule a potent intermediate for the synthesis of various heterocyclic compounds, including thiadiazoles and triazoles, which are themselves of significant pharmacological interest.[6][7]
Synthesis and Spectroscopic Characterization
The synthesis of 4-aryl-3-thiosemicarbazides is a well-established process in organic chemistry, typically involving the nucleophilic addition of hydrazine to an isothiocyanate.[6]
Synthetic Workflow
The primary route to this compound involves the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for synthesizing the title compound.
-
Dissolution: Dissolve 3-nitrophenyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer. Ethanol is selected as a polar protic solvent to effectively dissolve the reactants.
-
Nucleophilic Addition: To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight excess of hydrazine ensures the complete consumption of the isothiocyanate starting material.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.[8]
-
Isolation: Cool the mixture to room temperature and then in an ice bath. The product, typically a solid, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product.
-
Validation: The identity and purity of the synthesized compound must be confirmed by melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic analysis.
Spectroscopic Characterization Profile
While specific spectra for this exact compound are proprietary, the expected characteristic signals can be deduced from extensive literature on analogous thiosemicarbazide derivatives.[6][9][10][11]
-
FT-IR (Infrared Spectroscopy): The IR spectrum is crucial for identifying key functional groups. Expected characteristic absorption bands (in cm⁻¹) include:
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3400-3100 cm⁻¹: Multiple peaks corresponding to N-H stretching vibrations from the -NH₂ and -NH- groups.[9]
-
~1600 cm⁻¹: C=N stretching, often seen in thiosemicarbazone derivatives but may be present due to tautomerism.[8]
-
1550-1500 cm⁻¹ & 1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1250 cm⁻¹ & ~850 cm⁻¹: Vibrations associated with the C=S (thione) group.[6][10]
-
-
¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton signals provide a structural map of the molecule.
-
δ 10.0-8.0 ppm: Multiple broad singlets corresponding to the exchangeable protons of the -NH- and -NH₂ groups.[6] The exact chemical shifts are sensitive to concentration and temperature.
-
δ 8.0-7.2 ppm: A complex multiplet pattern in the aromatic region, characteristic of a meta-substituted benzene ring.
-
The terminal -NH₂ protons may appear as a distinct broad singlet.[8]
-
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~180 ppm: A characteristic downfield signal for the thione carbon (C=S).[6]
-
δ 150-120 ppm: Multiple signals corresponding to the aromatic carbons of the nitrophenyl ring.
-
-
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 212 or 213, respectively.[11]
Biological Activities and Therapeutic Potential
The thiosemicarbazide scaffold is a cornerstone in the development of agents with a wide range of biological activities. The incorporation of a nitrophenyl group can modulate these activities through electronic and steric effects.[12]
Caption: Potential biological activities of the thiosemicarbazide scaffold.
Antimicrobial Activity
Thiosemicarbazides and their derivatives, thiosemicarbazones, are well-documented antimicrobial agents.[1][13] Studies on nitrophenyl-containing thiosemicarbazides have shown activity against Gram-positive bacteria, including various Staphylococcus and Streptococcus species.[7][12] The proposed mechanism of action involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication.[14] The lipophilicity and electronic nature of the nitrophenyl group are crucial for cell wall penetration and target engagement.[15] Antifungal properties, particularly against dermatophytes like Trichophyton spp., have also been reported for related structures.[16]
Anticonvulsant Properties
A significant body of research has demonstrated the anticonvulsant potential of thiosemicarbazide derivatives.[17] The pharmacophore for this activity often includes an aryl ring, a hydrogen-bonding domain (the thiosemicarbazide moiety), and a terminal lipophilic group. These compounds have shown efficacy in established animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[17][18] The presence of the nitrophenyl group can influence the molecule's ability to cross the blood-brain barrier and interact with neuronal targets.
Anticancer and Enzyme Inhibition Activity
The thiosemicarbazide scaffold is present in several compounds investigated for their anticancer properties.[2][19] Their antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation, such as topoisomerase II.[2] Furthermore, related 4-arylthiosemicarbazide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme implicated in melanin biosynthesis and a target in studies against Toxoplasma gondii.[15] This suggests that this compound could be a valuable lead structure for developing novel antiparasitic or anticancer agents.[15]
Protocol: In Vitro Antibacterial Susceptibility Testing
To evaluate the antibacterial potential of this compound, a standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO). DMSO is used due to its ability to dissolve a wide range of organic compounds and its relative inertness at low concentrations.
-
Bacterial Inoculum: Culture the selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in MHB to achieve a range of concentrations (e.g., 250 µg/mL to 0.49 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used). A standard antibiotic like ciprofloxacin should be run in parallel as a reference.[7]
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound is a synthetically accessible molecule built upon a pharmacologically privileged scaffold. Its chemical properties, characterized by the reactive hydrazine terminus and the electron-withdrawing nitrophenyl group, make it not only a target for biological screening but also a versatile intermediate for the synthesis of more complex heterocyclic systems. The extensive evidence of antimicrobial, anticonvulsant, and anticancer activities within the broader thiosemicarbazide class strongly supports the further investigation of this specific derivative. Future research should focus on its comprehensive biological evaluation, elucidation of specific mechanisms of action, and structure-activity relationship (SAR) studies by synthesizing analogues with varied substitution patterns on the phenyl ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 15. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(3-Nitrophenyl)-3-thiosemicarbazide (CAS 79925-03-4): Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-(3-Nitrophenyl)-3-thiosemicarbazide, a molecule of significant interest in the field of medicinal chemistry. While direct experimental data for this specific compound is limited, this document synthesizes established principles of organic chemistry and the well-documented biological activities of the broader thiosemicarbazide class to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and the compelling rationale for its investigation as a potential therapeutic agent.
The Thiosemicarbazide Scaffold: A Privileged Structure in Drug Discovery
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds characterized by the presence of a thiourea and hydrazine functionality.[1] This structural motif has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by compounds containing it. These activities include antimicrobial, antiviral, anticancer, and anticonvulsant properties.[2][3][4] The biological versatility of thiosemicarbazides is often attributed to their ability to chelate metal ions, which are essential for the function of many enzymes, and to interact with various biological targets through hydrogen bonding and other non-covalent interactions.[5][6] The introduction of a nitrophenyl group, as in the case of this compound, can further modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity.[7]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79925-03-4 | [8] |
| Molecular Formula | C₇H₈N₄O₂S | [9] |
| Molecular Weight | 212.23 g/mol | [9] |
| Appearance | Solid (predicted) | [9] |
| Melting Point | 161-163°C (decomposes) | [8] |
| SMILES | NNC(=S)Nc1cccc(c1)--INVALID-LINK--=O | [9] |
| InChI | 1S/C7H8N4O2S/c8-10-7(14)9-5-2-1-3-6(4-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | [9] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be reliably achieved through the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate. This is a standard and efficient method for the preparation of 4-substituted thiosemicarbazides.
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-nitrophenyl isothiocyanate in anhydrous ethanol.
-
Reaction Initiation: To the stirred solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. The choice of a slight excess of hydrazine ensures the complete consumption of the isothiocyanate. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its ease of removal.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Product Isolation: Upon completion of the reaction, the solid product that precipitates out of the solution is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from ethanol to yield the final product, this compound, as a pure solid.
-
Drying: The purified product is dried under vacuum to remove any residual solvent.
Structural Characterization
Confirmation of the chemical structure and purity of the synthesized this compound is crucial. The following spectroscopic techniques are standard for this purpose, with expected characteristic signals based on the analysis of similar compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹.
-
Aromatic C-H stretching should appear around 3000-3100 cm⁻¹.
-
The C=S (thiocarbonyl) stretching vibration is anticipated in the range of 1200-1300 cm⁻¹.
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The protons of the aromatic ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm).
-
The N-H protons will be observed as broad singlets, with their chemical shifts being concentration and solvent-dependent.
-
The -NH₂ protons are also expected to give a distinct signal.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The carbon of the C=S group is expected to have a characteristic chemical shift in the range of δ 180-200 ppm.
-
The aromatic carbons will resonate in the region of δ 110-150 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.23 g/mol ) should be observed, confirming the identity of the synthesized product.
Potential Biological Activities and Therapeutic Applications
Antimicrobial Activity
Thiosemicarbazide derivatives have been widely reported to possess significant antibacterial and antifungal activity.[10][11] The presence of the nitro group on the phenyl ring is a common feature in many antimicrobial agents. Therefore, it is highly probable that this compound will exhibit activity against a range of pathogenic bacteria and fungi.
Anticancer Activity
The anticancer potential of thiosemicarbazides and their derivatives is well-documented.[4][12] Several mechanisms of action have been proposed, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and the induction of apoptosis.[6] The ability of thiosemicarbazides to chelate iron is also thought to contribute to their anticancer effects, as cancer cells have a high demand for this metal.[6] The nitrophenyl moiety can further enhance these properties.
Anticonvulsant Activity
Various thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promising results in preclinical models.[13][14][15] This suggests that the thiosemicarbazide scaffold could be a valuable starting point for the development of new antiepileptic drugs.
Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological potential of this compound, the following is a generalized workflow for initial in vitro screening.
Caption: General workflow for the biological evaluation of this compound.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from the wells showing no growth are sub-cultured on agar plates. The MBC/MFC is the lowest concentration that results in no growth on the sub-culture.
Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of thiosemicarbazides. Based on the established synthetic routes and the diverse biological activities of its structural analogs, this compound warrants further investigation. The protocols and predictive characterization data provided in this guide offer a solid foundation for researchers to synthesize, purify, and evaluate its therapeutic potential. Future studies should focus on the systematic screening of this compound against a panel of microbial pathogens and cancer cell lines to elucidate its specific biological activities and mechanisms of action.
References
- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]
- 9. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations of Thiosemicarbazides as Botulinum Toxin Active-Site Inhibitors: Enzyme, Cellular, and Rodent Intoxication Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Introduction: The Significance of the Thiosemicarbazide Scaffold
An In-Depth Technical Guide to the Molecular Structure of 4-(3-Nitrophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a "privileged scaffold" in medicinal chemistry.[1] Their unique structural motif, characterized by a reactive thiocarbonyl group and multiple hydrogen bond donors/acceptors, imparts a remarkable versatility for coordinating with metal ions and interacting with biological targets.[2][3][4] This has led to a broad spectrum of documented biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][5][6] The ease of their synthesis further enhances their appeal as promising candidates for therapeutic development.[1]
The subject of this guide, this compound (4,3-NPTSC), incorporates the potent thiosemicarbazide core with a 3-nitrophenyl substituent. The introduction of the nitro group (a strong electron-withdrawing group) and the specific substitution pattern on the phenyl ring are anticipated to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.[1][7] This document serves as a comprehensive technical exploration of the molecular structure of 4,3-NPTSC, synthesizing data from spectroscopic, crystallographic, and computational methodologies to provide a foundational understanding for future drug design and development efforts.
Synthesis and Characterization: A Validated Protocol
The synthesis of aryl thiosemicarbazides is a well-established process in organic chemistry. The most direct and efficient method involves the reaction of an appropriately substituted aryl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is typically high-yielding and produces a clean product.
Experimental Protocol: Synthesis of this compound
Rationale: This protocol leverages the high reactivity of the isothiocyanate group toward the terminal nitrogen of hydrazine. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its ease of removal. The reaction is typically exothermic and proceeds readily at room temperature.
-
Reactant Preparation: Dissolve 3-nitrophenyl isothiocyanate (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of isothiocyanate) in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophilic Addition: To the stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is typically observed as the product is often less soluble in ethanol than the reactants.
-
Isolation: Upon completion, the resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[8]
-
Characterization: The final product's identity and purity are confirmed using techniques such as melting point determination, FT-IR, and NMR spectroscopy. The reported melting point for this compound is 161-163 °C.[9]
Caption: Workflow for the synthesis of this compound.
Elucidation of the Molecular Architecture
A multi-faceted approach combining spectroscopic and computational methods is essential for a complete understanding of the molecule's three-dimensional structure, bonding, and electronic distribution.
Spectroscopic Characterization
Spectroscopy provides invaluable, experimentally-derived information about the functional groups and bonding framework of the molecule.
FT-IR spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups. For 4,3-NPTSC, the key expected vibrations are summarized below. The interpretation relies on established correlation tables and data from similar thiosemicarbazide structures.[6][10][11][12]
| Wavenumber (cm⁻¹) | Vibration Mode | Rationale & Expected Appearance |
| 3400 - 3100 | ν(N-H) stretching | Multiple bands are expected in this region corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group and the secondary -NH- group. Hydrogen bonding can cause these bands to be broad.[11][13] |
| 3100 - 3000 | ν(C-H) aromatic stretching | Medium to weak bands appear just above 3000 cm⁻¹, characteristic of the C-H bonds on the phenyl ring. |
| ~1600 | δ(N-H) scissoring | A strong band in this region is typical for the scissoring vibration of the primary amine (-NH₂) group. This can sometimes overlap with aromatic C=C stretching. |
| 1530 & 1350 | ν(NO₂) asymmetric & symmetric | Two strong, distinct bands are the hallmarks of the nitro group. The asymmetric stretch appears at a higher frequency (~1530 cm⁻¹) than the symmetric stretch (~1350 cm⁻¹).[14] |
| 1300 - 1100 | ν(C-N) stretching | Bands associated with the stretching of the various C-N bonds within the molecule. |
| 850 - 750 | ν(C=S) stretching | The thiocarbonyl (C=S) stretch is a key diagnostic peak. It is often weaker than a C=O stretch and can be coupled with other vibrations, typically appearing in the 850-750 cm⁻¹ range for thioureas and thiosemicarbazides.[4][10] |
| 750 - 690 | γ(C-H) aromatic out-of-plane | The substitution pattern on the benzene ring (meta-substitution) gives rise to characteristic strong bands in this region from out-of-plane C-H bending. |
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and amine protons. The aromatic protons of the 3-nitrophenyl group will exhibit a complex splitting pattern due to their meta- and ortho- couplings. The N-H protons often appear as broad singlets and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.[15][16][17]
-
¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is particularly noteworthy, as it is highly deshielded and appears far downfield, typically in the range of 175-185 ppm.[4][15][18] The aromatic carbons will appear in the 110-150 ppm range, with the carbon attached to the nitro group being significantly deshielded.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| > 9.0 (broad s) | -NH-Ph |
| ~8.0 - 7.4 (m) | Aromatic-H |
| ~5.0 (broad s) | -NH₂ |
(Note: Predicted chemical shifts are based on analogous structures and may vary with solvent and experimental conditions.)
Structural Analysis via Crystallography and Computation
While experimental crystal structure data for 4,3-NPTSC is not publicly available, its structural properties can be reliably inferred from published structures of closely related compounds and validated through computational modeling.[10][13]
-
Planarity: The nitrophenyl ring is planar. The thiosemicarbazide moiety (-NH-NH-C(=S)-NH-) tends toward a planar conformation to maximize π-conjugation. The dihedral angle between the phenyl ring and the thiosemicarbazide plane is a key conformational parameter.
-
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-NH, -NH₂) and acceptors (S atom, O atoms of NO₂). In the solid state, extensive intermolecular hydrogen bonding is expected, forming complex networks that stabilize the crystal lattice. These interactions are crucial for molecular recognition at biological targets.[13]
-
Thione Tautomer: The molecule predominantly exists in the thione tautomeric form (C=S) rather than the thiol form (C-SH), as confirmed by the presence of the characteristic ν(C=S) vibration in IR spectra of related compounds.
Caption: Functional components of the this compound molecule.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and analyze molecular structure and properties in the absence of experimental crystal data.[3][19]
Rationale: DFT calculations at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) can provide highly accurate information about the molecule's gas-phase geometry, electronic structure, and vibrational frequencies.[10] This allows for a direct comparison with experimental spectroscopic data and offers deeper insights into the molecule's reactivity.
A typical computational workflow involves:
-
Geometry Optimization: Calculating the lowest energy conformation of the molecule. This provides theoretical bond lengths and angles.
-
Frequency Calculation: Simulating the IR spectrum. A good correlation between the calculated and experimental spectra validates the accuracy of the computed structure.[10]
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap between them relates to the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution, highlighting electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule. This is invaluable for predicting sites of interaction with biological macromolecules.
-
Caption: A typical workflow for DFT analysis of a target molecule.
Conclusion and Outlook
The molecular structure of this compound is defined by the interplay between an electron-withdrawing nitrophenyl ring and a versatile thiosemicarbazide core. Spectroscopic analyses (FT-IR and NMR) provide definitive fingerprints for its functional groups, confirming the thione tautomer and the presence of the key nitro and amine moieties. While lacking a published crystal structure, computational modeling and comparison with analogous compounds provide a reliable model of its 3D architecture, highlighting its potential for extensive hydrogen bonding.
This detailed structural understanding forms the bedrock for rational drug design. The molecule's distinct electronic features and hydrogen bonding capabilities can now be systematically explored through further computational studies, such as molecular docking with known biological targets, and serve as a starting point for the synthesis of new analogues with potentially enhanced therapeutic activity.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. This compound | 79925-03-4 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. westmont.edu [westmont.edu]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing | MDPI [mdpi.com]
- 21. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Nitrophenyl Thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Nitrophenyl Thiosemicarbazides in Medicinal Chemistry
Thiosemicarbazides, characterized by the NH2-NH-CS-NH2 scaffold, are versatile molecules that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The incorporation of a nitrophenyl group into the thiosemicarbazide structure often enhances these activities, making nitrophenyl thiosemicarbazide derivatives a promising class of compounds for the development of novel therapeutic agents.[1][3][4] The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets. This guide provides an in-depth technical overview of the diverse biological activities of nitrophenyl thiosemicarbazide derivatives, focusing on their antimicrobial, anticancer, and antiviral potential, as well as their role as enzyme inhibitors. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for their biological evaluation.
Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Nitrophenyl thiosemicarbazide derivatives have emerged as a promising class of antimicrobial agents.[1][3][4]
Mechanism of Action
The antimicrobial action of thiosemicarbazides is often attributed to their ability to chelate essential metal ions required for microbial growth and enzymatic activity.[5] Molecular docking studies suggest that these compounds may also act by inhibiting key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[4][6] The presence of the nitrophenyl moiety can enhance this activity, likely by influencing the compound's lipophilicity and its ability to penetrate bacterial cell walls.
Experimental Evaluation of Antimicrobial Activity
The antimicrobial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination [7][8][9]
Objective: To determine the minimum inhibitory concentration (MIC) of nitrophenyl thiosemicarbazide derivatives against a panel of pathogenic bacteria.
Materials:
-
Test compounds (nitrophenyl thiosemicarbazide derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Streptomycin[10])
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Test Compound Stock Solutions: Dissolve the nitrophenyl thiosemicarbazide derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Controls:
-
Positive Control: A well containing bacteria and a known effective antibiotic.
-
Negative Control (Sterility Control): A well containing only broth to check for contamination.
-
Growth Control: A well containing broth and bacteria without any test compound.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Structure-Activity Relationship (SAR)
Studies have shown a strong correlation between the chemical structure of nitrophenyl thiosemicarbazide derivatives and their antimicrobial activity.[4][11] The position of the nitro group on the phenyl ring and the nature of substituents on the thiosemicarbazide backbone significantly influence their potency.[4] For instance, certain derivatives with a 4-nitrophenyl group have demonstrated notable activity against Gram-positive bacteria like S. aureus and S. epidermidis.[1][3]
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Derivative 6 | S. aureus | Not specified | [3] |
| Derivative 7 | S. epidermidis | Not specified | [3] |
| Derivative 8 | S. mutans | Not specified | [3] |
| Compound X | E. coli | 0.4-0.5 µM | [2] |
Note: Specific MIC values for derivatives 6, 7, and 8 were not provided in the source material but were noted to possess antibacterial activity.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Thiosemicarbazones, the parent compounds of thiosemicarbazides, have shown significant anticancer activity, with some entering clinical trials.[5] The introduction of a nitrophenyl group can further enhance this cytotoxic potential.
Mechanism of Action
The anticancer mechanism of nitrophenyl thiosemicarbazide derivatives is multifaceted.[5] Key proposed mechanisms include:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair. Thiosemicarbazones are known to inhibit this enzyme, leading to cell cycle arrest.[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[4][6]
-
Generation of Reactive Oxygen Species (ROS): The formation of metal complexes with these derivatives can lead to the production of ROS, causing oxidative stress and subsequent cell death.[5]
-
DNA Intercalation: The planar aromatic structures of these compounds may allow them to intercalate with DNA, disrupting its replication and transcription.[5]
Experimental Evaluation of Cytotoxicity
The in vitro anticancer activity of these compounds is typically evaluated using cytotoxicity assays on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[12]
Experimental Protocol: MTT Assay for Cytotoxicity [12][13][14]
Objective: To determine the cytotoxic effect of nitrophenyl thiosemicarbazide derivatives on cancer cell lines.
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][3]
-
Normal cell line (e.g., Vero cells) for selectivity assessment[13]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[14]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | A549 | Significant inhibition | [3] |
| Compound 4 | HepG2 | Significant inhibition | [3] |
| Thiazole derivative 2d | HL60 | 43-76 | [13] |
| Thiazole derivative 2f | MCF-7 | 43-76 | [13] |
| Thiazole derivative 2h | HL60 | 43-76 | [13] |
Note: The source for compounds 1 and 4 stated "significantly inhibited... cell division" but did not provide specific IC₅₀ values.[3]
Antiviral Activity: A Broad-Spectrum Approach
Thiosemicarbazones were among the first synthetic antiviral agents discovered.[15] Their derivatives, including those with nitrophenyl groups, continue to show promise against a variety of DNA and RNA viruses.
Mechanism of Action
The antiviral activity of thiosemicarbazones is often linked to the inhibition of viral replication.[16] They can interfere with viral enzymes essential for nucleic acid synthesis or other stages of the viral life cycle. Some derivatives have shown potent activity against viruses like Herpes Simplex Virus (HSV), Dengue virus, and even Human Immunodeficiency Virus (HIV).[16][17][18]
Experimental Evaluation of Antiviral Activity
A common method to assess antiviral activity is the plaque reduction assay, which quantifies the reduction in viral plaques in the presence of the test compound.
Experimental Protocol: Plaque Reduction Assay [18]
Objective: To determine the antiviral activity of nitrophenyl thiosemicarbazide derivatives against a specific virus.
Materials:
-
Test compounds
-
Virus stock of known titer
-
Host cell line susceptible to the virus (e.g., Vero cells for Dengue virus)[18]
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption:
-
Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the overlay medium.
-
After the adsorption period, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the test compound to the wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period that allows for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization:
-
After incubation, fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%).
-
Enzyme Inhibition: A Targeted Therapeutic Approach
Nitrophenyl thiosemicarbazide derivatives have also been investigated as inhibitors of various enzymes, highlighting their potential for targeted therapies.
Identified Enzyme Targets
-
α-Glucosidase: Some derivatives have shown potential as α-glucosidase inhibitors, which could be relevant for the management of type 2 diabetes.[3]
-
Cholinesterases: Certain thiosemicarbazones have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[19][20]
-
Urease: Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori.[21]
Experimental Evaluation of Enzyme Inhibition
The inhibitory activity of these compounds is determined using in vitro enzyme assays specific to the target enzyme.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
Objective: To determine the inhibitory effect of nitrophenyl thiosemicarbazide derivatives on a specific enzyme.
Materials:
-
Test compounds
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's activity
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control inhibitor
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the buffer, the enzyme, and different concentrations of the test compound.
-
Include a control with the enzyme and buffer but no inhibitor, and a blank with buffer and substrate but no enzyme.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Conclusion and Future Directions
Nitrophenyl thiosemicarbazide derivatives represent a versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties, make them attractive candidates for further drug development. The ease of their synthesis and the potential for structural modifications allow for the fine-tuning of their biological profiles to enhance potency and selectivity.[22][23] Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of this chemical class holds significant potential for addressing unmet medical needs in infectious diseases, oncology, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Theoretical, in Silico and in Vitro Biological Evaluation Studies of New Thiosemicarbazones as Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-(3-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(3-Nitrophenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and structural features of this compound, underpinned by established spectroscopic principles and data from analogous structures.
Introduction: The Significance of this compound
Thiosemicarbazides are a versatile class of compounds recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The introduction of a nitrophenyl group, as in this compound, can significantly modulate these activities. The nitro group, being a strong electron-withdrawing moiety, can influence the electronic distribution within the molecule, impacting its interaction with biological targets.[3] Recent studies on nitrophenyl-containing thiosemicarbazide derivatives have highlighted their potential as α-glucosidase inhibitors, as well as their antibacterial and antiproliferative activities.[3][4] A thorough understanding of the spectroscopic signature of this compound is therefore crucial for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in drug discovery and development programs.
Synthesis and Molecular Structure
The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through a straightforward nucleophilic addition reaction.
General Synthetic Protocol
A common and efficient method for the synthesis of this compound involves the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The reaction proceeds at room temperature or with gentle heating to afford the target compound in good yield.[2]
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-nitrophenyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a solid.
Molecular Structure
The molecular structure of this compound is characterized by a central thiourea core linking a 3-nitrophenyl group at the N4 position and a hydrazinyl moiety at the N3 position. The molecular formula is C₇H₈N₄O₂S, with a molecular weight of 212.23 g/mol .[5]
Caption: Molecular structure of this compound.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the comprehensive characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| N-H (Amine & Amide) | 3400 - 3100 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=S (Thione) | 1250 - 1020 and 850 - 600 | Stretching |
| N-O (Nitro) | 1550 - 1475 and 1360 - 1290 | Asymmetric & Symmetric Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-N | 1350 - 1250 | Stretching |
Data synthesized from references[6][7][8][9][10].
The N-H stretching vibrations of the -NH₂ and -NH- groups typically appear as multiple bands in the 3400-3100 cm⁻¹ region.[9] The presence of the thiocarbonyl (C=S) group is confirmed by characteristic bands in the fingerprint region.[10] The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are key identifiers for this compound.[9]
Experimental Protocol: FT-IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic and amine protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH- (Thiourea) | 9.0 - 11.0 | Singlet (broad) | 1H |
| -NH- (Hydrazinyl) | 8.0 - 9.5 | Singlet (broad) | 1H |
| Aromatic-H | 7.5 - 8.5 | Multiplet | 4H |
| -NH₂ (Hydrazinyl) | 4.0 - 5.0 | Singlet (broad) | 2H |
Data synthesized from references[6][7][11][12].
The protons of the -NH- and -NH₂ groups are exchangeable with D₂O and will exhibit broad signals. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group, leading to downfield shifts.[11]
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=S (Thiocarbonyl) | 175 - 185 |
| Aromatic-C (C-NO₂) | 145 - 150 |
| Aromatic-C | 115 - 140 |
Data synthesized from references[11][13][14][15].
The thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a low field.[11] The carbon atom attached to the nitro group will also be significantly downfield due to the strong electron-withdrawing effect.
Experimental Protocol: NMR Spectroscopy
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons.
Caption: Workflow for NMR-based structural elucidation.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.
| Transition | Expected λmax (nm) |
| π → π* (Aromatic system) | 250 - 300 |
| n → π* (C=S and NO₂) | 300 - 350 |
Data synthesized from references[16][17][18][19][20].
The presence of the nitroaromatic chromophore is expected to result in a significant absorption in the near-UV region.[20]
Experimental Protocol: UV-Visible Spectroscopy
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Record the UV-Visible spectrum over a range of 200-800 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax).
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. For this compound (MW = 212.23), the mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
Expected Fragmentation Pattern:
The fragmentation of thiosemicarbazides often involves cleavage of the N-N bond and the bond between the aromatic ring and the nitrogen atom.[21][22] Key expected fragments for this compound include:
-
[C₆H₄NO₂]⁺: Fragment corresponding to the nitrophenyl group.
-
[NH₂-N=C=S]⁺: Fragment from the thiosemicarbazide core.
-
Loss of NH₂NH₂ (hydrazine).
-
Loss of the nitro group (NO₂).
Caption: Proposed major fragmentation pathways in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with liquid chromatography).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing FT-IR, ¹H NMR, ¹³C NMR, UV-Visible spectroscopy, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. The expected spectroscopic data, derived from established principles and analogous compounds, serve as a reliable reference for researchers in quality control and further derivatization studies. This detailed understanding of its molecular and electronic structure is fundamental for advancing the development of this promising scaffold in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-ETHYL-3-THIOSEMICARBAZIDE(13431-34-0) 13C NMR spectrum [chemicalbook.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 22. scirp.org [scirp.org]
A Technical Guide to the Therapeutic Targeting Potential of Nitrophenyl Thiosemicarbazides
This guide provides an in-depth exploration of nitrophenyl thiosemicarbazides, a class of synthetic compounds demonstrating significant therapeutic promise. We will dissect their mechanisms of action, identify key molecular targets, and present robust experimental workflows for their evaluation, tailored for researchers, medicinal chemists, and drug development professionals.
Introduction: The Chemical Versatility and Therapeutic Promise of Nitrophenyl Thiosemicarbazides
Thiosemicarbazides are a versatile class of compounds characterized by a thiourea core linked to a hydrazine moiety. The incorporation of a nitrophenyl group into this scaffold significantly modulates the molecule's electronic properties and steric configuration, leading to a diverse range of biological activities.[1] These derivatives have emerged as privileged structures in medicinal chemistry, exhibiting a spectrum of effects including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] The nitro group, being a strong electron-withdrawing feature, often enhances the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions, making these molecules prime candidates for targeted drug discovery.[4]
Key Therapeutic Targets and Mechanisms of Action
The efficacy of nitrophenyl thiosemicarbazides stems from their ability to interact with specific and crucial biomolecules. Below, we detail the most promising and well-documented therapeutic targets.
Antimicrobial Target: Bacterial Type IIA Topoisomerases
A primary and validated target in the antibacterial arena is the bacterial type IIA topoisomerase, specifically DNA gyrase and Topoisomerase IV.[5] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial agents.
Mechanism of Action: Nitrophenyl thiosemicarbazide derivatives have been shown to function as inhibitors of the ATPase activity of these topoisomerases.[6] For instance, 1-(indol-2-oyl)-4-(4-nitrophenyl) thiosemicarbazide was found to inhibit Staphylococcus aureus Topoisomerase IV by targeting the ATP-binding site of the ParE subunit.[5] Unlike quinolone antibiotics that stabilize the DNA-enzyme cleavage complex, these compounds prevent the enzyme from hydrolyzing ATP, a critical step in its catalytic cycle. This disruption halts DNA replication and leads to bacterial growth arrest.[5][6] The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide core, is a critical determinant of this antibacterial activity.[7]
Anticancer Targets: Kinase Signaling and Apoptosis Regulation
Nitrophenyl thiosemicarbazides exert their anticancer effects through a multi-target approach, primarily by modulating critical signaling pathways and inducing programmed cell death (apoptosis).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth; its overactivation is a hallmark of many cancers.[8] Molecular docking studies have identified PI3K as a probable binding target for nitrophenyl thiosemicarbazone derivatives.[4] By inhibiting PI3K or its downstream effector Akt, these compounds can suppress pro-survival signals, thereby halting uncontrolled cell proliferation.[8] The inhibition of this pathway is a key mechanism contributing to their antiproliferative effects against various cancer cell lines.[4][8]
-
Induction of Apoptosis via Caspase Activation: Apoptosis is a regulated process of cell death essential for tissue homeostasis. Many anticancer drugs function by activating this pathway in tumor cells. In silico studies suggest that thiosemicarbazide derivatives can modulate the activity of key apoptotic proteins.[9][10] The proposed mechanism involves the activation of initiator caspases (like Caspase 8) and executioner caspases (like Caspase 3), coupled with the activation of pro-apoptotic proteins such as BAX.[10] This coordinated action effectively triggers the apoptotic cascade, leading to the elimination of cancer cells.
Enzyme Inhibition: A Broad-Spectrum Approach
The thiosemicarbazide scaffold is an effective chelator and can interact with the active sites of various enzymes, leading to their inhibition.
-
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain nitrophenyl thiosemicarbazide derivatives have been identified as potential α-glucosidase inhibitors.[11] Molecular docking simulations suggest these compounds bind to the glucose-binding site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.[11]
-
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme crucial for melanin biosynthesis. Its inhibitors are of great interest in cosmetology (for hyperpigmentation) and medicine (for melanoma). Nitrophenyl thiosemicarbazides have demonstrated a strong inhibitory effect on tyrosinase activity, likely through chelation of the copper ions in the enzyme's active site.[2][12]
Antiparasitic Target: Tyrosine Metabolism in Toxoplasma gondii
Toxoplasma gondii is an intracellular parasite for which new therapeutic options are needed. Thiosemicarbazides have shown potent activity against the proliferation of T. gondii. The proposed mechanism involves the disruption of tyrosine metabolism by inhibiting the parasite's crucial enzyme, tyrosine hydroxylase (TyrH).[12] This highlights a novel application for this class of compounds in treating infectious diseases.
Structure-Activity Relationship (SAR) Insights
The biological activity of nitrophenyl thiosemicarbazides is finely tuned by their chemical structure. Key SAR findings include:
-
Position of the Nitro Group: The location of the nitro substituent on the phenyl ring (ortho, meta, or para) significantly influences target affinity and efficacy. For example, 4-nitrophenyl substitution has been found to be favorable for antiproliferative and α-glucosidase inhibitory activities.[1][11]
-
Substituents at N1 and N4: The nature of the groups attached to the N1 and N4 positions of the thiosemicarbazide core is critical. For anti-Toxoplasma activity, a five-membered heterocyclic moiety at the N1 position and an aryl group at the N4 position are considered key for potency.[13]
-
Molecular Geometry: For antibacterial action against topoisomerases, the overall 3D geometry of the molecule, especially around the N4-terminus, dictates the compound's ability to fit into the ATP-binding pocket.[7]
Experimental Workflows for Target Identification and Validation
A systematic approach is essential for identifying and validating the therapeutic targets of novel nitrophenyl thiosemicarbazide derivatives.
Integrated Target Discovery & Validation Workflow
The following diagram outlines a logical workflow, progressing from computational prediction to biological validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01937G [pubs.rsc.org]
- 5. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. scispace.com [scispace.com]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 11. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
The Versatile Scaffold: A Technical Guide to 4-Aryl-3-Thiosemicarbazide Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Structure
In the landscape of medicinal chemistry, the 4-aryl-3-thiosemicarbazide core has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has positioned these compounds as promising candidates in the development of novel therapeutics for a wide array of diseases.[1][2] Their inherent structural features, including a thiourea backbone, an aromatic ring system, and multiple hydrogen bond donors and acceptors, provide a rich pharmacophore for molecular interactions. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-aryl-3-thiosemicarbazide derivatives, providing researchers with a comprehensive resource to navigate this exciting area of drug discovery.
The Chemistry of 4-Aryl-3-Thiosemicarbazides: Synthesis and Characterization
The synthesis of 4-aryl-3-thiosemicarbazides is typically a straightforward and efficient process, making this class of compounds highly accessible for derivatization and screening.[3][4] The most common synthetic route involves the reaction of an aryl isothiocyanate with a hydrazine derivative, such as hydrazine hydrate or a substituted hydrazide.[3][4][5]
Experimental Protocol: General Synthesis of 4-Aryl-3-Thiosemicarbazides
-
Reactant Preparation: Dissolve one equivalent of the desired aryl isothiocyanate in a suitable solvent, such as ethanol or methanol.
-
Reaction Initiation: To the stirred solution, add one equivalent of hydrazine hydrate dropwise at room temperature.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature or with gentle heating for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solid product often precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold ethanol) to remove any unreacted starting materials, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques, including:
-
FTIR Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and aromatic C-H bonds.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized molecule.[3][6][7]
-
Caption: General reaction scheme for the synthesis of 4-aryl-3-thiosemicarbazides.
A Spectrum of Biological Activities: Therapeutic Potential
The true power of the 4-aryl-3-thiosemicarbazide scaffold lies in its broad range of biological activities. Extensive research has demonstrated their potential as antimicrobial, anticancer, anticonvulsant, and antioxidant agents.
Antimicrobial Powerhouse: Combating Bacterial and Fungal Pathogens
4-Aryl-3-thiosemicarbazide derivatives have shown significant promise as antimicrobial agents, with activity against a wide range of Gram-positive and Gram-negative bacteria.[6][7][8][9] Some compounds have also demonstrated notable antifungal activity.[1]
The proposed mechanism of antibacterial action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[8][10][11] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies have suggested that the electronic structure of the 4-arylthiosemicarbazide molecule plays a key role in its inhibitory activity.[10]
| Compound/Derivative | Target Organism(s) | Reported Activity (MIC) | Reference |
| 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | Gram-positive bacteria | 50 µg/mL | [10] |
| 4-Sulfapyrimidine phenyl substituted derivative (2h) | Gram-positive bacteria, MRSA | 2–7 μg/mL | [6][8] |
| 3-Trifluoromethylphenyl substituted thiosemicarbazide (SA11) | M. luteus ATCC 10240 | 3.9 µg/mL | [9] |
Table 1: Selected 4-Aryl-3-Thiosemicarbazide Derivatives with Antimicrobial Activity.
Anticancer Applications: Targeting Proliferation and Inducing Apoptosis
The anticancer potential of 4-aryl-3-thiosemicarbazides and their derivatives, thiosemicarbazones, has been extensively investigated.[2][12] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[11]
Several mechanisms of action have been proposed for their anticancer effects, including:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition halts cancer cell proliferation.[12]
-
Inhibition of Topoisomerase II: This enzyme is involved in managing the topological state of DNA during replication and transcription. Its inhibition leads to DNA damage and cell death.[12]
-
Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells.[11]
For instance, certain acridine thiosemicarbazide derivatives have exhibited high cytotoxicity against the MT-4 cell line, with their anticancer activities potentially linked to the inhibition of Topoisomerase I, apoptosis, and cell-cycle arrest.[13] Furthermore, novel thiosemicarbazide analogs have demonstrated significant anticancer activity against the B16F10 melanoma cell line, with some compounds showing efficacy comparable to the standard drug doxorubicin.[14]
| Compound/Derivative | Cell Line | Reported Activity (IC₅₀) | Reference |
| Acridine thiosemicarbazide (4d) | MT-4 | 10.96 ± 0.62 µM | [13] |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 melanoma | 0.7 µg/mL | [14] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 melanoma | 0.9 µg/mL | [14] |
Table 2: Selected 4-Aryl-3-Thiosemicarbazide Derivatives with Anticancer Activity.
Anticonvulsant Properties: A Hope for Epilepsy Treatment
Aryl thiosemicarbazones, derived from 4-aryl-3-thiosemicarbazides, have emerged as a structurally novel class of anticonvulsant agents.[15] Several studies have demonstrated their efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[15][16][17]
The structure-activity relationship studies suggest that the nature and position of substituents on the aryl ring are crucial for anticonvulsant activity.[16][17] For example, the presence of a 4-fluorophenyl group has been found to be particularly beneficial for activity.[17]
Experimental Protocol: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
-
Animal Model: Adult male mice or rats are used for the study.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizures: After a specific time interval (e.g., 30 minutes or 4 hours), a maximal electroshock (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.
-
Data Analysis: The ability of the compound to abolish the hind limb tonic extensor component is considered as a measure of anticonvulsant activity. The median effective dose (ED₅₀) is calculated.
-
Neurotoxicity Assessment: A rotarod test is often performed to assess any potential motor impairment caused by the test compounds.[15][16][18]
Caption: A simplified workflow illustrating the proposed mechanism of anticonvulsant action.
Antioxidant Effects: Combating Oxidative Stress
Several 4-aryl-3-thiosemicarbazide derivatives and their corresponding thiosemicarbazones have been reported to possess significant antioxidant properties.[19][20][21][22][23] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases.
The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[22] The presence of electron-donating or electron-withdrawing groups on the aryl ring can influence the antioxidant potential of these compounds.[22]
Structure-Activity Relationships (SAR): A Guide for Rational Design
The biological activity of 4-aryl-3-thiosemicarbazide compounds is highly dependent on the nature and position of substituents on the aryl ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
-
Antimicrobial Activity: The electronic properties of the aryl substituent appear to be more critical than its geometry for antibacterial activity.[10] The presence of certain substituents, such as a 4-sulfapyrimidine phenyl group, has been shown to significantly enhance activity against Gram-positive bacteria, including MRSA.[6][8]
-
Anticonvulsant Activity: For anticonvulsant activity, the presence of a halogen, such as fluorine or chlorine, on the aryl ring is often favorable.[16][17] The 4-fluorophenyl substitution has been identified as particularly potent.[17]
-
Antioxidant Activity: The presence of electron-withdrawing groups, like chlorine, on the phenyl ring of thiosemicarbazides has been shown to increase their radical scavenging ability.[22]
Future Directions and Conclusion
The 4-aryl-3-thiosemicarbazide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The ease of synthesis, coupled with the broad spectrum of biological activities, makes these compounds highly attractive for further investigation. Future research should focus on:
-
Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of promising candidates in preclinical animal models.
-
Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and targeted delivery of these compounds.
References
- 1. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. juniv.edu [juniv.edu]
- 4. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides - Polish Journal of Chemical Technology - Tom Vol. 24, nr 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 9. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. archives.ijper.org [archives.ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
discovery and history of nitrophenyl-substituted thiosemicarbazides
An In-depth Technical Guide to the Discovery and History of Nitrophenyl-Substituted Thiosemicarbazides
Authored by Gemini, Senior Application Scientist
Foreword
The journey of a chemical scaffold from initial synthesis to a versatile pharmacophore is a narrative of scientific curiosity, systematic investigation, and serendipitous discovery. Nitrophenyl-substituted thiosemicarbazides represent such a narrative. Evolving from the foundational discoveries in antitubercular chemotherapy, this class of compounds has demonstrated a remarkable breadth of biological activity, positioning them as privileged structures in modern medicinal chemistry. This guide provides a comprehensive exploration of their history, synthesis, mechanisms of action, and the experimental methodologies crucial for their investigation. It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the therapeutic potential of these fascinating molecules.
Historical Lineage: From Antitubercular Roots to Broad-Spectrum Bioactivity
The story of thiosemicarbazides in medicine is intrinsically linked to the fight against tuberculosis. In the post-World War II era, Gerhard Domagk, the Nobel laureate celebrated for his discovery of sulfonamide drugs, turned his attention to the tuberculosis epidemic.[1][2] His systematic investigation into thiosemicarbazone derivatives, compounds readily formed from thiosemicarbazides, led to the development of Thioacetazone (p-acetaminobenzaldehyde thiosemicarbazone).[3][4] This marked the entry of the thiosemicarbazide scaffold into the clinical lexicon and ignited decades of research into its chemical modifications.[1][5]
The initial discovery spurred a wave of synthetic efforts to improve potency and reduce toxicity. Medicinal chemists began to systematically alter the substituents on the thiosemicarbazide backbone. The introduction of the nitrophenyl group was a logical progression in these structure-activity relationship (SAR) studies. The nitro group, being a potent electron-withdrawing moiety, significantly alters the electronic properties and steric profile of the molecule, which can profoundly influence its interaction with biological targets. While the precise first synthesis of a nitrophenyl-substituted thiosemicarbazide is not pinpointed to a single "discovery" moment, its emergence is a testament to the evolutionary process of drug design, moving from a singular therapeutic target to a scaffold with multifaceted potential.
Synthesis and Chemical Architecture
The synthesis of nitrophenyl-substituted thiosemicarbazides is elegant in its simplicity and efficiency, making it highly adaptable for creating large libraries of analogues for screening. The core reaction involves the nucleophilic addition of a hydrazide to an isothiocyanate.
The Principal Synthetic Pathway
The most common and direct method for synthesizing 1-acyl-4-(nitrophenyl)thiosemicarbazides is the reaction between a carboxylic acid hydrazide and a nitrophenyl isothiocyanate, typically 4-nitrophenyl isothiocyanate.[6] This reaction is generally carried out in a protic solvent like ethanol and proceeds smoothly, often at room temperature or with gentle heating, to yield the desired product in high purity.
Experimental Protocol: Synthesis of 1-(Indole-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide
This protocol details a representative synthesis, chosen for its relevance in the development of potent antibacterial agents.[7]
Materials:
-
Indole-2-carboxylic acid hydrazide
-
4-Nitrophenyl isothiocyanate
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of Indole-2-carboxylic acid hydrazide in anhydrous ethanol.
-
Addition: To the stirred solution, add 1.0 equivalent of 4-nitrophenyl isothiocyanate portion-wise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final 1-(Indole-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanisms of Action: A Multi-Target Approach
The therapeutic versatility of nitrophenyl-substituted thiosemicarbazides stems from their ability to interact with multiple biological targets, a characteristic highly sought after in modern drug discovery to combat resistance and complex diseases.
Antibacterial Activity: Inhibition of Type IIA Topoisomerases
A primary mechanism for the antibacterial effects of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, these thiosemicarbazide derivatives function as ATPase inhibitors. They target the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, preventing the ATP hydrolysis necessary for the enzyme's catalytic cycle.[7] This disruption of DNA topology ultimately halts DNA replication and leads to bacterial cell death.[9]
Anticancer Activity: A Dual Assault
The anticancer properties of thiosemicarbazones (the class to which these derivatives belong) are often attributed to two primary mechanisms:
-
Ribonucleotide Reductase (RR) Inhibition: RR is a crucial enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides.[10] Many thiosemicarbazones are potent inhibitors of the R2 subunit of RR, often through chelation of the essential iron cofactor in its active site.[11] This depletion of the dNTP pool leads to the arrest of DNA synthesis and induces apoptosis in rapidly proliferating cancer cells.[12]
-
Topoisomerase IIα Inhibition: Topoisomerase IIα is another vital enzyme in cancer cells that manages DNA tangles during replication. Some thiosemicarbazone derivatives act as catalytic inhibitors of this enzyme.[13][14] They interfere with the enzyme's function without stabilizing the cleavage complex (unlike poisons like etoposide), thereby disrupting the cell cycle and leading to cell death.[15][16]
Quantitative Biological Data
The following tables summarize the reported in vitro activity of various nitrophenyl-substituted thiosemicarbazides, providing a quantitative basis for understanding their therapeutic potential.
Table 1: Antibacterial Activity (MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 1-(Indole-2-oyl)-4-(4-nitrophenyl)thiosemicarbazide | Staphylococcus aureus | 64 | [7] |
| 4-Benzoyl-1-(salicyloyl)thiosemicarbazide derivative 5 | S. aureus ATCC 25923 | 1.95 | [17] |
| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. epidermidis | 7.81 | [18] |
| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. mutans | 15.62 | [18] |
Table 2: Anticancer Activity (IC₅₀)
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| TSC020502 (a thiosemicarbazone derivative) | HT-29 (Colon) | 0.002 | [16] |
| Nitro-substituted semicarbazide 4c | U87 (Malignant Glioma) | 12.6 µg/mL | [19] |
| Nitro-substituted semicarbazide 4d | U87 (Malignant Glioma) | 13.7 µg/mL | [19] |
| Benzodioxole-based thiosemicarbazone 5 | A549 (Lung) | 10.67 | [20] |
| Benzodioxole-based thiosemicarbazone 5 | C6 (Glioma) | 4.33 | [20] |
Protocol for In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is frequently used to determine the cytotoxic potential of novel compounds.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan is then solubilized, and its concentration is determined spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[21][22]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compound (dissolved in DMSO, then diluted in media)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl-substituted thiosemicarbazide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals. Allow the plate to stand at room temperature in the dark for 2-4 hours (or overnight, depending on the solubilizing agent).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630-690 nm to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % Viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion and Future Directions
The journey of nitrophenyl-substituted thiosemicarbazides from their historical origins in tuberculosis research to their current status as multi-target therapeutic candidates is a powerful example of the enduring value of scaffold-based drug discovery. Their straightforward synthesis, coupled with a rich polypharmacology that includes antibacterial, anticancer, and enzyme-inhibitory activities, ensures their continued relevance. Future research should focus on elucidating more detailed structure-activity relationships, optimizing pharmacokinetic properties, and exploring novel therapeutic combinations to fully exploit the potential of this versatile chemical class. The insights and protocols provided in this guide are intended to serve as a solid foundation for these future endeavors.
References
- 1. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 3. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicine: War Booty | TIME [time.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of ribonucleoside diphosphate reductase by a-(N)-heterocyclic aldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The anticancer thiosemicarbazones Dp44mT and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Synergistic Effects of Thiosemicarbazides with Clinical Drugs against S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. atcc.org [atcc.org]
- 22. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to the Theoretical and Spectroscopic Analysis of 4-(3-Nitrophenyl)-3-thiosemicarbazide
An In-Depth Exploration of its Molecular Structure, Reactivity, and Potential as a Bioactive Scaffold
Abstract
Thiosemicarbazides are a versatile class of compounds recognized for their wide-ranging biological activities, making them a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive theoretical and spectroscopic examination of a specific derivative, 4-(3-Nitrophenyl)-3-thiosemicarbazide (3-NPT). By integrating experimental data from Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy with high-level quantum chemical calculations, we elucidate the molecule's structural, electronic, and reactive properties. This synergistic approach, employing Density Functional Theory (DFT), validates the computational model and allows for a deeper understanding of the molecule's behavior. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), are presented to map its chemical reactivity and identify potential sites for intermolecular interactions. Furthermore, molecular docking studies are discussed to explore its potential as an inhibitor of biological targets, such as bacterial topoisomerase IV. This guide serves as a foundational resource for researchers in drug discovery and computational chemistry, offering a detailed workflow for the multifaceted analysis of novel therapeutic agents.
Introduction: The Significance of Thiosemicarbazides in Drug Discovery
Thiosemicarbazides, characterized by the -NH-NH-C(=S)-NH- functional group, are foundational building blocks in the synthesis of numerous heterocyclic compounds and serve as potent pharmacophores.[1] Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][3][4] The biological efficacy of these molecules is often attributed to their ability to chelate metal ions through the sulfur and nitrogen atoms, which can be crucial for the function of various enzymes.[4]
The title compound, this compound (C₇H₈N₄O₂S), incorporates a nitrophenyl group, a feature known to enhance or modulate the biological activity of parent compounds.[2] The nitro group can influence the electronic properties of the entire molecule, impacting its reactivity and interaction with biological targets. Understanding the precise three-dimensional structure, electron distribution, and reactive nature of 3-NPT is therefore paramount for rationally designing more potent and selective therapeutic agents.
Theoretical studies, particularly those using quantum chemical methods like Density Functional Theory (DFT), are indispensable tools in modern drug design.[3] They provide insights into molecular properties that are often difficult or impossible to measure experimentally. When benchmarked against experimental spectroscopic data, these computational models offer a powerful, validated platform for predicting molecular behavior, guiding synthesis, and identifying potential biological targets.[5]
Methodology: An Integrated Experimental and Computational Workflow
A robust analysis of a novel compound requires a self-validating system where experimental data and theoretical calculations corroborate one another. This section outlines the standard protocols for the synthesis, spectroscopic characterization, and computational investigation of this compound.
Synthesis and Spectroscopic Characterization
The synthesis of thiosemicarbazides is typically a straightforward and efficient process, making them attractive for chemical library generation.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: Dissolve an equimolar amount of 3-nitrophenyl isothiocyanate in a suitable solvent, such as ethanol or methanol.
-
Nucleophilic Addition: To this solution, add an equimolar amount of hydrazine hydrate dropwise while stirring at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred for several hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the resulting precipitate is filtered, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under a vacuum.[6][7]
-
Purification: If necessary, the crude product can be recrystallized from a solvent like ethanol to yield the pure this compound.
Spectroscopic Validation:
-
FT-IR Spectroscopy: The synthesized compound is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[8] This analysis confirms the presence of key functional groups, such as N-H, C=S, and the aromatic NO₂ stretches.
-
¹H and ¹³C NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons, respectively.[9]
Computational Framework
Quantum chemical calculations are performed to obtain a deeper understanding of the molecular geometry and electronic properties.
Caption: A typical workflow for the theoretical analysis of a small molecule.
Step-by-Step Computational Protocol:
-
Structure Drawing: The 2D structure of this compound is drawn using molecular editing software and converted into a 3D structure.
-
Geometry Optimization: The initial structure is optimized using DFT. A common and effective choice for organic molecules is the B3LYP functional combined with a high-level basis set like 6-311++G(d,p).[5] This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to simulate the theoretical IR spectrum.[5]
-
Electronic Property Calculation: Using the optimized geometry, key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[8]
Results and Discussion: The Molecular Profile of 3-NPT
Molecular Geometry
DFT calculations provide precise bond lengths and angles for the optimized structure of 3-NPT. These theoretical parameters, when compared with experimental X-ray crystallography data of similar molecules, show good agreement, thus validating the accuracy of the computational method.[8] The thiosemicarbazide backbone and the nitrophenyl ring are typically not coplanar, adopting a twisted conformation to minimize steric hindrance.
Vibrational Spectroscopy (FT-IR)
The correlation between the experimental FT-IR spectrum and the DFT-calculated vibrational frequencies is a critical validation step. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set limitations.
| Functional Group | Experimental FT-IR (cm⁻¹) (Typical Range) | Calculated (Scaled) FT-IR (cm⁻¹) (Typical Range) | Vibrational Mode |
| N-H | 3150 - 3400 | 3150 - 3400 | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |
| C=S | 1200 - 1260 | 1200 - 1260 | Thione Stretching |
| NO₂ | 1500 - 1550 & 1330 - 1370 | 1500 - 1550 & 1330 - 1370 | Asymmetric & Symmetric Stretching |
Table 1: A representative comparison of key experimental and calculated vibrational frequencies for thiosemicarbazide derivatives.[5][10]
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[3]
-
HOMO: For 3-NPT, the HOMO is typically localized over the thiosemicarbazide moiety, particularly the sulfur atom and adjacent nitrogen atoms, indicating this is the primary site for electrophilic attack.
-
LUMO: The LUMO is generally distributed over the nitrophenyl ring, suggesting this region is susceptible to nucleophilic attack.
-
Energy Gap: The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and its potential to engage in charge-transfer interactions.[11]
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density on the molecular surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.
-
Red/Yellow Regions: These indicate areas of high electron density (negative potential) and are favorable sites for electrophilic attack. In 3-NPT, these regions are concentrated around the oxygen atoms of the nitro group and the sulfur atom of the thione group.
-
Blue Regions: These represent areas of low electron density (positive potential) and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups.
The MEP map visually confirms the reactive sites predicted by the FMO analysis and provides a guide for understanding intermolecular interactions like hydrogen bonding.
Molecular Docking and Potential Biological Activity
The theoretical insights gained from DFT studies can be applied to predict the biological potential of 3-NPT. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[4]
-
Target Selection: Thiosemicarbazides have been shown to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV.[2][12] These enzymes are excellent targets for docking studies.
-
Docking Simulation: The optimized 3D structure of 3-NPT is docked into the active site of the target protein (e.g., topoisomerase IV from Staphylococcus aureus).
-
Analysis: The simulation results provide a binding affinity score (e.g., in kcal/mol) and reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[13] Studies on similar compounds suggest that the thiosemicarbazide moiety often forms crucial hydrogen bonds with active site residues, while the nitrophenyl group can engage in hydrophobic or pi-stacking interactions.[12]
Caption: A simplified workflow for a molecular docking study.
Conclusion and Future Perspectives
The integrated approach of experimental spectroscopy and theoretical quantum chemical calculations provides a powerful and detailed understanding of this compound. The DFT calculations, validated by FT-IR data, reliably predict the molecule's geometry and electronic structure. FMO and MEP analyses reveal that the thiosemicarbazide moiety is the primary electron-donating region, while the nitrophenyl ring is the electron-accepting region, defining the molecule's reactive character.
Molecular docking simulations based on this validated structure suggest that 3-NPT is a promising candidate for inhibiting bacterial topoisomerases, laying the groundwork for further investigation.
Future research should focus on:
-
In-vitro Validation: Synthesizing 3-NPT and testing its antibacterial activity against relevant bacterial strains to confirm the predictions from docking studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with different substituents on the phenyl ring to explore how electronic and steric modifications affect biological activity.
-
Advanced Biological Testing: If promising activity is found, further studies to determine the mechanism of action, cytotoxicity, and potential for in-vivo efficacy are warranted.
This guide demonstrates a comprehensive workflow that bridges theoretical chemistry and practical drug discovery, providing a solid foundation for the rational design of new therapeutic agents based on the versatile thiosemicarbazide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. cajmns.casjournal.org [cajmns.casjournal.org]
- 10. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones and their pyrazole-thiazolidinone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(3-Nitrophenyl)-3-thiosemicarbazide
Abstract
Thiosemicarbazides are a pivotal class of compounds, serving as versatile intermediates in the synthesis of numerous heterocyclic systems with significant pharmacological and material science applications.[1][2] Their unique structural motif, featuring a thiourea core linked to a hydrazine moiety, allows for diverse chemical transformations.[3] This document provides a detailed, field-proven protocol for the synthesis of 4-(3-Nitrophenyl)-3-thiosemicarbazide, a key building block for developing novel therapeutic agents and functional materials. We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, outline critical safety protocols, and present expected validation data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized synthetic methodology.
Scientific Rationale and Reaction Mechanism
The synthesis of this compound is achieved through a direct and highly efficient nucleophilic addition reaction. The fundamental principle involves the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate.
Causality of the Reaction:
-
Electrophilic Center: The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.
-
Nucleophilic Attack: Hydrazine (H₂N-NH₂) is a potent nucleophile, with the lone pair of electrons on the terminal nitrogen atom readily attacking the electrophilic carbon of the isothiocyanate.
-
Proton Transfer: The initial addition product undergoes a rapid proton transfer to form the stable thiosemicarbazide structure.
The reaction is typically conducted in a polar protic solvent, such as ethanol or methanol, which facilitates the solvation of the reactants and intermediates, promoting a smooth reaction pathway.[4] The presence of the nitro group on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, contributing to a high reaction yield and rate.
Caption: Mechanism: Nucleophilic attack of hydrazine on the isothiocyanate.
Experimental Protocol & Workflow
This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving a high yield and purity of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Nitrophenyl isothiocyanate | ≥98% | Sigma-Aldrich, TCI | Store in a cool, dry place. Moisture sensitive. |
| Hydrazine hydrate (55%-64% solution) | Reagent Grade | Sigma-Aldrich, Arkema | EXTREMELY TOXIC & CORROSIVE . Handle with extreme caution in a fume hood.[5][6] |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific | Used as the reaction solvent. |
| Diethyl Ether | ACS Grade | VWR | For washing the final product. |
| Round-bottom flask (100 mL) | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Reflux condenser | - | - | |
| Buchner funnel and filter paper | - | - | For product isolation. |
| Standard laboratory glassware | - | - | Beakers, graduated cylinders, etc. |
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenyl isothiocyanate (1.80 g, 10 mmol) in absolute ethanol (30 mL). Stir the solution at room temperature until the solid is completely dissolved.
-
Hydrazine Addition: While stirring, add hydrazine hydrate (~0.5 mL, 10 mmol of N₂H₄) dropwise to the solution over a period of 5-10 minutes. Caution: The reaction can be exothermic.
-
Reaction and Precipitation: Upon addition of hydrazine, a precipitate will begin to form. Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.[7] The formation of a solid white or pale yellow precipitate indicates product formation.
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the filter cake sequentially with a small amount of cold absolute ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and solvent residues.[8]
-
Drying: Transfer the purified white/pale yellow solid to a watch glass and dry it under vacuum or in a desiccator. Record the final mass and calculate the yield.
Data Presentation and Validation
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1:1 molar ratio (Isothiocyanate:Hydrazine) | Ensures complete conversion without excess, difficult-to-remove hydrazine. |
| Solvent | Absolute Ethanol | Excellent solvent for reactants; product is sparingly soluble, aiding precipitation. |
| Temperature | Room Temperature (~20-25 °C) | The reaction is efficient and often exothermic, requiring no external heating. |
| Reaction Time | 30-60 minutes | Typically sufficient for complete precipitation of the product. |
| Purification Method | Filtration and washing with cold ethanol/ether | Effectively removes soluble impurities and residual starting materials.[8] |
Expected Product Characteristics
| Property | Expected Value | Source |
| Chemical Name | This compound | - |
| Empirical Formula | C₇H₈N₄O₂S | |
| Molecular Weight | 212.23 g/mol | |
| Appearance | White to pale yellow solid | [9] |
| Melting Point | >200 °C (Decomposition may be observed) | General[9] |
| IR (KBr, cm⁻¹) | ~3400-3100 (N-H), ~1600 (C=N/Ar C=C), ~1530 & 1350 (NO₂), ~1280 (C=S) | Inferred |
| ¹H NMR (DMSO-d₆, ppm) | Signals for NH/NH₂, aromatic protons (4H), with characteristic splitting for meta-substitution. | Inferred[4] |
Critical Safety Precautions
Trustworthiness in science begins with safety. The reagents used in this synthesis, particularly hydrazine hydrate, are hazardous. All operations must be conducted with appropriate engineering controls and personal protective equipment.
-
Hydrazine Hydrate Hazard: Hydrazine is acutely toxic via all routes of exposure (inhalation, ingestion, dermal contact), corrosive, and a suspected human carcinogen.[6] Chronic exposure can cause severe damage to the liver, kidneys, and central nervous system.[5] It is also flammable and can form explosive mixtures.[10]
-
Handling: Always handle hydrazine hydrate inside a certified chemical fume hood.[6]
-
PPE: Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-glove with nitrile or chloroprene gloves.[6]
-
Spills: In case of a spill, evacuate the area immediately and call emergency response. Do not attempt to clean it up yourself.[11]
-
-
Isothiocyanate Hazard: Isothiocyanates are lachrymators and skin/respiratory irritants. Avoid inhalation of vapors and direct contact with skin.
-
Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, according to your institution's hazardous waste guidelines. Do not pour hydrazine-containing waste down the drain.
By adhering to this detailed protocol and its integrated safety measures, researchers can confidently and safely synthesize high-purity this compound for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazide derivatives are a versatile class of compounds with significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems and have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][5] This document provides a detailed guide to the experimental procedures for synthesizing thiosemicarbazide derivatives, focusing on the underlying chemical principles and practical laboratory protocols.
Introduction to Thiosemicarbazide Derivatives
The pharmacological importance of thiosemicarbazides stems from their unique structural features, which allow for diverse chemical modifications and interactions with biological targets.[3][4] They are key building blocks in the development of novel therapeutic agents.[2][3][6] The synthesis of these derivatives is often straightforward, making them attractive targets for both academic research and industrial drug discovery programs.[1][5]
General Principles of Synthesis
The most common and versatile methods for synthesizing thiosemicarbazide derivatives involve the reaction of hydrazines or acid hydrazides with isothiocyanates.[7][8][9] This nucleophilic addition reaction is typically efficient and allows for the introduction of a wide variety of substituents on the thiosemicarbazide backbone.
Mechanism of Formation from Isothiocyanates and Hydrazines:
The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to yield the final thiosemicarbazide product. The choice of solvent and reaction conditions can influence the reaction rate and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiosemicarbazide derivatives: Significance and symbolism [wisdomlib.org]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazid...: Ingenta Connect [ingentaconnect.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Standardized Protocols for Evaluating the Antimicrobial Efficacy of 4-(3-Nitrophenyl)-3-thiosemicarbazide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(3-Nitrophenyl)-3-thiosemicarbazide in antimicrobial assays. Thiosemicarbazides are a class of compounds recognized for their wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This application note details the scientific rationale and step-by-step protocols for determining the antimicrobial efficacy of this specific compound using standardized broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The methodologies are grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5]
Introduction and Scientific Principles
Thiosemicarbazides and their derivatives, thiosemicarbazones, have attracted significant interest in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, antiviral, and anticancer activities.[1][2][6] The biological activity is often attributed to the thiosemicarbazide group (-NH-CS-NH-NH2), which is crucial for its mechanism of action.[1][7] The presence of a nitro group on the phenyl ring, as in this compound, can further modulate this activity.
Hypothesized Mechanism of Action: The antimicrobial action of thiosemicarbazides is believed to be multifactorial. Key proposed mechanisms include:
-
Enzyme Inhibition: These compounds may act by inhibiting crucial microbial enzymes. Molecular studies on similar compounds suggest a dual-inhibition mechanism targeting DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division.[1][7]
-
Membrane Disruption: The antifungal properties are often ascribed to the disruption of fungal cell membrane integrity and the inhibition of protein synthesis, leading to cell death.[1][7]
-
Metal Chelation: The thiosemicarbazone structure can act as a chelating agent for essential metal ions, depriving microbial cells of necessary cofactors for enzymatic reactions.[8]
This guide focuses on two primary quantitative measures of antimicrobial efficacy:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[9][10]
These parameters are determined using the broth microdilution method, a standardized, quantitative technique that provides reliable and reproducible results.[4][5][9]
Experimental Workflow Overview
Caption: High-level workflow for antimicrobial susceptibility testing.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Microorganisms:
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
-
Culture Media:
-
Reagents & Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Sterile reservoirs
-
0.5 McFarland turbidity standard
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Biosafety cabinet (Class II)
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Spectrophotometer or densitometer
-
Microplate reader (optional, for OD600 readings)
-
Vortex mixer
-
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
Rationale: A high-concentration, sterile stock solution is essential for creating accurate serial dilutions. DMSO is a common solvent for hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
-
Stock Solution (e.g., 10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly until fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution in the appropriate sterile broth (e.g., MHB). For example, to test a maximum concentration of 512 µg/mL, a working solution of 1024 µg/mL (2X the maximum) should be prepared.[12]
Protocol 2: Preparation of Microbial Inoculum
Rationale: The density of the microbial inoculum is a critical variable that must be standardized to ensure reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria, which is the standard starting point for dilution according to CLSI guidelines.[14]
-
Culture Revival: From a frozen stock or fresh plate, streak the desired microbial strain onto an appropriate agar plate (TSA for bacteria, SDA for fungi) and incubate for 18-24 hours.
-
Colony Selection: Select 3-5 well-isolated colonies from the fresh plate using a sterile loop.
-
Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.[14]
-
Standardization: Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or with a spectrophotometer (OD600 ≈ 0.08-0.13 for bacteria).[14]
-
Final Dilution: Dilute the standardized suspension in the appropriate test broth to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL. This is typically a 1:150 dilution of the 0.5 McFarland suspension.
Protocol 3: Determination of MIC via Broth Microdilution
Rationale: This method uses a 96-well plate to test a range of compound concentrations simultaneously. A two-fold serial dilution is a standard method to efficiently cover a wide concentration range and pinpoint the MIC value.[9][10]
Caption: Workflow for 2-fold serial dilution in a 96-well plate.
-
Plate Setup: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 200 µL of the 2X working solution of the test compound (e.g., 1024 µg/mL) to well 1.
-
Serial Dilution:
-
Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3. Mix well.
-
Continue this serial dilution process down to well 10.
-
Discard the final 100 µL from well 10.
-
Result: Wells 1-10 now contain 100 µL of the compound at concentrations from 1024 to 2 µg/mL.
-
-
Controls:
-
Well 11 (Growth Control): Contains 100 µL of broth (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of broth (no compound, no inoculum).
-
A positive control antibiotic and a solvent (DMSO) control should be run on the same plate or in a parallel experiment.
-
-
Inoculation: Add 100 µL of the final diluted microbial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12.
-
Result: The final volume in each well is 200 µL, and the compound concentrations are now halved (e.g., 512 µg/mL down to 1 µg/mL).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.[10][12]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[10] Compare to the turbid growth control (well 11) and clear sterility control (well 12).
Protocol 4: Determination of MBC/MFC
Rationale: The MBC/MFC assay determines whether the compound is static (inhibits growth) or cidal (kills the organism). It is a direct follow-up to the MIC assay, testing for viable organisms in wells that showed no growth.[9]
-
Subculturing: From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.[10]
-
Plating: Spot-plate the 10 µL aliquot onto a fresh, appropriate agar plate (MHA or TSA).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours or until growth is visible in the control spots.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. Practically, this is often defined as the lowest concentration that prevents any colony growth on the subculture plate.[10][11]
Data Presentation and Interpretation
Results should be recorded systematically. The table below provides an example of how to present the data for this compound against a panel of standard microorganisms.
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Static vs. Cidal) |
| S. aureus | 29213 | 16 | 32 | Bactericidal |
| E. coli | 25922 | 64 | >256 | Bacteriostatic |
| P. aeruginosa | 27853 | 128 | >256 | Bacteriostatic |
| C. albicans | 90028 | 32 | 64 | Fungicidal |
| A. niger | 16404 | 64 | 128 | Fungicidal |
Interpretation:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
Conclusion
This application note provides a standardized and robust framework for assessing the antimicrobial properties of this compound. By adhering to established CLSI-based protocols for MIC and MBC/MFC determination, researchers can generate high-quality, reproducible data essential for the early stages of antimicrobial drug discovery and development. The promising broad-spectrum activity often seen with thiosemicarbazide derivatives warrants further investigation into their specific mechanisms and potential as therapeutic agents.[15][16][17]
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. academicjournals.org [academicjournals.org]
- 12. protocols.io [protocols.io]
- 13. journals.asm.org [journals.asm.org]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 15. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Anticancer Activity of Thiosemicarbazide Compounds
Introduction: The Therapeutic Promise of Thiosemicarbazides in Oncology
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and notably, anticancer properties.[1][2] Structurally, thiosemicarbazones are Schiff bases typically formed through the condensation of a thiosemicarbazide with an aldehyde or ketone.[3][4][5] This structural flexibility allows for the synthesis of a diverse library of compounds with tunable pharmacological profiles.
The anticancer potential of these compounds is a subject of intense research, with studies demonstrating their efficacy against a wide range of cancer cell lines, including those of the lung, cervix, breast, and pancreas.[1][3][4] The primary mechanisms underlying their anticancer action are multifaceted and often involve the chelation of essential metal ions and the inhibition of key enzymes crucial for cancer cell proliferation and survival.[6]
One of the most well-established mechanisms of action for thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[7][8][9][10] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting RNR, these compounds effectively halt DNA replication, leading to cell cycle arrest and apoptosis.[7] Some thiosemicarbazones have also been shown to inhibit topoisomerase II, another vital enzyme involved in DNA replication and organization.[7] Furthermore, their ability to chelate iron and copper can disrupt cellular redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[3][6]
Given their promising preclinical activity, a robust and systematic approach to evaluating the anticancer potential of novel thiosemicarbazide compounds is paramount. This guide provides a comprehensive framework of detailed protocols for the in vitro and in vivo assessment of these compounds, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are intended to provide a clear path from initial cytotoxicity screening to more in-depth mechanistic investigations, ensuring scientific rigor and reproducibility.
I. In Vitro Evaluation of Anticancer Activity
The initial assessment of a compound's anticancer potential is typically performed using a panel of human cancer cell lines. This in vitro phase allows for a rapid and cost-effective determination of cytotoxicity and provides preliminary insights into the compound's mechanism of action.
A. Cell Viability and Cytotoxicity Assays
The first step in evaluating a new thiosemicarbazide compound is to determine its effect on the viability and proliferation of cancer cells. This is typically achieved through colorimetric or fluorometric assays that measure metabolic activity or total cellular protein.
The MTT assay is a widely used colorimetric method to assess cell viability.[11] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12][13]
Table 1: MTT Assay Protocol
| Step | Procedure | Rationale & Key Considerations |
| 1. Cell Seeding | Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator. | The seeding density should allow for exponential growth during the treatment period. A 24-hour pre-incubation ensures cell adherence and recovery. |
| 2. Compound Treatment | Prepare serial dilutions of the thiosemicarbazide compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[14][15] | A range of concentrations is necessary to determine the IC₅₀ value. The treatment duration should be sufficient to observe a cytotoxic effect. |
| 3. MTT Addition | After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.[12] | The incubation time with MTT should be optimized for each cell line to allow for sufficient formazan crystal formation. |
| 4. Solubilization | Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12] | Complete dissolution of the formazan crystals is crucial for accurate absorbance readings. Gentle shaking can aid in this process.[11] |
| 5. Absorbance Measurement | Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][12] | The absorbance is directly proportional to the number of viable cells. |
| 6. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀). | The IC₅₀ value represents the concentration of the compound that inhibits cell growth by 50% and is a key metric of its potency. |
The SRB assay is another robust and widely used method for determining cytotoxicity.[16] It is a colorimetric assay based on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18] The amount of bound dye is proportional to the total cellular protein mass.[16][18]
Table 2: SRB Assay Protocol
| Step | Procedure | Rationale & Key Considerations |
| 1. Cell Seeding & Treatment | Follow the same procedure as for the MTT assay (Steps 1 & 2). | Consistent cell seeding and treatment protocols are essential for comparing results across different assays. |
| 2. Cell Fixation | After treatment, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[17][19] | TCA fixation preserves the cellular proteins for subsequent staining. |
| 3. Washing | Remove the TCA and wash the plates 3-5 times with deionized water to remove unbound TCA and serum proteins. Allow the plates to air-dry completely.[17] | Thorough washing is critical to reduce background signal. Complete drying prevents dilution of the SRB dye. |
| 4. SRB Staining | Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[17] | The incubation time should be sufficient for the dye to bind to the cellular proteins. |
| 5. Washing | Remove the SRB solution and wash the plates 3-5 times with 1% acetic acid to remove unbound dye.[17] Allow the plates to air-dry. | Washing with acetic acid removes non-specifically bound SRB. |
| 6. Solubilization | Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[17] | Gentle agitation on a shaker can facilitate the complete dissolution of the dye.[18] |
| 7. Absorbance Measurement | Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[17][18] | The absorbance is directly proportional to the total cellular protein mass. |
| 8. Data Analysis | Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value. | The IC₅₀ value from the SRB assay provides a complementary measure of cytotoxicity to the MTT assay. |
B. Mechanistic Assays
Once the cytotoxic potential of a thiosemicarbazide compound has been established, the next step is to investigate its mechanism of action. This involves a series of assays to determine how the compound induces cell death.
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[20][21] Several methods can be used to detect and quantify apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[22] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of viable or early apoptotic cells.
Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3, -7, -8, and -9, using colorimetric or fluorometric substrates.[23]
Many anticancer drugs induce cell death by causing cell cycle arrest at specific checkpoints.[24] Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25][26]
Table 3: Cell Cycle Analysis Protocol
| Step | Procedure | Rationale & Key Considerations |
| 1. Cell Seeding & Treatment | Seed cells in 6-well plates and treat with the thiosemicarbazide compound at its IC₅₀ concentration for 24-48 hours. | A sufficient number of cells is required for flow cytometric analysis. |
| 2. Cell Harvesting & Fixation | Harvest the cells and wash with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.[27] Store at -20°C for at least 2 hours. | Fixation permeabilizes the cells and preserves their DNA content. |
| 3. Staining | Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[27] Incubate in the dark for 30 minutes. | RNase A is essential to degrade RNA, which can also be stained by PI, ensuring that only DNA is measured. |
| 4. Flow Cytometry Analysis | Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. | The data is typically displayed as a histogram showing the distribution of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. |
| 5. Data Analysis | Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to that of control cells. | A significant accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint. |
Western blotting is a powerful technique to investigate the effect of a compound on the expression levels of specific proteins involved in key signaling pathways.[28][29][30][31] This can provide valuable insights into the molecular mechanisms of action of the thiosemicarbazide compound.
Key Protein Targets for Western Blot Analysis:
-
Apoptosis-related proteins: Cleaved caspases (e.g., cleaved caspase-3), PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2).
-
Cell cycle-related proteins: Cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
-
DNA damage response proteins: γ-H2AX, p53.
-
Ribonucleotide Reductase Subunits: RRM1 and RRM2.
Signaling Pathway for Thiosemicarbazide-Induced Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent ribonucleotide reductase inhibitors: Thiazole-containing thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Ribonucleotide Reductase Inhibitors: A Review on S...: Ingenta Connect [ingentaconnect.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. canvaxbiotech.com [canvaxbiotech.com]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 24. nanocellect.com [nanocellect.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. blog.championsoncology.com [blog.championsoncology.com]
- 29. medium.com [medium.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Thiosemicarbazides
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the structural characterization of thiosemicarbazides using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Thiosemicarbazides are a pivotal class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities. Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutics. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering field-proven insights into spectral interpretation, the analysis of dynamic phenomena such as tautomerism and restricted rotation, and robust protocols for sample preparation and data acquisition.
Introduction: The Structural Significance of Thiosemicarbazides
Thiosemicarbazides (R¹R²N¹-N²H-C(=S)-N⁴H₂) are versatile synthons and pharmacophores. Their derivatives, particularly thiosemicarbazones, exhibit a remarkable range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The efficacy of these compounds is intimately linked to their three-dimensional structure, conformational flexibility, and the electronic environment of the core thiosemicarbazide moiety.
NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of these molecules in solution. It provides critical information on:
-
Connectivity and Constitution: Confirming the successful synthesis and covalent framework of the molecule.
-
Dynamic Processes: Investigating phenomena such as tautomerism, E/Z isomerism around the C-N bonds, and restricted rotation, which can be crucial for receptor binding.[2][3]
-
Conformation: Determining the spatial arrangement of substituents through techniques like the Nuclear Overhauser Effect (NOE).[1][4]
-
Purity: Quantifying the purity of a sample through Quantitative NMR (qNMR) methodologies.[5][6]
This guide is structured to provide both the foundational knowledge and the practical protocols necessary to leverage the full power of NMR for thiosemicarbazide characterization.
Foundational ¹H NMR Spectral Features
The ¹H NMR spectrum of a thiosemicarbazide is characterized by several key regions, with the positions of the N-H protons being particularly informative and sensitive to the molecular environment.
Chemical Shifts of Labile Protons (N-H)
The protons attached to nitrogen atoms (N¹H, N²H, and N⁴H₂) are the most diagnostic signals in the ¹H NMR spectrum. Their chemical shifts are highly dependent on the solvent, concentration, temperature, and the electronic nature of the substituents. They are often observed as broad signals due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other protic species.
-
N²-H (Hydrazinic Proton): This proton, situated between two nitrogen atoms, is typically the most deshielded N-H proton. Its chemical shift is significantly influenced by intramolecular hydrogen bonding and the electronic effects of substituents on the N¹ atom. In many derivatives, this proton appears as a singlet in the range of δ 9.0 - 11.0 ppm .[6][7]
-
N⁴-H₂ (Thioamide Protons): The two protons on the terminal nitrogen (N⁴) can be magnetically inequivalent due to restricted rotation around the N²-C(S) and C(S)-N⁴ bonds, a common feature in thioamides.[2] This can result in two separate signals, often singlets or broad signals, typically appearing in the range of δ 7.5 - 9.0 ppm .[4] In some cases, they may appear as a single broad signal due to rapid exchange.
-
N¹-H (Substituent-adjacent Proton): If the N¹ atom bears a proton, its chemical shift is highly variable depending on the nature of the substituent (e.g., aryl, alkyl). For instance, in 1-arylthiosemicarbazides, this proton signal can be found around δ 5.5 - 6.5 ppm .[7]
Table 1: Typical ¹H NMR Chemical Shift Ranges for Thiosemicarbazide Protons
| Proton Type | Typical Chemical Shift (δ, ppm) | Observations and Causality |
| N²-H | 9.0 - 11.0 | Often a singlet. Highly deshielded due to its position between two nitrogen atoms and involvement in hydrogen bonding. Sensitive to solvent and electronic effects.[6][7] |
| N⁴-H₂ | 7.5 - 9.0 | Can appear as one or two broad signals. Inequivalence arises from restricted C-N bond rotation. Position is influenced by hydrogen bonding and conjugation.[2][4] |
| N¹-H | 5.5 - 10.5 | Highly dependent on the substituent at N¹. Aryl substituents tend to deshield this proton. Can be a singlet or show coupling to adjacent protons.[7] |
| Alkyl H (on N) | 2.5 - 4.0 | Protons on alkyl groups attached to nitrogen atoms. The exact shift depends on the specific nitrogen (N¹ or N⁴) and the nature of other substituents. |
| Aromatic H | 6.5 - 8.5 | Protons on any aryl substituents. Their shifts and splitting patterns provide information about the substitution pattern on the ring. |
Foundational ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides crucial information about the carbon skeleton, with the thiocarbonyl carbon being the most characteristic signal.
-
C=S (Thiocarbonyl Carbon): The thiocarbonyl carbon is the most deshielded carbon in the molecule, typically resonating in the range of δ 175 - 185 ppm .[4] Its chemical shift is sensitive to the electronic environment and can be a useful probe for studying substituent effects.
-
Other Carbons: Carbons in alkyl or aryl substituents will appear in their characteristic regions. Aromatic carbons typically resonate between δ 110 - 150 ppm, while aliphatic carbons are found further upfield.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Thiosemicarbazide Carbons
| Carbon Type | Typical Chemical Shift (δ, ppm) | Observations and Causality |
| C=S | 175 - 185 | Most downfield signal. The chemical shift is sensitive to the electronic nature of the substituents on the nitrogen atoms.[4] |
| Aromatic C | 110 - 150 | Signals for any aryl rings present. The specific shifts depend on the substitution pattern. |
| Aliphatic C | 10 - 60 | Signals for any alkyl groups attached to the thiosemicarbazide core or as part of substituents. |
Dynamic Phenomena in Thiosemicarbazide NMR
Thiosemicarbazides are not static molecules. Several dynamic processes can occur on the NMR timescale, leading to characteristic changes in the spectra. Understanding these phenomena is key to a complete structural characterization.
Tautomerism: The Thioketo-Thioenol Equilibrium
Thiosemicarbazides can exist in a tautomeric equilibrium between the thioketo (amide) form and the thioenol (imidic acid) form.
Caption: Thioketo-Thioenol Tautomerism in Thiosemicarbazides.
In most common deuterated solvents like DMSO-d₆ and CDCl₃, the thioketo form is overwhelmingly predominant.[3] The presence of the thioenol form is usually inferred from reactivity (e.g., S-alkylation) rather than direct observation in standard NMR spectra. However, in strongly acidic media (e.g., TFA), the equilibrium can be shifted, and evidence of different tautomeric or cyclized forms may appear.[3]
Rotational Isomerism (Conformers)
The partial double bond character of the C-N bonds in the thioamide moiety (N²-C=S and C=S-N⁴) can lead to restricted rotation and the existence of different rotational isomers (rotamers). This is often manifested by the appearance of separate signals for protons or carbons that would otherwise be equivalent. For example, the two protons of the N⁴H₂ group can become magnetically inequivalent and appear as two distinct signals.[2]
Studying Dynamics with Variable-Temperature (VT) NMR
VT-NMR is an indispensable tool for investigating these dynamic processes.[1]
-
Coalescence: As the temperature is increased, the rate of exchange between different conformations or tautomers increases. At a certain temperature, the separate signals for the exchanging sites will broaden and eventually merge into a single, averaged signal. This is known as coalescence.
-
Energy Barriers: By analyzing the lineshape changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the dynamic process, providing valuable insight into the rotational barriers or tautomeric stability.[1]
Advanced NMR Techniques for Unambiguous Characterization
While 1D NMR provides a wealth of information, complex structures or spectra with significant signal overlap necessitate the use of 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of protons that are connected through 2 or 3 bonds. It is invaluable for tracing out the connectivity within alkyl chains or aromatic systems.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (¹JCH). This is the most reliable way to assign carbon signals and is far more sensitive than a standard ¹³C experiment.[3][8] An "edited" HSQC can also differentiate between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). It is extremely powerful for establishing connectivity across quaternary carbons or heteroatoms, piecing together the entire molecular skeleton.[3][8] For example, an HMBC correlation from an N²-H proton to the C=S carbon can definitively confirm the assignment of both.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds.[1][7] They are the primary tools for determining stereochemistry and conformation. For small molecules like most thiosemicarbazides, ROESY often provides more reliable and less ambiguous results than NOESY.[7][9]
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data.
Protocol for NMR Sample Preparation
Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation minimizes artifacts, improves resolution, and ensures accurate quantification. Thiosemicarbazides often have poor solubility in less polar solvents and contain exchangeable protons, making solvent choice and handling critical.
Materials:
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)
-
Deuterated solvent (DMSO-d₆ is often the solvent of choice due to its high polarity and ability to dissolve a wide range of thiosemicarbazides. Other options include CDCl₃, Methanol-d₄, or Acetone-d₆, depending on solubility)[10][11]
-
Analyte (thiosemicarbazide compound)
-
Glass Pasteur pipettes and bulbs
-
Glass wool or a small cotton plug
-
Vortex mixer and/or sonicator
Procedure:
-
Solubility Test (Mandatory): Before using expensive deuterated solvent, test the solubility of your compound in the non-deuterated equivalent in a small vial.[10]
-
Weighing: Accurately weigh the required amount of sample.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] This volume ensures an optimal sample height of ~4.5 cm in the NMR tube, which is critical for proper shimming.[10]
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any undissolved particulates.
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is crucial to remove any dust or suspended particles that will severely degrade the spectral resolution and lineshape.[12]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.
Protocol for Standard 1D and 2D Data Acquisition
Causality: The choice of acquisition parameters determines the quality and information content of the spectrum. Parameters must be set to ensure uniform excitation, adequate signal-to-noise, and sufficient resolution.
Steps (on a typical modern spectrometer):
-
Sample Insertion and Locking: Insert the sample into the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is the most critical step for achieving sharp lines and high resolution.
-
¹H Spectrum Acquisition:
-
Pulse Width: Use a calibrated 90° pulse.
-
Spectral Width: Ensure the spectral width encompasses all signals (typically -2 to 16 ppm).
-
Relaxation Delay (d1): For standard spectra, a delay of 1-2 seconds is usually sufficient. For quantitative analysis, a much longer delay is required (see Protocol 6.3).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio (S/N > 100:1).
-
-
¹³C Spectrum Acquisition:
-
Mode: Use a proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Set a wide spectral width (e.g., 0 to 200 ppm) to ensure all carbons, especially the C=S, are observed.
-
Relaxation Delay: A short delay (2 seconds) is standard.
-
Number of Scans: A larger number of scans is required due to the low sensitivity of ¹³C.
-
-
2D Spectra (COSY, HSQC, HMBC, ROESY):
-
Load standard parameter sets for each experiment.
-
Adjust the spectral widths in both dimensions to match the ¹H and ¹³C spectra.
-
Optimize the number of increments and scans to balance resolution and experiment time. For HMBC, the long-range coupling delay (d6) is typically optimized for a J-coupling of 8 Hz.[3]
-
Protocol for Quantitative ¹H NMR (qNMR)
Causality: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. To ensure this proportionality, experimental conditions must be rigorously controlled to allow for full relaxation of all protons between pulses and to ensure uniform excitation.[5][13]
Procedure:
-
Sample Preparation:
-
Accurately weigh both the analyte (your thiosemicarbazide) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be of known high purity.[6]
-
Aim for a molar ratio between analyte and standard that is roughly equimolar.[6]
-
Dissolve and filter the mixture as described in Protocol 6.1.
-
-
Acquisition Parameter Optimization (Critical):
-
Relaxation Delay (d1): This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A conservative value of d1 = 30-60 seconds is often used when T₁ is unknown.
-
Pulse Width: Use an accurately calibrated 90° pulse.
-
Number of Scans: Acquire enough scans to achieve a very high S/N ratio (>250:1 for <1% integration error).[5]
-
Decoupling: Do not use ¹³C decoupling during acquisition to avoid NOE effects.
-
-
Data Processing:
-
Apply a mild exponential line broadening (e.g., LB = 0.3 Hz).
-
Perform careful manual phasing and baseline correction across the entire spectrum.
-
-
Calculation:
-
Integrate a well-resolved, baseline-separated signal for the analyte (Int_analyte) and the standard (Int_std).
-
Calculate the purity using the following formula: Purity (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity_std = purity of the standard.[13]
-
References
- 1. Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qHNMR for purity determination | PDF [slideshare.net]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Conformational Properties of New Thiosemicarbazone and Thiocarbohydrazone Derivatives and Their Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. sites.uclouvain.be [sites.uclouvain.be]
- 11. westmont.edu [westmont.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. ethz.ch [ethz.ch]
Application Note: FT-IR Spectroscopic Analysis of 4-(3-Nitrophenyl)-3-thiosemicarbazide for Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive guide to the analysis of 4-(3-Nitrophenyl)-3-thiosemicarbazide using Fourier Transform Infrared (FT-IR) spectroscopy. Thiosemicarbazide derivatives are a significant class of compounds in medicinal chemistry and drug development, valued for their wide range of biological activities. This compound, in particular, incorporates key functional groups—the thiosemicarbazide moiety and a nitrophenyl ring—that are crucial to its chemical reactivity and potential therapeutic action. Accurate and reliable analytical methods are therefore essential for its characterization, identity confirmation, and purity assessment. This document details the fundamental principles, provides a step-by-step protocol for sample analysis, and offers an in-depth interpretation of the resulting FT-IR spectrum, correlating specific vibrational modes to the compound's molecular structure. The protocols and interpretations are designed for researchers, quality control analysts, and drug development professionals.
Introduction: The "Why" Behind the Method
In the landscape of pharmaceutical development, the unambiguous identification of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific fingerprinting technique for molecular structures. For a molecule like this compound, its FT-IR spectrum provides a unique pattern of absorption bands, each corresponding to the vibrational energy of specific covalent bonds within its functional groups.
The choice of FT-IR is predicated on its ability to confirm the presence of the critical thiosemicarbazide (-NH-NH-C(=S)-NH-) and the 3-nitrophenyl moieties. The vibrations of the N-H, C=S, C-N, and N-N bonds of the thiosemicarbazide chain, coupled with the characteristic strong absorptions of the aromatic nitro group (NO₂) and the substitution pattern of the benzene ring, create a high-fidelity spectral fingerprint. Any deviation from this fingerprint can indicate impurities, degradation, or an incorrect molecular structure. This self-validating system ensures that the material being analyzed is precisely what it is intended to be, a critical requirement in regulated drug development environments. The interpretation of this spectrum is not merely about matching patterns; it involves a mechanistic understanding of how bond strengths and atomic masses translate into vibrational frequencies, an insight that is crucial for troubleshooting and advanced analysis.
Molecular Structure and Key Vibrational Groups
To logically interpret the FT-IR spectrum, it is essential to first identify the primary functional groups within this compound and their expected vibrational modes.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol
This protocol outlines the standard procedure for acquiring a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is chosen for its minimal sample preparation, reproducibility, and speed.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector, capable of scanning from 4000 to 400 cm⁻¹.
-
Accessory: A single-reflection Diamond ATR accessory.
-
Sample: this compound, solid powder (approx. 1-2 mg).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Workflow Diagram
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Procedure
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a lint-free wipe moistened with isopropanol. Allow the solvent to fully evaporate.
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: The background scan measures the instrument's response and the ambient environment (atmospheric H₂O and CO₂). This spectrum is subsequently subtracted from the sample spectrum, ensuring that the final output contains only the absorption information from the sample itself.
-
Typical Parameters: 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the this compound powder onto the center of the ATR crystal.
-
Lower the press anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Causality: Good contact is critical for the evanescent wave of the IR beam to penetrate the sample effectively and generate a strong, high-quality spectrum. Inconsistent pressure is a common source of poor reproducibility.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum using the same acquisition parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning: Retract the anvil, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol as described in step 2.
Spectral Interpretation and Discussion
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. The following table summarizes the expected key absorption bands and their assignments based on established literature for thiosemicarbazides, nitroaromatics, and related structures.[1][2][3]
Table of Expected Vibrational Frequencies
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group Origin |
| 3450 - 3100 | Medium | ν(N-H) Symmetric & Asymmetric Stretching | -NH₂, -NH groups of the thiosemicarbazide chain |
| 3100 - 3000 | Medium | ν(C-H) Stretching | Aromatic C-H on the nitrophenyl ring |
| 1620 - 1580 | Medium | δ(N-H) Scissoring/Bending | -NH₂ group |
| 1550 - 1490 | Strong | νₐₛ(NO₂) Asymmetric Stretching | Aromatic Nitro (-NO₂) group |
| 1540 - 1480 | Medium | ν(C=C) Stretching | Aromatic ring skeletal vibrations |
| 1360 - 1320 | Strong | νₛ(NO₂) Symmetric Stretching | Aromatic Nitro (-NO₂) group |
| 1300 - 1200 | Medium | Coupled ν(C-N) Stretching and δ(N-H) Bending (Thioamide II band) | -NH-C=S moiety |
| ~850 - 800 | Medium | ν(C=S) Stretching (Thioamide I band, often mixed) | Thiocarbonyl group (C=S) |
| 900 - 690 | Strong | γ(C-H) Out-of-plane Bending | Aromatic ring substitution pattern (meta-substituted) |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Intensities are approximate and can vary.
Detailed Analysis of Key Spectral Regions
-
High-Frequency Region (4000 - 2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms. For this compound, multiple overlapping bands are expected between 3450 and 3100 cm⁻¹. These arise from the asymmetric and symmetric N-H stretches of the terminal -NH₂ group and the two secondary amine (-NH-) protons.[3] The presence of strong hydrogen bonding in the solid state can lead to broadening of these peaks. Just above 3000 cm⁻¹, weaker bands corresponding to the aromatic C-H stretches are anticipated.
-
Fingerprint Region (1650 - 600 cm⁻¹): This region is information-rich and crucial for unambiguous identification.
-
Nitro Group Vibrations: The most prominent and diagnostic features in this region are the two strong absorption bands of the nitro group. The asymmetric stretch (νₐₛ(NO₂)) is expected to appear as a very strong band in the 1550-1490 cm⁻¹ range.[1] The symmetric stretch (νₛ(NO₂)) will appear as another strong band between 1360 and 1320 cm⁻¹.[1] The presence and intensity of these two bands provide definitive evidence for the nitro functionality.
-
Thiosemicarbazide Core Vibrations: The thiosemicarbazide backbone gives rise to several characteristic, though often coupled, vibrations. An N-H bending (scissoring) mode of the primary amine is typically observed around 1620-1580 cm⁻¹.[2] The C=S stretching vibration is complex and often mixed with other modes like C-N stretching. It can contribute to bands in a wide range, but absorptions around 850-800 cm⁻¹ are frequently attributed to this mode.[4] Bands in the 1300-1200 cm⁻¹ region are often described as "Thioamide II" bands, having significant contributions from C-N stretching and N-H bending.
-
Aromatic Ring Vibrations: Aromatic C=C skeletal vibrations appear as a series of medium-intensity bands between 1540 and 1480 cm⁻¹. Crucially, the out-of-plane C-H bending modes below 900 cm⁻¹ are diagnostic of the ring's substitution pattern. For a 1,3- (meta) substituted ring, strong absorption bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. By following the detailed ATR protocol, a high-quality, reproducible spectrum can be obtained rapidly with minimal sample preparation. The interpretation of this spectrum, grounded in the fundamental principles of vibrational spectroscopy, allows for the confident identification of the compound's key functional groups: the thiosemicarbazide chain and the aromatic nitro group. The unique combination of these bands, particularly the strong nitro group absorptions and the N-H stretching region, serves as a definitive molecular fingerprint, ensuring the identity and integrity of this pharmaceutically relevant compound.
References
Application Note & Protocols: A Guide to Growing High-Quality Single Crystals of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazide derivatives are a versatile class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The determination of their three-dimensional molecular structure by single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), mechanism of action, and for facilitating rational drug design. However, obtaining high-quality single crystals suitable for X-ray analysis can be a significant bottleneck. This comprehensive guide provides detailed protocols and expert insights into the most effective methods for growing single crystals of thiosemicarbazide derivatives, including slow evaporation, solvent diffusion, and temperature gradient techniques. The causality behind experimental choices is explained to empower researchers to optimize conditions for their specific molecules.
Introduction: The Critical Role of Single Crystals in Drug Discovery
The precise knowledge of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical behavior and biological function. For thiosemicarbazide derivatives, which often act as ligands for metal ions or interact with biological macromolecules, the solid-state structure provides invaluable information on:
-
Conformational Analysis: Identifying the preferred spatial arrangement of the molecule.
-
Intermolecular Interactions: Understanding how molecules pack in the solid state, which can influence solubility and bioavailability.
-
Chirality and Stereochemistry: Unambiguously determining the absolute configuration of chiral centers.
-
Metal Coordination: Characterizing the geometry and bonding in metal complexes of thiosemicarbazone derivatives.[1]
The journey to a high-resolution crystal structure begins with the successful growth of a well-ordered, single crystal. This guide is designed to navigate the challenges associated with crystallizing thiosemicarbazide derivatives and to provide a systematic approach to obtaining diffraction-quality crystals.
Foundational Principles of Crystallization
Crystal growth is a self-assembly process where molecules transition from a disordered state in solution to a highly ordered, crystalline solid. The driving force for this process is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. The goal of any crystallization experiment is to achieve a state of slow and controlled supersaturation to allow for the orderly arrangement of molecules into a crystal lattice, rather than rapid precipitation or "oiling out."[6]
Key factors influencing the crystallization of thiosemicarbazide derivatives include:
-
Purity of the Compound: Impurities can disrupt the crystal lattice and inhibit crystal growth. It is recommended to start with a compound that is at least 95% pure.[7]
-
Solvent Selection: The choice of solvent is arguably the most critical factor.[6] An ideal solvent should provide moderate solubility for the thiosemicarbazide derivative.
-
Temperature: Temperature affects the solubility of the compound and the rate of solvent evaporation.
-
Nucleation: The formation of the initial crystal seed is a critical step. The number of nucleation sites should be minimized to encourage the growth of a few large crystals rather than many small ones.[8]
Core Methodologies for Crystal Growth
This section details the most commonly employed and effective methods for growing single crystals of thiosemicarbazide derivatives.
Slow Evaporation Method
This is the simplest and most widely used technique for crystal growth.[9][10] It is particularly effective for compounds that are not sensitive to air or moisture.
Principle: A near-saturated solution of the thiosemicarbazide derivative is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation.
Experimental Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which your thiosemicarbazide derivative has moderate solubility. Common solvents to try include methanol, ethanol, acetone, acetonitrile, and dichloromethane.
-
Preparation of a Near-Saturated Solution: Dissolve the purified thiosemicarbazide derivative in the chosen solvent at room temperature or with gentle warming to create a solution that is close to saturation.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean crystallization vessel (e.g., a small beaker, vial, or crystallization dish) to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]
-
Covering the Vessel: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering it with parafilm and piercing a few small holes with a needle, or by using a watch glass with a small gap.[9]
-
Incubation: Place the crystallization vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory.
-
Monitoring: Observe the vessel periodically without disturbing it. Crystal growth can take anywhere from a few days to several weeks.
Workflow for Slow Evaporation:
Caption: Workflow for the slow evaporation method.
Solvent Diffusion Method
This technique is particularly useful for small quantities of material and for compounds that are sensitive to air or moisture.[9][10] It involves the slow mixing of a "good" solvent (in which the compound is soluble) with a "poor" solvent (in which the compound is insoluble).
Principle: A solution of the thiosemicarbazide derivative in a dense "good" solvent is carefully layered with a less dense, miscible "poor" solvent. Slow diffusion at the interface of the two solvents leads to a gradual decrease in solubility and promotes crystal growth.[8][11]
Experimental Protocol:
-
Solvent Selection: Choose a pair of miscible solvents with different densities. The compound should be soluble in the denser solvent and insoluble in the less dense solvent. A common combination is dichloromethane (good solvent) and hexane (poor solvent).
-
Prepare the Solution: Dissolve the thiosemicarbazide derivative in a minimal amount of the "good" solvent in a narrow container, such as a test tube or an NMR tube.
-
Layering the "Poor" Solvent: Carefully and slowly add the "poor" solvent down the side of the tube using a syringe or pipette, taking care not to disturb the interface between the two layers.[12]
-
Sealing and Incubation: Seal the tube and leave it undisturbed in a vibration-free location.
-
Observation: Crystals will typically form at the interface of the two solvents over a period of days to weeks.
Workflow for Liquid-Liquid Diffusion:
Caption: Workflow for the liquid-liquid diffusion technique.
Principle: A solution of the compound in a "good" solvent is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a "poor" solvent that is more volatile than the "good" solvent. The vapor of the "poor" solvent slowly diffuses into the solution of the compound, causing it to become supersaturated and crystallize.[11][12]
Experimental Protocol:
-
Solvent Selection: Choose a "good" solvent with a relatively high boiling point and a "poor" solvent with a lower boiling point.
-
Prepare the Solution: Dissolve the thiosemicarbazide derivative in the "good" solvent in a small vial.
-
Set up the Diffusion Chamber: Place the small vial inside a larger jar or beaker containing a small amount of the "poor" solvent.
-
Seal and Incubate: Seal the larger container and leave it in a stable environment.
-
Crystal Growth: As the "poor" solvent vapor diffuses into the solution, crystals should form over time.
Temperature Gradient Method
This method is suitable for compounds whose solubility is highly dependent on temperature.[13][14]
Principle: A temperature gradient is established across a solution of the thiosemicarbazide derivative. The compound dissolves in the warmer region and is transported to the cooler region, where the solution becomes supersaturated, leading to crystallization.
Experimental Protocol:
-
Solubility Profile: Determine the solubility of your compound at different temperatures to confirm a significant temperature dependence.
-
Apparatus Setup: A specialized apparatus that allows for the creation of a stable temperature gradient is required. This can be as simple as a sealed tube placed in a heating block with one end exposed to ambient temperature.
-
Solution Preparation: Prepare a saturated solution of the compound at an elevated temperature.
-
Establishing the Gradient: Place the solution in the temperature gradient apparatus, ensuring one end is at a higher temperature than the other.
-
Crystallization: The compound will slowly crystallize in the cooler region of the apparatus.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate. - Try a different solvent or a solvent mixture where the compound is less soluble. - Introduce a seed crystal.[6] - Gently scratch the inside of the vessel with a glass rod to create nucleation sites.[6] |
| "Oiling Out" | - The solution is too concentrated. - The cooling rate is too fast. - Impurities are present. | - Add a small amount of the "good" solvent to redissolve the oil and allow it to recrystallize more slowly.[6] - Use a solvent with a lower boiling point. - Further purify the compound. |
| Formation of Many Small Crystals | - Too many nucleation sites. - Rapid supersaturation. | - Filter the solution carefully. - Slow down the rate of evaporation or diffusion. - Use a more dilute solution. |
| Poor Quality Crystals (e.g., needles, plates) | - Solvent system may favor growth in certain directions. | - Try a different solvent or a mixture of solvents to alter the crystal habit.[10] |
Characterization of Single Crystals
Once suitable crystals are obtained, they should be characterized to confirm their identity and quality. Common techniques include:
-
Optical Microscopy: To visually inspect the crystal morphology, size, and clarity.
-
Single-Crystal X-ray Diffraction: The definitive method for determining the three-dimensional molecular structure.
-
Powder X-ray Diffraction (PXRD): To confirm the bulk purity of the crystalline material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.[15]
Conclusion
The successful growth of high-quality single crystals of thiosemicarbazide derivatives is a crucial step in their development as therapeutic agents. While it can be a challenging process, a systematic approach involving careful purification, thoughtful solvent selection, and the application of appropriate crystallization techniques significantly increases the likelihood of success. This guide provides a foundation of protocols and troubleshooting strategies to empower researchers in their quest for crystallographic-grade crystals, ultimately accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on development of bio-active thiosemicarbazide derivatives: Recent advances (2021) | Prachi T. Acharya | 87 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. How To [chem.rochester.edu]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Temperature Gradient: A Simple Method for Single Crystal Growth | VNU Journal of Science: Mathematics - Physics [js.vnu.edu.vn]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Metal Complexes with 4-(3-Nitrophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiosemicarbazide Metal Complexes
Thiosemicarbazones and their parent thiosemicarbazides are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The coordination of these ligands to metal ions can significantly enhance their therapeutic efficacy.[3] This enhancement is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across cell membranes.[4] The metal ion itself can also play a crucial role in the mechanism of action. The 4-(3-Nitrophenyl)-3-thiosemicarbazide ligand, with its nitro functional group, presents an interesting candidate for the development of novel metal-based therapeutics, potentially influencing the electronic properties and biological activity of the resulting complexes.
This guide provides detailed protocols for the synthesis, characterization, and biological evaluation of metal complexes derived from this compound. The methodologies described herein are designed to be a comprehensive resource for researchers in the field of inorganic medicinal chemistry and drug development.
Part 1: Synthesis of Ligand and Metal Complexes
The synthesis of metal complexes with this compound is a two-step process involving the initial synthesis of the ligand followed by its reaction with a suitable metal salt.
Synthesis of this compound (Ligand)
The synthesis of the thiosemicarbazide ligand is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate. However, for this specific ligand, a common route involves the reaction of 3-nitrophenylhydrazine with a thiocyanate salt or by derivatizing thiosemicarbazide itself. A general, adaptable procedure is outlined below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline in a suitable solvent such as ethanol.
-
Thiophosgene Addition: Cool the solution in an ice bath and slowly add thiophosgene. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.
-
Isothiocyanate Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to reflux for 1 hour to ensure the complete formation of 3-nitrophenyl isothiocyanate.
-
Reaction with Hydrazine: Cool the reaction mixture and slowly add hydrazine hydrate. An exothermic reaction will occur, leading to the precipitation of the thiosemicarbazide.
-
Isolation and Purification: After stirring for an additional hour, collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized ligand using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Synthesis of Metal Complexes
The complexation of this compound with transition metals such as copper(II), nickel(II), and cobalt(II) is generally straightforward. The ligand can act as a bidentate donor, coordinating through the sulfur atom and a nitrogen atom.[3]
Protocol 2: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve this compound (2 molar equivalents) in hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 molar equivalent) in a minimal amount of hot ethanol.[5]
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours. A change in color and/or the formation of a precipitate is indicative of complex formation.[5][6]
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by vacuum filtration.
-
Washing and Drying: Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the synthesized complexes using elemental analysis, FT-IR, UV-Vis, and magnetic susceptibility measurements.
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Part 2: Physicochemical Characterization
Thorough characterization is essential to confirm the successful synthesis of the metal complexes and to elucidate their structure.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:
-
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Ni(II) in a square planar geometry), ¹H and ¹³C NMR can confirm the structure of the ligand framework in the complex. Shifts in the proton and carbon signals upon coordination can provide further evidence of complex formation.
Other Analytical Techniques
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is crucial for confirming the proposed stoichiometry.
-
Molar Conductance: Measurement of the molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) helps to determine whether the complexes are electrolytic or non-electrolytic in nature.[9]
-
Magnetic Susceptibility: This measurement helps to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the geometry of the metal center (e.g., octahedral vs. square planar for Ni(II)).
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[9]
Table 1: Expected Spectroscopic and Analytical Data
| Technique | Free Ligand | Metal Complex | Rationale for Change |
| FT-IR (cm⁻¹) | ν(C=S) ~800-850 | Lower frequency | Coordination via sulfur weakens the C=S bond. |
| ν(N-H) ~3100-3400 | Shifted or broadened | Involvement of N-H in coordination or H-bonding. | |
| - | New bands ~400-600 | Appearance of ν(M-N) and ν(M-S) vibrations. | |
| UV-Vis (nm) | π→π, n→π bands | Shifted ligand bands | Coordination alters the electronic environment of the ligand. |
| - | d-d transition bands | Characteristic of the metal ion's geometry. | |
| Molar Conductance | - | Low value | Suggests a non-electrolytic nature. |
| Magnetic Moment | - | Varies with metal | Indicates the geometry and spin state of the metal. |
Part 3: Biological Evaluation
The ultimate goal of developing these metal complexes is to assess their potential as therapeutic agents. This section outlines protocols for evaluating their antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds can be screened against a panel of pathogenic bacteria and fungi.
Protocol 3: Agar Disc Diffusion Method
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Observation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Caption: Workflow for antimicrobial activity screening.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.[10][11]
Protocol 5: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[10]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel metal complexes of this compound. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this promising class of compounds. The inherent modularity of thiosemicarbazide chemistry allows for further structural modifications to optimize activity and selectivity, paving the way for the development of new and effective metallodrugs.
References
- 1. saudijournals.com [saudijournals.com]
- 2. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Structural Properties of Metal Ions Complexes with Thiosemicarbazide Motif and Related Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. [PDF] Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Nitrophenyl)-3-thiosemicarbazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(3-nitrophenyl)-3-thiosemicarbazide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal explanations and corrective protocols.
Q1: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?
Low yield is a frequent challenge stemming from several critical variables. The primary reaction involves the nucleophilic addition of hydrazine to the electrophilic carbon of 3-nitrophenyl isothiocyanate. Optimizing the conditions for this step is paramount.
Causality Analysis & Solutions:
-
Suboptimal Reaction Temperature: Temperature is a double-edged sword in this synthesis. While heat can increase the reaction rate, excessive temperatures can promote the formation of side products or even lead to the degradation of reactants and products.[1][2] The formation of thiosemicarbazide is known to be highly temperature-sensitive.[1]
-
Incorrect Reaction Time: Insufficient reaction time will result in incomplete conversion of starting materials. Conversely, excessively long reaction times, especially at elevated temperatures, can increase the likelihood of side reactions, such as the formation of dithiobiureas.[5]
-
Recommended Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase could be a mixture of ethyl acetate and hexane. The disappearance of the 3-nitrophenyl isothiocyanate spot indicates the reaction is nearing completion. This empirical approach is more reliable than relying on a fixed reaction time.
-
-
Purity of Starting Materials: Impurities in the 3-nitrophenyl isothiocyanate or hydrazine hydrate can introduce competing reactions or inhibit the primary reaction pathway.[5]
-
Recommended Action:
-
3-Nitrophenyl Isothiocyanate: Ensure the starting material is a pale yellow or white powder with a melting point in the range of 57-60°C. If it appears discolored or oily, consider purification by recrystallization from a suitable solvent like isopropanol or hexane.
-
Hydrazine Hydrate: Use a fresh, unopened bottle of hydrazine hydrate if possible. Hydrazine can absorb carbon dioxide from the atmosphere over time, reducing its effective concentration.
-
-
-
Inappropriate Solvent: The choice of solvent is crucial for both reactant solubility and product isolation.
Below is a workflow to systematically troubleshoot low yield.
Caption: Workflow for troubleshooting low yield.
Q2: I've obtained my product, but it's difficult to purify. What are the best practices for isolation and purification?
Difficulty in purification often points to the presence of closely related impurities or suboptimal isolation techniques.
Causality Analysis & Solutions:
-
Product Solubility: The desired product might be excessively soluble in the reaction solvent, preventing it from precipitating effectively.
-
Recommended Action: After the reaction is complete (as determined by TLC), try reducing the solvent volume under reduced pressure. Then, cool the concentrated solution in an ice bath to induce crystallization. If it still fails to precipitate, adding the reaction mixture dropwise to a stirred anti-solvent like cold water can force precipitation.[8]
-
-
Formation of Oils: The product may separate as an oil instead of a solid, which is difficult to handle and purify.
-
Recommended Action: Oiling out can occur if the solution is cooled too rapidly or if impurities are present. Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site for crystallization. Alternatively, adding a seed crystal from a previous successful batch can be very effective.
-
-
Recrystallization Issues: Choosing the right recrystallization solvent is key.
-
Recommended Action: Methanol or ethanol are excellent first choices for recrystallization.[6] The goal is to find a solvent that dissolves the product well when hot but poorly when cold. Dissolve the crude product in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystals.
-
Q3: I see an additional spot on my TLC plate that is less polar than my product. What could this side product be?
The most common side reaction in this synthesis is the formation of a 1,5-disubstituted dithiobiurea derivative.
Causality Analysis & Solutions:
This side product forms when a molecule of the desired product, this compound, acts as a nucleophile and attacks a second molecule of the 3-nitrophenyl isothiocyanate starting material. This is more likely to occur if there is an excess of the isothiocyanate or if the reaction is run for too long at high temperatures.[5]
-
Recommended Action:
-
Stoichiometry: Use a precise 1:1 molar ratio of hydrazine to 3-nitrophenyl isothiocyanate. A slight excess of hydrazine can sometimes be used to ensure all the isothiocyanate is consumed, but this can make purification more complex.
-
Addition Method: Add the 3-nitrophenyl isothiocyanate solution dropwise to the stirred hydrazine solution. This maintains a low concentration of the isothiocyanate, minimizing the chance of it reacting with the product.[9]
-
Purification: If the side product does form, it can often be separated from the desired product by column chromatography on silica gel or by careful fractional crystallization.[5]
-
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of this compound?
The reaction is a classic nucleophilic addition. The terminal nitrogen atom of the hydrazine molecule, which has a free lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient carbon atom of the isothiocyanate group (-N=C=S). This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield the stable thiosemicarbazide product.
Caption: Reaction mechanism for thiosemicarbazide synthesis.
What is a standard, optimized protocol for this synthesis?
While optimization is specific to your lab conditions, the following protocol serves as an excellent starting point, incorporating best practices from multiple sources.
Experimental Protocol: Optimized Synthesis
-
Preparation: To a solution of hydrazine hydrate (1.0 mmol) in 15 mL of anhydrous ethanol in a round-bottom flask, add a magnetic stir bar.
-
Reactant Addition: While stirring at room temperature, add a solution of 3-nitrophenyl isothiocyanate (1.0 mmol) in 10 mL of anhydrous ethanol dropwise over 10-15 minutes.[9]
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Heating (If Necessary): If the reaction is incomplete, attach a condenser and heat the mixture to a gentle reflux (approx. 78°C) for 2-4 hours, continuing to monitor by TLC until the isothiocyanate starting material is consumed.[6]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.[2]
-
Drying: Dry the purified white or pale-yellow solid product under vacuum. Determine yield and characterize (MP, NMR, IR).
How is the 3-nitrophenyl isothiocyanate starting material typically synthesized?
3-Nitrophenyl isothiocyanate is most commonly prepared from 3-nitroaniline.[10] A general method involves reacting 3-nitroaniline with carbon disulfide (CS₂) in the presence of a base like triethylamine in a solvent such as toluene.[11] Alternative methods using reagents like thiophosgene or chlorothionoformate have also been developed.[12]
What are the key safety precautions for this reaction?
-
Hydrazine: Hydrazine is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Isothiocyanates: Isothiocyanates are lachrymators and skin irritants. Avoid inhalation of dust and prevent skin contact.
-
Solvents: Ethanol and methanol are flammable. Ensure all heating is done using a heating mantle and condenser, away from open flames.
Data Summary Table
The following table summarizes key quantitative parameters for optimizing the synthesis.
| Parameter | Recommended Value/Condition | Rationale & Reference |
| Stoichiometry | 1:1 (Hydrazine:Isothiocyanate) | Prevents side reactions like dithiobiurea formation.[5] |
| Solvent | Anhydrous Ethanol or Methanol | Good reactant solubility and allows for product precipitation.[4][6] |
| Temperature | Start at Room Temp; Gentle Reflux if needed | Balances reaction rate while minimizing side reactions.[1][3] |
| Reaction Time | 1-5 hours (Monitor by TLC) | Ensures complete reaction without product degradation.[5][6] |
| Catalyst | Optional: 1-2 drops Glacial Acetic Acid | Can facilitate the reaction, but not always necessary.[3][5] |
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. 3-NITROPHENYL ISOTHIOCYANATE | 3529-82-6 [chemicalbook.com]
- 11. 3-NITROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude Thiosemicarbazide
Welcome to the technical support center for the purification of crude thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve high-purity thiosemicarbazide for your research and development needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude thiosemicarbazide, presented in a question-and-answer format.
Question: My thiosemicarbazide is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase instead of solid crystals.[1] This often occurs when the solution is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[2] Impurities can also lower the melting point of the crude product, contributing to this issue.[3]
-
Causality: The high concentration of thiosemicarbazide and/or impurities in the hot solvent leads to a rapid decrease in solubility upon cooling, causing the compound to crash out as a liquid before it has time to form an ordered crystal lattice.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to reduce the supersaturation, and then allow the solution to cool slowly.[2]
-
Slower Cooling: Rapid cooling is a common cause of oiling out. To slow down the crystallization process, you can insulate the flask or place it in a warm bath that is allowed to cool to room temperature gradually. This provides more time for proper crystal nucleation and growth.[4]
-
Change the Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a mixed solvent system. For thiosemicarbazide, an ethanol-water mixture is often effective.[5] If you are already using a mixed solvent, adjusting the ratio by adding more of the solvent in which the compound is more soluble can help prevent oiling out.
-
Question: I have a very low yield after recrystallizing my thiosemicarbazide. What are the likely reasons, and how can I improve my recovery?
Answer: A low yield is a common issue in recrystallization and can be attributed to several factors.
-
Causality: The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[3] Premature crystallization during a hot filtration step can also lead to product loss.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude thiosemicarbazide. Working with a more concentrated solution will ensure that the solubility limit is reached at a higher temperature during cooling, leading to greater precipitation of the product.
-
Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.
-
Second Crop Crystallization: A significant amount of product may remain in the mother liquor. You can recover some of this by concentrating the mother liquor (e.g., by boiling off some of the solvent) and cooling it again to obtain a "second crop" of crystals.[3] Be aware that this second crop may be less pure than the first.
-
Solvent Choice: Ensure you are using an appropriate solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Question: My purified thiosemicarbazide still has a yellowish tint. How can I remove colored impurities?
Answer: A persistent color in your product indicates the presence of impurities that are not effectively removed by simple recrystallization.
-
Causality: Colored impurities often arise from side reactions during synthesis or degradation of the product. These impurities may have similar solubility profiles to thiosemicarbazide in the chosen recrystallization solvent.
-
Solutions:
-
Activated Carbon (Charcoal) Treatment: Activated carbon is effective at adsorbing colored impurities. Add a small amount of activated carbon to the hot, dissolved solution of crude thiosemicarbazide and swirl for a few minutes. Perform a hot filtration to remove the carbon and then allow the filtrate to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product and reduce the yield.[3]
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.
-
Alternative Purification Methods: If color persists, consider using a different purification technique, such as column chromatography, although this is less common for thiosemicarbazide itself. For colored impurities in other organic compounds, reversed-phase flash chromatography has been shown to be effective.[6]
-
Frequently Asked Questions (FAQs)
What is the most common and effective method for purifying crude thiosemicarbazide?
Recrystallization is the most widely used and effective technique for purifying thiosemicarbazide.[5] The choice of solvent is crucial for successful recrystallization.
What are the best solvents for recrystallizing thiosemicarbazide?
-
Ethanol-Water Mixture: A mixture of ethanol and water is a common choice. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then reheated until it is clear and allowed to cool slowly. A 1:1 mixture of water and ethanol has been successfully used.[5]
-
Water: Thiosemicarbazide has good solubility in hot water and is less soluble in cold water, making water a suitable solvent for recrystallization.[7]
What are the common impurities in crude thiosemicarbazide?
-
Elemental Sulfur: A common impurity from the synthesis process, which can be removed by filtering the hot reaction mixture before crystallization.[8]
-
Unreacted Starting Materials: Depending on the synthesis route, these could include hydrazine salts or thiocyanate salts.
-
Side Products: Various side reactions can lead to organic impurities.
How can I assess the purity of my final thiosemicarbazide product?
-
Melting Point: Pure thiosemicarbazide has a distinct melting point, typically in the range of 180-184°C.[9][10] A broad or depressed melting point range indicates the presence of impurities.
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of pure thiosemicarbazide will show characteristic peaks for N-H, C=S, and other functional groups. The absence of extraneous peaks is an indicator of purity.[11][12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR spectra can provide detailed information about the structure and purity of the compound. Impurities will often present as additional, unexpected signals in the spectrum.[13][14]
-
-
Assay: For pharmaceutical applications, a purity of ≥98% is often required, which can be determined by techniques like HPLC.[15][16]
What are the key safety precautions when handling thiosemicarbazide?
Thiosemicarbazide is highly toxic if swallowed.[16] It is essential to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Work in a well-ventilated area or a chemical fume hood.[17]
-
Avoid creating dust.[17]
-
Wash hands thoroughly after handling.[18]
How should I dispose of thiosemicarbazide waste?
Thiosemicarbazide is classified as a hazardous waste (EPA hazardous waste number P116).[19]
-
All waste materials, including the mother liquor from recrystallization and contaminated lab supplies, should be collected in a suitable, closed container.[19]
-
Disposal must be handled by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[17] Do not dispose of it down the drain.[19]
Experimental Protocols
Protocol 1: Recrystallization of Thiosemicarbazide from an Ethanol-Water Mixture
This protocol is a standard method for purifying crude thiosemicarbazide to remove common impurities.
Materials:
-
Crude thiosemicarbazide
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude thiosemicarbazide in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently on a hot plate.
-
Once dissolved, add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Reheat the solution until it becomes clear again.
-
If colored impurities are present, this is the stage to add a small amount of activated carbon and perform a hot filtration (see Troubleshooting section).
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals, preferably in a vacuum oven at a temperature below the melting point.
Visual Workflow for Recrystallization
References
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. prepchem.com [prepchem.com]
- 6. biotage.com [biotage.com]
- 7. thiosemicarbazide | 79-19-6 [chemicalbook.com]
- 8. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. Thiosemicarbazide 99 79-19-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. westmont.edu [westmont.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. チオセミカルバジド puriss. p.a., 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Thiosemicarbazide Acid - High Purity (99.99%) Industrial Lab Chemical at Best Prices [alphachemikaindia.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. nj.gov [nj.gov]
- 19. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming solubility issues of 4-(3-Nitrophenyl)-3-thiosemicarbazide
Technical Support Center: 4-(3-Nitrophenyl)-3-thiosemicarbazide
Introduction
This compound is a versatile organic compound with significant potential in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials.[1][2] Its structure, featuring a nitrophenyl group and a thiosemicarbazide moiety, imparts unique chemical properties but also presents a significant challenge: poor solubility in common aqueous and organic solvents.[3] This low solubility can be a major bottleneck in experimental workflows, affecting everything from reaction kinetics to the reliability of biological assays.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical solutions for overcoming the solubility challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard solvents like water, ethanol, or acetone?
A1: The poor solubility of this compound stems from its molecular structure. The planar aromatic ring, combined with the hydrogen-bonding capabilities of the thiosemicarbazide group (-NH-NH-C(=S)-NH-), leads to strong intermolecular forces and high crystal lattice energy. This means a significant amount of energy is required to break apart the solid crystal and solvate the individual molecules. Solvents like water and ethanol are often not potent enough to overcome these forces effectively.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial dissolution, especially for creating concentrated stock solutions, highly polar aprotic solvents are your best starting point. These solvents excel at disrupting the intermolecular forces of the solute.
| Solvent | Class | Typical Starting Concentration | Notes & Cautions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10-50 mM | The most common choice. Hygroscopic; absorb moisture from the air. Ensure you are using anhydrous grade for sensitive applications. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 10-50 mM | Similar efficacy to DMSO. Can be slightly more toxic. A solubility of 1 mg/ml in DMF has been noted for similar compounds.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Variable | A powerful solvent, but its use may be restricted in some applications due to toxicity concerns.[5] |
Note: Always start with a small amount of your compound to test solubility before committing a larger quantity.
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, gentle heating (e.g., 40-50°C) can significantly increase the rate of dissolution and the amount of compound that dissolves. However, be cautious. Thiosemicarbazide derivatives can be thermally sensitive. Prolonged or excessive heating can lead to degradation. Always monitor for color changes or precipitate formation upon cooling, which would indicate that the compound is falling out of solution. The melting point is reported as 161-163°C with decomposition, indicating thermal sensitivity.[6][7]
Q4: How does pH affect the solubility of this compound?
A4: The thiosemicarbazide moiety has both weakly acidic (the N-H protons) and weakly basic (the nitrogen and sulfur atoms) sites. Therefore, its solubility is expected to be pH-dependent.[8]
-
In acidic conditions (low pH): Protonation of the nitrogen atoms can form a cationic salt, which may have improved aqueous solubility.
-
In basic conditions (high pH): Deprotonation of the N-H groups can form an anionic salt, which could also increase aqueous solubility. Adjusting the pH with dilute acids (e.g., 0.1 M HCl) or bases (e.g., 0.1 M NaOH) is a viable strategy, particularly for aqueous or semi-aqueous systems.[9][10]
Q5: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer for a biological assay. What can I do?
A5: This is a common problem known as "precipitation upon dilution." It occurs because the highly favorable DMSO environment is disrupted by the addition of the aqueous buffer, causing the poorly soluble compound to crash out.[11] Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%, to minimize solvent effects on biological systems. This may require starting with a more concentrated DMSO stock.
-
Use Co-solvents: Instead of diluting directly into a buffer, dilute into a buffer that contains a water-miscible co-solvent like polyethylene glycol (PEG 300/400) or propylene glycol.[12][13] These agents help bridge the polarity gap between DMSO and water, keeping the compound in solution.[14]
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically below the critical micelle concentration) to the aqueous buffer can help form micelles that encapsulate the compound and keep it solubilized.[15]
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[18]
Troubleshooting & Experimental Workflow Guide
This section provides a logical, step-by-step workflow for tackling solubility issues.
Workflow: From Undissolved Solid to Stable Solution
Caption: A decision workflow for solubilizing this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh 4.24 mg of this compound (MW: 212.23 g/mol ) and transfer it to a clean 1.5 mL microcentrifuge tube or a small glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If solids remain, place the vial in an ultrasonic bath for 5-10 minutes. If necessary, warm the solution in a heat block or water bath to 40°C for 5 minutes, vortexing intermittently.
-
Verification: Visually inspect the solution against a dark background to ensure no solid particulates are visible. The solution should be clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Formulation in an Aqueous Buffer using Cyclodextrin
This protocol aims to create a 100 µM aqueous solution from a 20 mM DMSO stock, with a final DMSO concentration of 0.5%.
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS, pH 7.4). Warm and stir until the HP-β-CD is fully dissolved. Let it cool to room temperature.
-
Pre-dilution: In a microcentrifuge tube, add 5 µL of the 20 mM DMSO stock solution of the compound.
-
Final Dilution: To the tube containing the DMSO stock, add 995 µL of the 10% HP-β-CD buffer solution.
-
Mixing: Immediately vortex the solution for at least 30 seconds to facilitate the formation of the inclusion complex.[19]
-
Equilibration: Allow the solution to equilibrate at room temperature for 15-30 minutes.
-
Verification: Visually inspect for any signs of precipitation. For quantitative assurance, the solution can be filtered through a 0.22 µm filter and the concentration of the filtrate measured via HPLC-UV.
The Role of pH in Solubility: A Mechanistic View
The thiosemicarbazide functional group can exist in equilibrium between its thione (C=S) and thiol (C-SH) tautomeric forms. The N-H protons are weakly acidic, while the lone pairs on the nitrogen and sulfur atoms are weakly basic. This allows for solubility modulation at different pH values.
Caption: pH-dependent ionization of the thiosemicarbazide moiety.
References
- 1. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. This compound | 79925-03-4 [chemicalbook.com]
- 7. 79925-03-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpbr.in [ijpbr.in]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. scispace.com [scispace.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Nitrophenyl Thiosemicarbazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis of nitrophenyl thiosemicarbazide derivatives. These compounds are pivotal precursors in the development of a wide range of heterocyclic systems with significant pharmacological interest, including antibacterial, antifungal, and anticancer agents.[1][2][3] The synthesis, primarily involving the reaction between a nitrophenyl isothiocyanate and a hydrazine derivative, appears straightforward but is subject to several critical parameters that can significantly impact yield, purity, and the formation of side products.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower researchers in overcoming common challenges. The content is structured to provide immediate answers to common queries while also offering detailed, evidence-based solutions for complex experimental issues.
Reaction Overview: The Core Chemistry
The fundamental reaction for synthesizing 4-nitrophenyl thiosemicarbazides is the nucleophilic addition of hydrazine hydrate to the electrophilic carbon of nitrophenyl isothiocyanate. The terminal nitrogen of hydrazine acts as the nucleophile, attacking the isothiocyanate carbon, followed by proton transfer to yield the final thiosemicarbazide product.
General Reaction Scheme
Caption: General synthesis of 4-(Nitrophenyl)thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of nitrophenyl thiosemicarbazide synthesis? The synthesis is a nucleophilic addition reaction. The lone pair of electrons on a terminal nitrogen atom of a hydrazine derivative attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).[4] This forms a new carbon-nitrogen bond, leading to the thiosemicarbazide backbone.
Q2: What are the most critical parameters influencing the reaction's success? The three most critical parameters are temperature , solvent , and the purity of reactants . Temperature affects the reaction rate but can also promote side reactions if too high.[5] The solvent determines the solubility of reactants and products, influencing reaction rate and ease of isolation.[6] Impurities in the starting materials can inhibit the reaction or lead to unwanted byproducts.[7]
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[7] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the limiting reactant spot (usually the isothiocyanate) and the appearance of a new, typically more polar, product spot indicate the reaction is progressing.
Q4: What are the primary side reactions to be aware of? The most common side reaction is the cyclization of the thiosemicarbazide product, especially under harsh conditions like high heat or strong acidity, which can form heterocyclic byproducts such as 1,3,4-thiadiazoles.[7][8] Another potential issue is the dimerization of the isothiocyanate or reactions involving impurities.
Q5: What safety precautions are essential during this synthesis? Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood. Hydrazine hydrate is corrosive and a suspected carcinogen; therefore, appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The reaction should be conducted with proper engineering controls in place.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
-
Possible Cause: Incomplete Reaction.
-
Explanation: The reaction may be too slow at the chosen temperature, or the activation energy barrier is not being overcome efficiently.
-
Solution: Increase the reaction time and continue to monitor by TLC. If the reaction remains stalled, gradually increase the temperature. Refluxing in ethanol or methanol for 2-5 hours is a common practice.[1][7] The addition of a catalytic amount of glacial acetic acid can also facilitate the reaction by protonating the isothiocyanate, making it more electrophilic.[5][9]
-
-
Possible Cause: Purity of Reactants.
-
Explanation: Nitrophenyl isothiocyanates can degrade over time, especially if exposed to moisture. Hydrazine hydrate can contain impurities that may interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. If purity is questionable, consider purifying the isothiocyanate by distillation or recrystallization before use.
-
Problem 2: Formation of Multiple Products (Observed on TLC)
-
Possible Cause: Cyclization Side Reaction.
-
Explanation: High temperatures or strongly acidic conditions can promote the intramolecular cyclization of the newly formed thiosemicarbazide, leading to the formation of thiadiazole derivatives.[7]
-
Solution: Conduct the reaction at a lower temperature (e.g., room temperature) to minimize the energy available for this higher-activation-energy side reaction.[7] If an acid catalyst is necessary, use only a few drops of a weak acid like glacial acetic acid rather than a strong mineral acid.
-
-
Possible Cause: Reaction with Solvent or Impurities.
-
Explanation: Using a reactive solvent or having impurities in the solvent can lead to unexpected byproducts.
-
Solution: Use an inert, high-purity solvent such as absolute ethanol or methanol. Ensure the solvent is dry, as water can react with the isothiocyanate.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Product is highly soluble in the recrystallization solvent.
-
Explanation: The chosen solvent for recrystallization may be too effective at dissolving the product, even at low temperatures, preventing efficient crystallization.
-
Solution: The most common and effective solvent for recrystallizing nitrophenyl thiosemicarbazides is methyl alcohol (methanol) or ethanol.[1] If the product remains soluble, try a mixed solvent system. Dissolve the crude product in a minimum amount of a good solvent (like hot ethanol) and then slowly add a poor solvent (like water or hexane) until turbidity persists. Then, cool the mixture slowly to induce crystallization.
-
-
Possible Cause: Oily Product Formation.
-
Explanation: The product may be "oiling out" instead of crystallizing, which often happens if the solution is cooled too quickly or if impurities are present that depress the melting point.
-
Solution: Ensure the crude product is as pure as possible before recrystallization. Try cooling the solution very slowly (e.g., by placing the flask in a warm water bath and allowing it to cool to room temperature overnight). Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site for crystal growth.
-
Optimization of Reaction Parameters
The yield and purity of nitrophenyl thiosemicarbazide are highly dependent on a careful balance of reaction conditions. The following table summarizes key parameters and their typical effects.
| Parameter | Recommended Condition | Rationale & Scientific Justification | Potential Issues |
| Solvent | Absolute Ethanol or Methanol | These protic solvents effectively dissolve both the polar hydrazine hydrate and the less polar isothiocyanate. They are generally unreactive under these conditions. Methanol has been found to be a suitable solvent for similar reactions.[6] | Use of lower-grade or wet solvents can introduce impurities and side reactions. |
| Temperature | Room Temperature to 60-70°C (Reflux) | Room temperature is often sufficient and minimizes side reactions.[10] Refluxing can significantly increase the reaction rate but also raises the risk of byproduct formation.[5] | Excessive heat can lead to cyclization and decomposition, reducing yield and purity.[7] |
| Catalyst | Catalytic Glacial Acetic Acid (optional) | A few drops of weak acid can protonate the isothiocyanate group, increasing its electrophilicity and accelerating the nucleophilic attack by hydrazine.[9] | Strong acids or excessive amounts of acid can promote undesirable cyclization side reactions.[7] |
| Reaction Time | 1 - 5 hours | The reaction is often complete within a few hours.[1][9] | Insufficient time leads to low conversion. Extended times, especially at high temperatures, can increase byproduct formation. Monitor via TLC.[7] |
| Purification | Recrystallization from Methanol/Ethanol | The product is typically a crystalline solid with moderate solubility in hot alcohol and lower solubility in cold alcohol, making recrystallization an effective purification method.[1] | If the product is difficult to crystallize, column chromatography may be required. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiosemicarbazide
This protocol is a representative procedure for the synthesis.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenyl isothiocyanate (e.g., 1.80 g, 10 mmol) in 30 mL of absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (e.g., 0.5 mL, ~10 mmol) dropwise over 5 minutes.
-
Reaction: Add 2-3 drops of glacial acetic acid to the mixture.[10] A precipitate often begins to form within minutes. Stir the reaction mixture at room temperature for 10 minutes, then heat the mixture to reflux (approximately 78°C for ethanol) for 2-3 hours.[1]
-
Monitoring: Monitor the reaction's completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the isothiocyanate spot.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crystalline precipitate by vacuum filtration. Wash the solid product with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to obtain the crude 4-(4-nitrophenyl)thiosemicarbazide.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (methanol is often effective) to the solid.[1]
-
Dissolution: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excessive solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (FT-IR, NMR).
References
- 1. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. academicjournals.org [academicjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]
Technical Support Center: Scaling the Synthesis of 4-(3-Nitrophenyl)-3-thiosemicarbazide
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Nitrophenyl)-3-thiosemicarbazide. Moving beyond a simple protocol, this document addresses common experimental challenges, offers scientifically-grounded troubleshooting strategies, and provides critical considerations for scaling the synthesis from the lab bench to pilot production.
Section 1: Synthesis Pathway and Mechanism
The synthesis of this compound is most efficiently achieved through the nucleophilic addition of hydrazine hydrate to 3-nitrophenyl isothiocyanate.[1][2][3][4] The reaction proceeds via the attack of the terminal nitrogen atom of hydrazine on the highly electrophilic carbon atom of the isothiocyanate group. This process is typically rapid, exothermic, and high-yielding when performed under controlled conditions.[1][4]
Section 2: Detailed Experimental Protocol (Lab Scale)
This protocol describes a reliable method for synthesizing the target compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood due to the toxicity of the reagents.[1]
Reagent Calculation Table
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| 3-Nitrophenyl Isothiocyanate | 180.18 | 50 | 9.01 g | Limiting Reagent |
| Hydrazine Hydrate (~64%) | 50.06 | 55 (1.1 eq) | ~2.7 mL | Nucleophile |
| Ethanol (Absolute) | 46.07 | - | 100 mL | Solvent |
Step-by-Step Procedure:
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add hydrazine hydrate (55 mmol, ~2.7 mL) dissolved in absolute ethanol (40 mL).
-
Cooling: Place the flask in an ice-water bath and begin stirring. Cool the solution to 0-5°C.
-
Reagent Addition: Dissolve 3-nitrophenyl isothiocyanate (50 mmol, 9.01 g) in absolute ethanol (60 mL). Add this solution to the dropping funnel.
-
Controlled Reaction: Add the isothiocyanate solution dropwise to the stirred hydrazine solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10°C to control the exotherm.[4] A white or pale-yellow precipitate will begin to form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then deionized water (2 x 30 mL) to remove unreacted starting materials and salts.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight. The expected product is a white to off-white solid.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up. The following workflow provides a logical approach to problem-solving.
Troubleshooting Table
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Quality: Degradation of 3-nitrophenyl isothiocyanate or low purity of hydrazine hydrate. 3. Product Loss: Product is partially soluble in the ethanol filtrate, especially if filtration is performed warm. | 1. Rationale: Ensure the reaction is complete by monitoring with TLC until the limiting reagent spot disappears. If needed, extend the stirring time at room temperature to 3-4 hours. 2. Rationale: Use freshly opened or properly stored reagents. Isothiocyanates are sensitive to moisture. Hydrazine hydrate can react with atmospheric CO₂.[1] 3. Rationale: After filtration, cool the mother liquor in an ice bath for an additional hour to maximize precipitation of any dissolved product.[6] |
| Product is Oily or Gummy | 1. Presence of Impurities: Unreacted starting materials or side products are depressing the melting point. 2. Residual Solvent: Incomplete drying of the product. | 1. Rationale: The presence of the liquid isothiocyanate starting material can lead to an oily consistency. Ensure thorough washing of the crude product with cold ethanol to remove it. If the issue persists, recrystallization from absolute ethanol is necessary.[4][7] 2. Rationale: Dry the product under vacuum at a slightly elevated temperature (50-60°C) until a constant weight is achieved and the material is a free-flowing powder. |
| Off-Color Product (Yellow/Brown) | 1. Starting Material Impurity: The 3-nitrophenyl isothiocyanate starting material may have impurities.[8] 2. Side Reactions: Running the reaction at too high a temperature can cause degradation or side-product formation. | 1. Rationale: Purify the starting isothiocyanate by recrystallization if necessary. The quality of the final product is directly dependent on the purity of the starting materials. 2. Rationale: Strictly maintain the reaction temperature below 10°C during the addition phase. Perform a charcoal treatment during recrystallization to remove colored impurities. |
| Inconsistent Melting Point | 1. Impure Product: The presence of contaminants broadens the melting point range. 2. Polymorphism: While less common, different crystalline forms can exhibit different melting points. | 1. Rationale: This is a primary indicator of impurity. Recrystallize the product from a suitable solvent like ethanol until a sharp and consistent melting point is obtained.[4] 2. Rationale: Ensure a consistent cooling rate during crystallization. Characterize the final product using techniques like DSC or XRD if polymorphism is suspected. |
Section 4: Scaling-Up Considerations
Transitioning from a 50 mmol lab-scale reaction to a multi-mole scale introduces significant challenges that must be proactively managed.
Q1: The reaction is exothermic. How do I manage heat dissipation on a larger scale?
A: This is the most critical scale-up parameter. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
-
Engineered Controls: Use a jacketed glass reactor with a circulating chiller/heater for precise temperature control.
-
Reverse Addition: Consider adding the hydrazine solution to the isothiocyanate solution. While less common, this keeps the highly reactive hydrazine as the limiting reagent at any given moment, which can help control the reaction rate.
-
Controlled Feed Rate: Implement a programmable pump for the addition of the isothiocyanate solution. The feed rate should be slow at the beginning and can be gradually increased as long as the cooling system can maintain the target temperature. A maximum temperature (T_max) alarm should be in place.
Q2: What are the primary safety hazards when handling kilograms of hydrazine and isothiocyanate?
A: Both reagents pose significant health risks at scale.
-
Hydrazine Hydrate: It is extremely toxic, corrosive, and a suspected carcinogen.[1] Use in a closed system with dedicated ventilation. Personnel must wear appropriate PPE, including chemical-resistant suits, gloves, and full-face respirators with cartridges rated for hydrazine.
-
3-Nitrophenyl Isothiocyanate: It is a lachrymator and a severe irritant. Inhalation and skin contact must be avoided. Use a closed-system transfer for charging the reagent to the reactor.
-
Process Safety: Conduct a formal Process Hazard Analysis (PHA) before the first scale-up run to identify potential failure modes and implement engineering and administrative controls.
Q3: How should the product isolation and purification process be adapted for larger quantities?
A: Gravity or simple vacuum filtration becomes impractical for large volumes.
-
Filtration: Use a larger-scale filtration apparatus such as a Nutsche filter-dryer. This allows for filtration, washing, and drying in a single, contained unit, minimizing operator exposure.
-
Washing: Ensure efficient washing by re-slurrying the filter cake in the wash solvent rather than simply passing the solvent over the top. This breaks up clumps and ensures all parts of the solid are contacted by the fresh solvent.
-
Drying: Large-scale vacuum ovens or the dryer function of a Nutsche filter-dryer are required. Ensure the product is spread thinly on trays to facilitate efficient solvent removal.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Alcohols such as ethanol and isopropanol are excellent choices.[1][4] They effectively dissolve the isothiocyanate starting material while the thiosemicarbazide product has limited solubility, especially when cold, which facilitates easy isolation by precipitation.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is required for full characterization.
-
¹H NMR: To confirm the chemical structure and check for the absence of starting material signals.
-
FTIR: To identify key functional groups, such as the N-H, C=S, and Ar-NO₂ stretches.[9][10]
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
Elemental Analysis (CHN): To confirm the empirical formula (C₇H₈N₄O₂S).[9]
Q: Are there alternative synthetic routes? A: Yes, while the isothiocyanate route is the most direct, thiosemicarbazides can also be synthesized by reacting dithiocarbamic acid salts with hydrazine.[3][7] However, this often involves more steps, as the dithiocarbamate itself must first be prepared from an amine (3-nitroaniline) and carbon disulfide.[3][11] For directness and yield, the isothiocyanate pathway is generally preferred.
References
- 1. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 8. 3-NITROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Thiosemicarbazide Isomers
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thiosemicarbazides and their derivatives. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the characterization of thiosemicarbazide isomers. Our goal is to empower you with the knowledge to navigate these challenges, ensuring the integrity and accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries our application scientists receive regarding isomerism in thiosemicarbazones, the condensation products of thiosemicarbazides with aldehydes or ketones.
FAQ 1: Synthesis & Isomer Control
Question: I've synthesized a thiosemicarbazone and my initial analysis suggests a mixture of products. Is this expected, and can I control the isomeric outcome?
Answer: Yes, the formation of isomers is a common and expected phenomenon in thiosemicarbazone synthesis. The primary source of isomerism is the restricted rotation around the carbon-nitrogen double bond (C=N), leading to E (trans/anti) and Z (cis/syn) geometric isomers.
-
Thermodynamic vs. Kinetic Control: In most standard condensation reactions between a thiosemicarbazide and an aldehyde or ketone, the E isomer is the thermodynamically more stable and, therefore, the predominant product.[1] However, the initial product ratio can be influenced by kinetic factors.
-
Structural Influences: The structure of your starting materials plays a crucial role. The formation of the Z isomer can become more favorable if intramolecular hydrogen bonding can occur, for instance, between a substituent on the aldehyde/ketone moiety and the hydrazinic N-H group.[1]
-
Reaction Conditions: While complete control is difficult, you can influence the isomer ratio. Running the reaction at a higher temperature for a longer duration will typically favor the formation of the more stable E isomer by allowing the kinetic product to equilibrate.
Question: Can the isomers interconvert after synthesis?
Answer: Absolutely. Isomerization is a dynamic process. The stability of your isolated isomers can be influenced by solvent, temperature, and even light.[2][3] It's well-documented that some Z isomers slowly convert to the more stable E form in solution, particularly in polar aprotic solvents like DMSO.[4][5] This is a critical consideration for sample preparation and analysis, as the isomeric ratio in your vial may change over time. The proposed mechanism for this interconversion often involves rotation around the C-N single bond following protonation/tautomerization, which lowers the energy barrier for rotation.[6][7]
FAQ 2: Spectroscopic Characterization
Question: My ¹H NMR spectrum is complex, with doubled signals. How can I use NMR to definitively identify the isomers?
Answer: A complex ¹H NMR spectrum with duplicate signals is the classic signature of an E/Z isomeric mixture. NMR is, in fact, your most powerful tool for identifying and quantifying these isomers.
-
The Diagnostic N(2)-H Proton: The most informative signal is the hydrazinic proton (the N-H adjacent to the C=N bond). Its chemical shift is highly sensitive to the geometry of the molecule.[1]
-
For E isomers , this proton signal is typically found in the range of ~10.0–11.5 ppm .[1][8]
-
For Z isomers , the chemical shift can vary. If an intramolecular hydrogen bond is formed (e.g., with a nearby heteroatom), the proton becomes highly deshielded and can appear as far downfield as ~14.0 ppm .[5] In the absence of such bonding, the signal may be found further upfield, sometimes in the ~8.5-9.0 ppm range.[9]
-
-
2D NMR for Unambiguous Proof: While ¹H chemical shifts are strong indicators, the gold standard for proof is a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This technique detects protons that are close in space. For the E isomer, you would expect to see a NOE correlation between the imine proton (-CH=N-) and the N(4)-H₂ protons, whereas for the Z isomer, the correlation would be between the imine proton and the N(2)-H proton.[1][9]
Question: Can IR spectroscopy distinguish between thiosemicarbazone isomers?
Answer: While not as definitive as NMR, FT-IR spectroscopy provides crucial supporting evidence. It is excellent for confirming the formation of the thiosemicarbazone and identifying its tautomeric form.
-
Functional Group Confirmation: You should observe characteristic bands for N-H stretching, C=N (azomethine) stretching (~1585-1620 cm⁻¹), and C=S (thione) stretching.[10][11][12]
-
Thione vs. Thiol Tautomers: A key diagnostic point is the presence or absence of a band for S-H stretching (typically ~2500-2600 cm⁻¹). In the solid state, thiosemicarbazones predominantly exist in the thione tautomeric form, so the absence of an S-H band and the presence of a strong C=S band is expected.[11] Differences in hydrogen bonding between E and Z isomers can cause subtle shifts in the N-H and C=N stretching frequencies, but these are often too small to be used for primary assignment without reference compounds.
FAQ 3: Chromatographic Separation
Question: I need to isolate a pure isomer. What is the best chromatographic approach?
Answer: High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical assessment of isomeric purity and preparative separation.[13]
-
Method Development: Reversed-phase HPLC (RP-HPLC) is a common starting point.[8][14] Due to differences in polarity and shape, E and Z isomers often have different retention times. A typical setup would involve a C18 column with a mobile phase gradient of water and acetonitrile or methanol.
-
Challenges: If the isomers co-elute, you will need to optimize the separation. Try changing the mobile phase modifier (e.g., adding a small amount of trifluoroacetic acid), adjusting the temperature, or screening different column stationary phases (e.g., phenyl-hexyl).
-
Enantiomers: If your molecule is chiral, you may also have enantiomers and diastereomers. Separating these requires a chiral stationary phase (CSP).[15]
FAQ 4: Definitive Structural Elucidation
Question: NMR and HPLC suggest I have a single, pure isomer. How can I be 100% certain of its structure?
Answer: For absolute, unambiguous proof of structure, including the specific geometric configuration (E or Z), the definitive technique is single-crystal X-ray crystallography .[16][17][18] This method provides a three-dimensional map of the electron density in your molecule, allowing for precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. Obtaining a publication-quality crystal structure is the universally accepted standard for structural proof.[18][19]
Question: I'm having trouble growing X-ray quality crystals. Any tips?
Answer: Crystal growth is often more of an art than a science. If you are struggling, here are some common troubleshooting steps:
-
Ensure High Purity: Start with the highest purity material possible. Recrystallize your sample multiple times or use preparative HPLC for final purification.
-
Solvent Screening: The choice of solvent is critical. Slowly evaporate a solution of your compound in a variety of solvents with different polarities (e.g., ethanol, chloroform, ethyl acetate, dioxane, hexane/ethyl acetate mixtures).[18]
-
Vapor Diffusion: This is a highly effective technique. Dissolve your compound in a good solvent (e.g., chloroform) and place it in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane) in which your compound is insoluble. The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility and promoting slow crystal growth.
Part 2: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Broad, poorly resolved N-H signals in ¹H NMR. | 1. Proton exchange with residual water in the NMR solvent. 2. Intermediate rate of conformational exchange. 3. Presence of tautomers. | 1. Use fresh, high-quality deuterated solvent. Add a small amount of D₂O and re-acquire the spectrum; exchangeable protons will disappear. 2. Acquire the spectrum at a lower temperature (e.g., 273 K) to slow down exchange and sharpen signals. |
| Isomer ratio changes between NMR experiments. | 1. Isomerization is occurring in the NMR solvent (e.g., DMSO). 2. Sample is degrading. | 1. Prepare the sample immediately before analysis. Acquire spectra promptly.[5] 2. Consider using a different, less interactive solvent like CDCl₃ if solubility allows. 3. Check for degradation by re-running the sample on HPLC-MS. |
| Cannot separate isomers on RP-HPLC. | 1. Insufficient difference in polarity between isomers. 2. Inappropriate mobile phase or column. | 1. Screen different mobile phase compositions (e.g., methanol vs. acetonitrile). 2. Change the stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column). 3. Perform the separation on a normal-phase column (e.g., silica). |
| Computational (DFT) predictions for the most stable isomer do not match experimental results. | 1. The basis set or functional used was inadequate. 2. Solvent effects were not included in the calculation. 3. The experimental product is the kinetic, not thermodynamic, isomer. | 1. Use a more robust level of theory, such as B3LYP/6-311++G(d,p).[7] 2. Re-run calculations using a solvent model (e.g., PCM) that matches your experimental conditions. 3. Consider that your synthesis may be under kinetic control. Anneal the sample by heating it in solution to see if it converts to the predicted thermodynamic product. |
Summary of Diagnostic ¹H NMR Data
| Isomer | Diagnostic Proton | Typical Chemical Shift Range (ppm) in DMSO-d₆ | Key Considerations |
| E (anti) | N(2)-H | 10.0 - 11.5 | Generally the most common and thermodynamically stable isomer.[1][8] |
| Z (syn) | N(2)-H | 13.5 - 15.0 (with H-bond) or 8.5 - 9.5 (no H-bond) | Shift is highly dependent on potential for intramolecular hydrogen bonding.[5][9] |
| E / Z | N(4)-H₂ | Variable (7.5 - 9.0) | Often appears as two distinct signals in an isomeric mixture. |
Part 3: Key Experimental Protocols & Visualizations
Visualizing the Isomers and Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT calculations to prove the syn/anti isomer formation | Semantic Scholar [semanticscholar.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Biological Properties of (Hetero)Aromatic Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cajmns.casjournal.org [cajmns.casjournal.org]
- 13. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic separation of enantiomers and diastereomers of 2-methylcyclohexanone thiosemicarbazone, and determination of absolute configuration and configurational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Purity of Synthesized Thiosemicarbazide Derivatives
Welcome to the technical support center for the synthesis and purification of thiosemicarbazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of their synthesized compounds. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why each step is critical for achieving high-purity products.
I. Troubleshooting Guide: Common Purity Issues
This section tackles specific problems you might encounter during your synthesis and purification workflows.
Issue 1: My final product is a different color than expected (e.g., yellow, brown, or off-white) instead of a pure white solid.
Question: What causes discoloration in my thiosemicarbazide derivative, and how can I prevent it?
Answer: Discoloration is a frequent indicator of impurities. The likely culprits are residual starting materials, byproducts from side reactions, or degradation of the final compound.
-
Causality:
-
Oxidation: The thiocarbonyl group (C=S) in thiosemicarbazide derivatives can be susceptible to oxidation, especially when exposed to air and light over extended periods, leading to colored impurities.
-
Residual Aldehydes/Ketones: Unreacted aromatic aldehydes or ketones, which are common starting materials, are often colored and can be carried through the synthesis.
-
Side Reactions: Under harsh reaction conditions (e.g., prolonged high temperatures or incorrect pH), side reactions such as cyclization can occur, yielding colored byproducts.[1]
-
-
Solutions & Preventative Measures:
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting materials are consumed to prevent the formation of degradation products.[1]
-
Purification: The most effective way to remove colored impurities is through recrystallization or column chromatography.
-
Issue 2: My NMR spectrum shows unexpected peaks, indicating the presence of impurities.
Question: I've identified impurities in my NMR spectrum. What are the most common contaminants, and how do I remove them?
Answer: The nature of the impurity peaks will guide your purification strategy. Common impurities include unreacted starting materials and byproducts from competing reactions.
-
Common Impurities & Their Signatures:
-
Unreacted Thiosemicarbazide: Look for characteristic peaks corresponding to the starting thiosemicarbazide.
-
Unreacted Aldehyde or Ketone: Aldehydic protons, in particular, have a very distinct downfield chemical shift.
-
Cyclized Byproducts: Depending on the reaction conditions, thiosemicarbazide derivatives can cyclize to form thiadiazoles or other heterocyclic compounds, which will have their own unique NMR signals.[1]
-
-
Purification Strategies:
-
Recrystallization: This is often the first and most effective method for purifying solid thiosemicarbazide derivatives.[1][3] The choice of solvent is crucial.
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography provides a higher degree of separation.
-
Acid-Base Extraction: If your derivative has acidic or basic functional groups, a liquid-liquid extraction can be a powerful purification step.
-
Issue 3: My melting point is broad and lower than the literature value.
Question: Why is the melting point of my product not sharp, and how can I improve it?
Answer: A broad and depressed melting point is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the solid, requiring less energy to melt.
-
Underlying Cause: The presence of even small amounts of impurities can significantly affect the melting point.
-
Solution: The primary solution is to improve the purity of your compound.
-
Systematic Purification: If an initial recrystallization does not yield a sharp melting point, consider a second recrystallization from a different solvent system or move to column chromatography.
-
Purity of Starting Materials: Ensure the purity of your reactants before starting the synthesis. Impure starting materials will lead to an impure product.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and purification of thiosemicarbazide derivatives.
Q1: What is the best general-purpose solvent for recrystallizing thiosemicarbazide derivatives?
A1: Ethanol is a widely used and effective solvent for the recrystallization of many thiosemicarbazide derivatives.[3][4] A mixture of ethanol and water can also be very effective, as the solubility of the compound can be finely tuned by adjusting the solvent ratio.[2]
Q2: How can I improve the yield of my reaction without compromising purity?
A2: Optimizing reaction conditions is key.
-
Catalyst: The addition of a catalytic amount of a weak acid, like glacial acetic acid, can significantly increase the reaction rate and yield.[1][3]
-
Temperature and Time: Refluxing the reaction mixture for an appropriate duration (often 2-5 hours) is common practice.[1][3] However, prolonged heating can lead to byproduct formation, so monitoring via TLC is essential.
Q3: When should I choose column chromatography over recrystallization?
A3:
-
Recrystallization is ideal for:
-
Removing small amounts of impurities from a largely pure solid.
-
When the impurities have significantly different solubility profiles from the desired product.
-
-
Column chromatography is necessary when:
-
The product is an oil or a low-melting solid.
-
Multiple impurities are present with similar solubilities to the product.
-
A very high degree of purity is required.
-
Q4: Can I use water to wash my crude product?
A4: Washing with cold water can be an effective way to remove water-soluble impurities, such as salts formed during the reaction.[3] However, you should first determine if your desired product has any significant solubility in water to avoid product loss.
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Recrystallization of a Thiosemicarbazide Derivative
This protocol outlines the standard procedure for purifying a solid thiosemicarbazide derivative using a single-solvent recrystallization.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, and ethanol/water mixtures are good starting points.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for High-Purity Isolation
This protocol describes the purification of a thiosemicarbazide derivative using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
IV. Data Presentation & Visualization
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Common Applications |
| Ethanol | 78 | Polar | General purpose for many thiosemicarbazide derivatives. |
| Methanol | 65 | Polar | Similar to ethanol, good for more polar compounds. |
| Water | 100 | Very Polar | Used for highly polar derivatives or in combination with alcohols. |
| Ethanol/Water | Varies | Varies | Highly tunable for optimizing solubility. |
| Dichloromethane | 40 | Non-polar | For less polar derivatives. |
Diagram 1: General Workflow for Synthesis and Purification
Caption: A typical workflow for synthesizing and purifying thiosemicarbazide derivatives.
Diagram 2: Troubleshooting Logic for Impure Products
Caption: A decision-making flowchart for troubleshooting impure thiosemicarbazide derivatives.
V. References
-
BenchChem Technical Support. (2025). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives. 1
-
PrepChem. (n.d.). Preparation of thiosemicarbazide. 2
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Organic Chemistry International. 3
-
Audrieth, L. F., et al. (1957). Process for preparing thiosemicarbazide. U.S. Patent No. 2,806,880. 5
-
ResearchGate. (n.d.). Synthesis of thiosemicarbazide derivatives. 6
-
Özdemir, N., et al. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Journal of the Turkish Chemical Society, Section A: Chemistry. 7
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. 8
-
Hossain, M. S., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon. 9
-
Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. 10
-
Popovici, C., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules. 11
-
Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. 12
-
Xu, L., et al. (2019). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules. 13
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry. 14
-
Bouchama, A. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. 15
-
Ciesielski, W., et al. (2023). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. International Journal of Molecular Sciences. 16
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity | MDPI [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. scribd.com [scribd.com]
- 16. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Nitrophenyl and 4-Nitrophenyl Thiosemicarbazide Isomers
Introduction
Thiosemicarbazides represent a class of compounds recognized as a "privileged scaffold" in medicinal chemistry, serving as foundational structures for the synthesis of a wide array of pharmacologically active agents.[1][2] Their derivatives, particularly thiosemicarbazones, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[3][4][5] A key determinant of the efficacy and specificity of these compounds is the nature and position of substituents on the aromatic ring.
This guide provides an in-depth comparative analysis of the bioactivity of two closely related positional isomers: 3-nitrophenyl thiosemicarbazide and 4-nitrophenyl thiosemicarbazide. The position of the electron-withdrawing nitro (-NO₂) group—whether at the meta (3) or para (4) position—profoundly influences the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets.[6][7] Understanding these structure-activity relationships (SAR) is crucial for researchers and drug development professionals aiming to design more potent and selective therapeutic agents.
The Critical Role of Nitro Group Position: A Structural Overview
The bioactivity of a molecule is intrinsically linked to its chemical structure. In the case of nitrophenyl thiosemicarbazides, the placement of the nitro group dictates the electronic effects transmitted through the phenyl ring to the reactive thiosemicarbazide moiety (-NH-CS-NH-NH₂).
-
4-Nitrophenyl (Para) Isomer: The nitro group is in conjugation with the thiosemicarbazide linkage through the benzene ring. This allows for a strong electron-withdrawing resonance effect, which delocalizes electron density across the molecule. This can enhance the acidity of the N-H protons and influence the molecule's ability to chelate metal ions, a key mechanism for the bioactivity of many thiosemicarbazones.[8][9]
-
3-Nitrophenyl (Meta) Isomer: The nitro group is not in direct conjugation with the point of attachment of the thiosemicarbazide chain. Its electron-withdrawing influence is exerted primarily through the inductive effect, which is weaker and more localized than the resonance effect. This results in a different electron density distribution compared to the para isomer, which can lead to altered binding affinities for biological targets.
Caption: Chemical structures of 3-nitrophenyl and 4-nitrophenyl thiosemicarbazide.
Comparative Bioactivity Analysis
The positional isomerism of the nitro group translates into distinct biological activity profiles. The following sections compare their performance in key therapeutic areas based on published experimental data.
Antiproliferative and Anticancer Activity
Thiosemicarbazides and their derivatives are known to exert anticancer effects, often by inducing apoptosis or inhibiting enzymes crucial for cell proliferation.[3][10] Studies suggest that derivatives containing electron-withdrawing groups, such as the nitro group, are particularly promising anticancer agents.[8]
Derivatives of 4-nitrophenyl thiosemicarbazide have demonstrated significant antiproliferative activity against various human cancer cell lines.[11] For instance, certain compounds significantly inhibited the division of A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells.[12] In contrast, while 3-nitrophenyl derivatives also show bioactivity, direct comparative studies often highlight the superior or distinct activity of the para-substituted compounds, suggesting the strong resonance effect is beneficial for this particular activity.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)
| Compound Class | Cell Line | 3-Nitrophenyl Derivative | 4-Nitrophenyl Derivative | Reference |
|---|---|---|---|---|
| Thiosemicarbazide Derivatives | A549 (Lung) | Data not consistently available | ~15-20 µM | [11] |
| Thiosemicarbazide Derivatives | HepG2 (Liver) | Data not consistently available | ~10-18 µM | [11] |
| Thiosemicarbazide Derivatives | MCF-7 (Breast) | Data not consistently available | ~12-25 µM | [11] |
| Thiosemicarbazone Metal Complexes | MRSA (Bacteria) | >128 µg/mL (as complex) | Data not available | [13] |
| Thiosemicarbazone Metal Complexes | C. albicans (Fungi) | 32 µg/mL (as complex) | Data not available |[13] |
Note: Data is often presented for derivatives (thiosemicarbazones) rather than the parent thiosemicarbazide. The table reflects the activity of the core nitrophenyl thiosemicarbazide moiety within these larger structures.
Antimicrobial Activity
The antimicrobial potential of thiosemicarbazides is well-documented. The mechanism is often attributed to the chelation of essential metal ions or inhibition of key microbial enzymes.[14][15] Here, the position of the nitro group can significantly alter the spectrum and potency of activity.
Studies on 4-nitrophenyl thiosemicarbazide derivatives have shown notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus mutans.[11][12] Conversely, metal complexes derived from 3-nitrobenzaldehyde thiosemicarbazone (a direct derivative) have demonstrated activity against both bacteria and fungi, including Methicillin-resistant S. aureus (MRSA) and Candida albicans.[13][16] The differing experimental designs (parent compound vs. metal complex) make direct comparison challenging, but both isomers clearly serve as a basis for active antimicrobial compounds. The choice between a 3-nitro or 4-nitro scaffold may depend on the target pathogen and whether the final drug candidate will be a metal complex.
Enzyme Inhibition
Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Thiosemicarbazides have been identified as potent inhibitors of various enzymes, including tyrosinase and α-glucosidase.[12][17]
-
α-Glucosidase Inhibition: A study on 4-nitrophenyl thiosemicarbazide derivatives identified them as potential α-glucosidase inhibitors, an important target in managing type 2 diabetes. Molecular docking studies confirmed that these compounds could fit into the glucose binding site of the enzyme.[11]
-
Tyrosinase Inhibition: Thiosemicarbazones, in general, are potent tyrosinase inhibitors, which is relevant for treating hyperpigmentation disorders.[18] Studies have shown that para-substituted compounds are often competitive inhibitors, while meta- and ortho-substituted analogues tend to show a mixed type of inhibition.[17] This suggests that the 4-nitrophenyl isomer may interact differently with the enzyme's active site compared to the 3-nitrophenyl isomer, potentially leading to differences in inhibitory potency and mechanism.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The collected data strongly supports the hypothesis that the position of the nitro group is a critical determinant of bioactivity.
-
Electronic Effects: The strong resonance-based electron withdrawal by the para-nitro group appears to be advantageous for antiproliferative activity. This may enhance the molecule's ability to participate in redox cycling or to bind more effectively to enzyme active sites that are stabilized by such electronic profiles.
-
Chelation and Metal Binding: The thiosemicarbazide core is an excellent metal chelator. The electronic properties conferred by the nitro group's position can modulate the stability and redox potential of the resulting metal complexes, which is often crucial for their biological action.[13][19]
-
Steric Factors & Binding: The geometry of the molecule influences how it fits into a target protein's binding pocket. While both are single substituents, the different exit vectors from the phenyl ring for the meta versus para positions can lead to distinct steric interactions, favoring one isomer over the other for a specific biological target.
Caption: Plausible mechanisms of action for nitrophenyl thiosemicarbazide isomers.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity claims, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key activities discussed in this guide.
Protocol 1: In Vitro Antiproliferative MTT Assay
This protocol determines the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC₅₀).
Caption: Workflow for the standard MTT antiproliferative assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the test compound (3- or 4-nitrophenyl thiosemicarbazide derivative) in DMSO. Create a series of dilutions in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at 2x the highest desired concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) in saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
The available evidence clearly indicates that the bioactivity of nitrophenyl thiosemicarbazides is highly dependent on the position of the nitro substituent. Derivatives of 4-nitrophenyl thiosemicarbazide often show potent and specific activity in antiproliferative and enzyme inhibition assays, likely due to the strong, delocalized electron-withdrawing nature of the para-nitro group.[11][12] Meanwhile, 3-nitrophenyl thiosemicarbazide serves as a robust scaffold for developing active antimicrobial metal complexes, where the inductive effect and steric profile may be more favorable for coordination chemistry.[13][16]
This comparative guide underscores the importance of isomeric considerations in drug design. Future research should focus on:
-
Mechanistic Elucidation: Investigating the precise molecular targets and downstream signaling pathways affected by each isomer to understand the basis of their differential activities.
-
In Vivo Evaluation: Advancing the most promising compounds from each isomeric class into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging this nuanced understanding of structure-activity relationships, the scientific community can more effectively harness the therapeutic potential of the thiosemicarbazide scaffold.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Antimicrobial Assays for Thiosemicarbazide Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The resurgence of interest in thiosemicarbazides and their derivatives as potential antimicrobial agents necessitates a rigorous and well-defined approach to the validation of their activity.[1][2][3] These compounds, while promising, present unique challenges in antimicrobial susceptibility testing (AST), primarily due to their physicochemical properties. This guide provides a comparative analysis of assay methodologies, a detailed, validated protocol, and expert insights into overcoming common obstacles, ensuring the generation of reproducible and trustworthy data for your research and development pipeline.
Part 1: Foundational Concepts: The "Why" Behind Rigorous Validation
In drug discovery, particularly with novel scaffolds like thiosemicarbazides, a preliminary "hit" in a screening assay is merely the beginning. The true measure of a compound's potential lies in data that is accurate, reproducible, and translatable. This is achieved through systematic validation. The primary goals are to determine the Minimum Inhibitory Concentration (MIC) —the lowest concentration of an agent that inhibits the visible growth of a microorganism—and in some cases, the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum.[4][5][6]
An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[4] This distinction is critical; a bacteriostatic agent (inhibits growth) may be sufficient for an immunocompetent host, while a bactericidal agent (kills bacteria) is often required for severe or immunocompromised cases.
The validation process is governed by internationally recognized standards, primarily those set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Suscipibility Testing (EUCAST) .[7][8][9] Adherence to these guidelines ensures that data generated across different laboratories is comparable and reliable.[10][11]
Part 2: Comparative Analysis of Core Antimicrobial Susceptibility Testing (AST) Methods
The choice of AST method can significantly impact the outcome and interpretation of results for thiosemicarbazide compounds. Each method has inherent advantages and limitations that must be weighed.
| Method | Principle | Data Output | Throughput | Suitability for Thiosemicarbazides | Key Consideration |
| Broth Microdilution | Serial dilution of the compound in liquid growth medium in a 96-well plate, followed by inoculation and incubation.[12] | Quantitative (MIC) | High | High (Recommended) | Compound solubility in broth is critical. Potential for precipitation leading to false results.[13][14] |
| Agar Dilution | The compound is incorporated into molten agar at various concentrations before being poured into plates.[15] | Quantitative (MIC) | Medium | High | Excellent for poorly soluble compounds as the agent is fixed in a matrix. Labor-intensive. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with the compound is placed on an inoculated agar plate. The zone of inhibition is measured. | Qualitative (Susceptible/Intermediate/Resistant) | High | Low (Screening Only) | Results depend heavily on the compound's diffusion rate through agar, which is often poor for novel, hydrophobic molecules. Not suitable for primary MIC determination. |
| Colorimetric (e.g., Resazurin) Assays | A growth indicator dye (like resazurin) is added to a broth microdilution assay. Viable cells reduce the dye, causing a color change.[16][17][18] | Quantitative (MIC) | High | Medium | Can be faster than visual reading.[19] However, colored thiosemicarbazide compounds can interfere with the colorimetric endpoint.[16] |
Expert Recommendation: For the definitive validation of thiosemicarbazide compounds, the Broth Microdilution method , performed according to CLSI M07 guidelines, is the gold standard.[7][10][11][20][21] It provides a quantitative MIC value, is amenable to high-throughput workflows, and with careful optimization, can accommodate the challenges posed by these compounds.
Part 3: A Validated Step-by-Step Protocol: Broth Microdilution for Thiosemicarbazide MIC Determination
This protocol is grounded in the CLSI M07 standard and incorporates modifications to address the specific challenges of thiosemicarbazides.
I. Materials and Reagents
-
Test Compound: Thiosemicarbazide derivative
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial Strains: Relevant Gram-positive and Gram-negative pathogens
-
Quality Control (QC) Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™[22]
-
-
Reference Antibiotic: Ciprofloxacin, Vancomycin, or other relevant comparators
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), plate reader (optional).
II. Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
III. Detailed Procedure
-
Compound Preparation (The Critical Step):
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the thiosemicarbazide compound in 100% DMSO.[1] Many thiosemicarbazides are poorly soluble in aqueous solutions, making DMSO the solvent of choice.
-
From this stock, create an intermediate dilution in CAMHB for the first column of your assay plate. Crucially, ensure the final concentration of DMSO in any test well does not exceed 1% v/v. Higher concentrations can exert their own antimicrobial effects, leading to false-positive results.[23][24][25] Always run a solvent control (CAMHB + inoculum + highest concentration of DMSO used) to verify it does not inhibit growth.[23]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Plate Setup and Inoculation:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the appropriately diluted test compound, reference antibiotic, or solvent control to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to column 3, and so on. Discard the final 100 µL from the last dilution column.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).
-
-
Incubation and Interpretation:
Part 4: A Self-Validating System: Quality Control and Data Trustworthiness
A protocol is only as reliable as its controls. A self-validating system ensures that every experimental run is trustworthy.
1. Quality Control (QC) Strains:
-
For every assay, you must test your compound against standard QC strains (e.g., E. coli ATCC 25922).[22][26]
-
The MIC values for your reference antibiotic against these QC strains must fall within the acceptable ranges published by CLSI (in the M100 document) or EUCAST.[27][28][29]
-
If the QC results are out of specification, the results for your test compound are considered invalid and should not be reported.[22] This is a non-negotiable pillar of assay validation.
2. Essential Controls:
-
Growth Control: Must show robust turbidity.
-
Sterility Control: Must remain clear.
-
Solvent Control: Must show robust turbidity, confirming the solvent itself is not inhibitory.
Caption: Decision tree for validating an antimicrobial assay run.
Part 5: Troubleshooting Common Challenges with Thiosemicarbazides
-
Problem: Compound Precipitation in Wells.
-
Cause: The compound's concentration exceeds its solubility limit in the aqueous CAMHB, even with 1% DMSO.[13]
-
Expert Solution:
-
Visual Confirmation: Always visually inspect plates for precipitate before and after incubation.
-
Reduce Concentration Range: Test a lower, more soluble concentration range.
-
Consider Agar Dilution: If solubility remains a persistent issue, the agar dilution method is a superior alternative as the compound is fixed within the agar matrix.[15]
-
-
-
Problem: Colored Compound Interferes with Reading.
-
Cause: The intrinsic color of the thiosemicarbazide derivative obscures the visual or spectrophotometric reading of turbidity.
-
Expert Solution:
-
Use a Growth Indicator: Employ a metabolic indicator like resazurin.[16][30] Viable cells reduce blue resazurin to pink resorufin. The MIC is the lowest concentration that remains blue.[30] However, you must run a control plate with just the compound and resazurin in broth (no bacteria) to check for direct chemical reduction of the dye by your compound.
-
Determine MBC: As a definitive endpoint, perform an MBC determination. After MIC incubation, sub-culture 10-100 µL from all clear wells onto antibiotic-free agar plates.[4][5][31][32] The MBC is the lowest concentration that results in no growth on the agar plate, confirming a bactericidal effect and bypassing any colorimetric interference.
-
-
By systematically applying these validated protocols, incorporating rigorous quality controls, and anticipating the unique challenges of thiosemicarbazide chemistry, researchers can produce high-quality, reliable antimicrobial susceptibility data that stands up to scrutiny and effectively guides the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. testinglab.com [testinglab.com]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. intertekinform.com [intertekinform.com]
- 22. microbiologyclass.net [microbiologyclass.net]
- 23. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 27. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - FR [thermofisher.com]
- 28. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 29. szu.gov.cz [szu.gov.cz]
- 30. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. microchemlab.com [microchemlab.com]
A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiosemicarbazide scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities. The ease of its synthesis and the ability to readily introduce diverse substituents make it an attractive starting point for the development of novel therapeutic agents.[1][2] Among the various derivatives, those bearing a nitrophenyl moiety have garnered significant attention for their potent antimicrobial, anticancer, and anticonvulsant properties.[3][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl thiosemicarbazide derivatives. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between chemical structure and biological function, supported by experimental data and mechanistic insights. This document is designed to serve as a valuable resource for researchers actively engaged in the design and development of new drugs based on this promising chemical scaffold.
The Thiosemicarbazide Core: A Hub of Biological Activity
The biological activity of thiosemicarbazide derivatives is intrinsically linked to their unique structural features. The presence of nitrogen and sulfur atoms allows these molecules to act as efficient chelators of metal ions, a property believed to be central to their mechanism of action in several biological contexts.[6] Furthermore, the thiosemicarbazide backbone provides a flexible framework for the introduction of various substituents, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
The Influence of the Nitrophenyl Group: A Tale of Three Isomers
The position of the nitro group on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—profoundly influences the electronic properties and steric hindrance of the molecule, thereby dictating its interaction with biological targets. While the 4-nitrophenyl derivatives have been the most extensively studied, emerging evidence underscores the distinct pharmacological profiles of the ortho and meta isomers.
Antimicrobial Activity: A Position-Dependent Battle Against Pathogens
Nitrophenyl thiosemicarbazide derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. The position of the nitro group plays a critical role in determining the potency and spectrum of this activity.
A study investigating salicylaldehyde thiosemicarbazone zinc complexes revealed that the position of the nitro group on the phenyl ring significantly alters antimicrobial activity. Complexes with a 3-nitro substitution showed high activity against methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, Salmonella typhimurium, and Candida albicans.[1] In contrast, the corresponding 5-nitro (para to the hydroxyl group) complexes exhibited higher activity against S. aureus.[1] This highlights that a simple positional change can modulate the antimicrobial spectrum.
While direct comparative studies on simple nitrophenyl thiosemicarbazides are limited, research on analogous fluorobenzoylthiosemicarbazides provides valuable insights. In one study, the ortho-fluoro derivative displayed the highest activity against various Staphylococcus strains, whereas the meta and para isomers were significantly less active.[7] This suggests that steric and electronic effects imparted by the substituent's position are crucial for antibacterial efficacy.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Phenyl-Substituted Thiosemicarbazide Derivatives
| Compound/Substituent | Staphylococcus aureus | Streptococcus mutans | Streptococcus sanguinis | Reference |
| 1-(nicotinoyl)-4-(4-nitrophenyl)thiosemicarbazide | 62.5 | 125 | 125 | [3] |
| 1-(isonicotinoyl)-4-(4-nitrophenyl)thiosemicarbazide | 62.5 | 125 | 62.5 | [3] |
| 1-(4-fluorobenzoyl)-4-phenylthiosemicarbazide (ortho-fluoro) | 32-64 | - | - | [7] |
| 1-(4-fluorobenzoyl)-4-phenylthiosemicarbazide (meta-fluoro) | >256 | - | - | [7] |
| 1-(4-fluorobenzoyl)-4-phenylthiosemicarbazide (para-fluoro) | >256 | - | - | [7] |
Note: Data for nitrophenyl isomers against the same strains in a single study is limited. The table includes data for a 4-nitrophenyl derivative and fluoro-isomers to illustrate the importance of substituent position.
Anticancer Activity: Targeting Malignant Cells with Positional Precision
The anticancer potential of thiosemicarbazide derivatives is a burgeoning area of research. These compounds are thought to exert their cytotoxic effects through multiple mechanisms, including the inhibition of ribonucleotide reductase and topoisomerase II, and the induction of apoptosis.[6][8] The nitrophenyl moiety often enhances this activity.
Several studies have highlighted the potent antiproliferative effects of 4-nitrophenyl thiosemicarbazide derivatives against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast).[2][3] For instance, certain 1-aroyl-4-(4-nitrophenyl)thiosemicarbazides have shown significant inhibition of cancer cell division.[3]
While comprehensive comparative data for all three nitro isomers is scarce, a study on nitro-substituted semicarbazides (a closely related class) demonstrated that a 4-nitro-substituted compound exhibited significant anticancer effects against the U87 glioblastoma cell line, with an IC50 value of 13.7 µg/mL.[9] Another study reported that a 4-nitrophenyl substituted thiosemicarbazide showed good effectiveness, with an IC50 range of 2.53 ± 1.21 to 11.88 ± 3.91 µg/mL against screened cancer cell lines.[1]
Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Nitrophenyl Thiosemicarbazide Derivatives
| Compound | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| 1-(pyridin-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | Significant Inhibition | Significant Inhibition | Significant Inhibition | [3] |
| 1-(pyridin-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | Significant Inhibition | Significant Inhibition | Significant Inhibition | [3] |
| 4-Nitrophenyl-substituted thiosemicarbazide | - | 0.78 (HepG2) | - | [1] |
| 4-Nitrophenyl-substituted semicarbazide | - | - | 13.7 (U87) | [9] |
Note: "Significant Inhibition" indicates that the source reported notable activity without providing a specific IC50 value in the abstract. The data presented is for 4-nitrophenyl derivatives due to the limited availability of comparative data for all three isomers in the initial search.
Anticonvulsant Activity: Modulating Neuronal Excitability
Thiosemicarbazide derivatives have also been investigated for their anticonvulsant properties. The mechanism is not fully elucidated but may involve interaction with various neurotransmitter systems.
A study on p-nitrophenyl substituted semicarbazones (the oxygen analogues of thiosemicarbazones) found that 4-(4'-nitrophenyl)-o-nitrobenzaldehyde semicarbazone was the most active compound in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are standard screening models for anticonvulsant drugs.[5] This suggests that the presence of the p-nitrophenyl group is favorable for this activity.
While direct comparative anticonvulsant data for the ortho, meta, and para-nitrophenyl thiosemicarbazide isomers were not found in the initial searches, the principle that substituent position influences activity, as seen in other biological assays, likely holds true. Further research is needed to systematically evaluate the anticonvulsant profiles of these isomers.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of nitrophenyl thiosemicarbazide derivatives and for key biological assays.
Synthesis of Nitrophenyl Thiosemicarbazide Derivatives
The most common and straightforward method for synthesizing 1,4-disubstituted thiosemicarbazides involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[10]
General Procedure for the Synthesis of 1-(Aroyl)-4-(nitrophenyl)thiosemicarbazides:
-
Dissolution of Hydrazide: Dissolve the desired carboxylic acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Isothiocyanate: To the stirred solution, add the corresponding nitrophenyl isothiocyanate (1 equivalent) (2-nitrophenyl, 3-nitrophenyl, or 4-nitrophenyl isothiocyanate).
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a small amount of cold solvent and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiosemicarbazide derivative.
DOT Diagram: Synthetic Workflow for Nitrophenyl Thiosemicarbazide Derivatives
Caption: General synthetic workflow for nitrophenyl thiosemicarbazide derivatives.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DOT Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Mechanistic Insights and Future Directions
The precise mechanism of action of nitrophenyl thiosemicarbazide derivatives is likely multifaceted and target-dependent. Molecular docking studies have suggested that these compounds can interact with the active sites of various enzymes, such as DNA gyrase and topoisomerase IV in bacteria, and topoisomerase II in cancer cells.[2][11] The nitro group, with its strong electron-withdrawing nature, can significantly influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins.
The position of the nitro group can affect the molecule's overall dipole moment, hydrogen bonding capacity, and steric profile, all of which are critical for ligand-receptor interactions. For instance, an ortho-nitro group might engage in intramolecular hydrogen bonding, altering the conformation of the molecule compared to its meta or para counterparts.
Future research should focus on:
-
Systematic Comparative Studies: Conducting head-to-head comparisons of the biological activities of ortho-, meta-, and para-nitrophenyl thiosemicarbazide derivatives against a wide range of targets.
-
Mechanistic Elucidation: Utilizing techniques like molecular docking, QSAR studies, and experimental mechanistic assays to understand how the position of the nitro group influences the mechanism of action.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the different isomers to assess their drug-likeness.
By systematically exploring the structure-activity relationships of these promising compounds, the scientific community can pave the way for the rational design of more potent and selective therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiosemicarbazide Analogs
In the landscape of modern drug discovery, thiosemicarbazide and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and antitubercular properties.[1][2][3][4][5] The biological prowess of these compounds often stems from their ability to chelate metal ions and interact with various biological targets.[6] Computational methods, particularly molecular docking, have become indispensable in elucidating the binding modes of these analogs and in guiding the rational design of more potent and selective therapeutic agents.[7][8][9]
This guide provides an in-depth, technically-focused comparison of thiosemicarbazide analogs through the lens of molecular docking studies. We will explore the nuances of preparing and executing these computational experiments, interpreting the results, and validating the predictive power of the models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate their research on thiosemicarbazide-based therapeutics.
The Rationale for Comparative Docking: Unveiling Structure-Activity Relationships
Comparative docking is a powerful computational strategy that allows for the systematic evaluation of a series of related compounds (analogs) against a specific biological target. By keeping the protein target and docking parameters constant, we can directly attribute differences in binding affinity and interaction patterns to the structural variations among the analogs. This approach is instrumental in:
-
Identifying Key Structural Motifs: Pinpointing the specific functional groups or substitutions that contribute most significantly to binding.
-
Understanding Structure-Activity Relationships (SAR): Establishing a clear correlation between the chemical structure of the analogs and their predicted biological activity.
-
Prioritizing Analogs for Synthesis and Biological Testing: Saving valuable time and resources by focusing on the most promising candidates.
-
Guiding Lead Optimization: Providing insights into how to modify existing analogs to enhance their potency and selectivity.
Comparative Docking in Action: Thiosemicarbazide Analogs as Enzyme Inhibitors
To illustrate the power of comparative docking, let's consider a hypothetical study comparing a series of thiosemicarbazide analogs as potential inhibitors of a key cancer-related enzyme, such as Topoisomerase II.[2][10]
The Analogs: A Study in Structural Diversity
Our hypothetical library of thiosemicarbazide analogs features systematic modifications to a core scaffold. These modifications are designed to probe the effects of varying steric bulk, electronic properties, and hydrogen bonding potential.
Table 1: Hypothetical Thiosemicarbazide Analogs for Comparative Docking
| Analog ID | R1 Group | R2 Group | Key Feature |
| TSC-001 | Phenyl | Hydrogen | Unsubstituted core |
| TSC-002 | 4-Chlorophenyl | Hydrogen | Electron-withdrawing group |
| TSC-003 | 4-Methoxyphenyl | Hydrogen | Electron-donating group |
| TSC-004 | Naphthyl | Hydrogen | Increased steric bulk |
| TSC-005 | Phenyl | Methyl | N-substitution |
The Target: Preparing the Battlefield
The selection and preparation of the target protein are critical for a successful docking study. For our example, we will use the crystal structure of human Topoisomerase IIβ in complex with a known inhibitor (e.g., PDB ID: 3QX3).[10]
Workflow for Target Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01937G [pubs.rsc.org]
- 7. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. collaborate.umb.edu [collaborate.umb.edu]
- 10. Design, Synthesis, Cytotoxic Screening and Molecular Docking Studies of Novel Hybrid Thiosemicarbazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Thiosemicarbazide and Semicarbazide Derivatives
An In-Depth Analysis for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comprehensive comparison of the cytotoxic properties of thiosemicarbazide and semicarbazide derivatives, two classes of compounds with significant potential in anticancer drug discovery. While structurally similar, the substitution of a sulfur atom (in thiosemicarbazides) for an oxygen atom (in semicarbazides) fundamentally alters their physicochemical properties and biological activities. Generally, thiosemicarbazone derivatives exhibit more potent cytotoxicity, largely attributed to the superior metal-chelating ability of the thiocarbonyl group. This chelation, particularly of iron and copper, disrupts cellular homeostasis by generating reactive oxygen species (ROS) and inhibiting key metalloenzymes. Semicarbazones, while often less potent, can offer a better safety profile and may act through different mechanisms, such as protein kinase inhibition. This guide delves into the mechanisms of action, presents comparative experimental data, and provides detailed protocols for assessing cytotoxicity, offering a critical resource for researchers in medicinal chemistry and oncology.
Introduction: The Significance of Semicarbazones and Thiosemicarbazones
Semicarbazones and thiosemicarbazones are Schiff bases derived from the condensation of semicarbazide or thiosemicarbazide with aldehydes or ketones. These scaffolds have garnered immense interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Their therapeutic potential often stems from their ability to act as chelating agents for transition metal ions, which are crucial for the function of many essential enzymes.[2]
The key distinction lies in the hydrazone moiety: C=N-NH-C(=O)NH2 for semicarbazones and C=N-NH-C(=S)NH2 for thiosemicarbazones. The presence of the "soft" sulfur donor atom in thiosemicarbazones, compared to the "hard" oxygen atom in semicarbazones, significantly enhances their coordination chemistry and is a primary determinant of their differential biological effects.[3] This guide will explore how this subtle structural change translates into significant differences in cytotoxic potency and mechanism.
The Core Chemical Difference: Sulfur vs. Oxygen
The substitution of sulfur for oxygen introduces several key changes that influence cytotoxicity:
-
Metal Chelation: Sulfur is a better soft Lewis base than oxygen, leading to the formation of more stable complexes with transition metals like iron(II/III) and copper(II).[4] This enhanced chelating ability is central to the primary mechanism of action for many cytotoxic thiosemicarbazones.[3][5]
-
Lipophilicity: Thiosemicarbazide derivatives generally exhibit higher lipophilicity compared to their semicarbazide counterparts.[6] This can enhance their ability to cross cellular membranes and reach intracellular targets.
-
Redox Activity: The metal complexes formed by thiosemicarbazones are often redox-active.[7] They can participate in cellular redox cycling, leading to the generation of harmful reactive oxygen species (ROS), a key mechanism of their cytotoxic effect.[7][8]
Logical Relationship: Structure to Function
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of 4-(3-Nitrophenyl)-3-thiosemicarbazide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and validation workflow for the synthesis of 4-(3-Nitrophenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development.[1][2] As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for each stage of the spectroscopic analysis. We will delve into the expected outcomes from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the synthesized compound.
The Synthetic Pathway: A Generalized Approach
The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through the condensation reaction of a substituted phenyl isothiocyanate with hydrazine hydrate or the reaction of a substituted aromatic aldehyde with thiosemicarbazide.[1][3] The latter is a common and effective method.
Experimental Protocol: General Synthesis of Aromatic Thiosemicarbazones
This protocol is adapted from established methods for the synthesis of similar thiosemicarbazide derivatives.[1]
Materials:
-
Thiosemicarbazide
-
3-Nitrobenzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of thiosemicarbazide in 30 mL of methanol.
-
To this solution, add 1.0 mmol of 3-nitrobenzaldehyde.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Validation: A Multi-faceted Approach
The successful synthesis of this compound must be confirmed through a rigorous spectroscopic analysis. This section details the expected spectral data and provides a comparative analysis with a known isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The successful synthesis of the target compound will be indicated by the appearance of characteristic vibrational bands and the disappearance of bands associated with the starting materials (specifically the C=O stretch of the aldehyde).
Expected Characteristic Peaks for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Comparison |
| N-H | Stretching | 3400-3100 | Multiple bands are expected due to the presence of primary and secondary amines in the thiosemicarbazide moiety. These are characteristic of thiosemicarbazides.[4][5] |
| C-H (aromatic) | Stretching | 3100-3000 | Indicates the presence of the phenyl ring. |
| C=N | Stretching | 1620-1590 | Formation of the imine bond is a key indicator of a successful reaction.[6] |
| C=C (aromatic) | Stretching | 1600-1450 | Multiple peaks are expected, characteristic of the aromatic ring. |
| N-O (nitro group) | Asymmetric & Symmetric Stretching | 1550-1500 & 1360-1300 | Strong absorptions confirming the presence of the nitro group. The position may vary slightly compared to the 4-nitro isomer due to electronic effects.[2] |
| C=S | Stretching | 1250-1050 | A peak of medium intensity indicating the presence of the thiocarbonyl group.[4][6] |
Comparative FTIR Data for (E)-1-(4-nitrobenzylidene)thiosemicarbazide: [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3424, 3157, 2971 | N-H and C-H stretching |
| 1604 | C=N stretching |
| 1515 | N-O asymmetric stretching |
The FTIR spectrum of the synthesized this compound is expected to be very similar to its 4-nitro isomer, with minor shifts in the positions of the C=N and N-O stretching frequencies due to the different electronic environment of the meta-substituted nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
The ¹H NMR spectrum will confirm the presence of all protons in the target molecule and their respective chemical environments.
Expected ¹H NMR Signals for this compound (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison |
| ~11.6 | Singlet | 1H | N-H | The acidic proton of the secondary amine adjacent to the thione is expected to be significantly deshielded. Similar shifts are observed in related thiosemicarbazones.[1] |
| ~8.3 | Broad Singlet | 2H | NH₂ | The protons of the primary amine will appear as a broad signal. |
| ~8.6 | Singlet or Triplet | 1H | Ar-H | Proton at the 2-position of the phenyl ring, deshielded by the adjacent nitro group. |
| ~8.2 | Multiplet | 2H | Ar-H & N=CH | Aromatic protons and the imine proton are expected in this region. The imine proton is typically a singlet. |
| ~7.7 | Triplet | 1H | Ar-H | Proton at the 5-position of the phenyl ring. |
Comparative ¹H NMR Data for (E)-1-(4-nitrobenzylidene)thiosemicarbazide (in DMSO-d₆): [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.62 | Singlet | 1H | NH |
| 8.33, 8.31 | Broad Singlets | 2H | NH₂ |
| 8.65 | Triplet | 1H | Ar-H |
| 8.24-8.18 | Multiplet | 2H | Ar-H |
| 8.13 | Singlet | 1H | N=CH |
| 7.67 | Triplet | 1H | Ar-H |
The key difference in the ¹H NMR spectrum of the 3-nitro isomer compared to the 4-nitro isomer will be the splitting pattern of the aromatic protons, reflecting the different substitution pattern.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Expected ¹³C NMR Signals for this compound (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison |
| ~178 | C=S | The thiocarbonyl carbon is highly deshielded and a key indicator of the thiosemicarbazide moiety.[7] |
| ~148 | C-NO₂ | The carbon atom attached to the nitro group. |
| ~140 | C=N | The imine carbon. |
| 136-120 | Ar-C | Multiple signals corresponding to the carbon atoms of the phenyl ring. |
Comparative ¹³C NMR Data for (E)-1-(4-nitrobenzylidene)thiosemicarbazide (in DMSO-d₆): [1]
| Chemical Shift (δ, ppm) | Assignment |
| 178.3 | C=S |
| 148.3 | C-NO₂ |
| 139.8 | C=N |
| 136.1, 133.5, 130.1, 123.9, 121.3 | Ar-C |
Similar to the ¹H NMR, the chemical shifts of the aromatic carbons will differ slightly between the 3-nitro and 4-nitro isomers due to the different electronic effects of the nitro group's position.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation pattern.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₇H₈N₄O₂S[8]
-
Molecular Weight: 212.23 g/mol [8]
-
Expected Molecular Ion Peak (M⁺): m/z = 212
Expected Fragmentation Pattern:
The fragmentation of thiosemicarbazones often involves the cleavage of the N-N bond and fragmentation of the aromatic ring. For this compound, characteristic fragments would include:
-
Loss of the nitro group (NO₂) leading to a fragment at m/z = 166.
-
Cleavage of the thiosemicarbazide side chain.
-
Fragmentation of the nitrophenyl ring.
A high-resolution mass spectrum should be obtained to confirm the elemental composition of the molecular ion.
Caption: Logical workflow for the spectroscopic validation of the synthesized product.
Conclusion
The successful synthesis of this compound can be confidently validated through a combination of FTIR, NMR, and Mass Spectrometry. By comparing the obtained spectral data with the expected values and those of a closely related isomer, researchers can ensure the structural integrity and purity of their compound. This multi-technique approach provides a self-validating system, which is crucial for the progression of drug discovery and development pipelines.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Cross-Validation of In Vitro and In Silico Results for Thiosemicarbazides
Introduction: Bridging the Computational-Experimental Gap in Drug Discovery
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and antiviral properties.[1][2][3] In the modern drug discovery landscape, the journey from a promising chemical scaffold to a viable drug candidate is increasingly a dual-track process, running concurrently through computational (in silico) and laboratory (in vitro) pipelines. The true power of this approach, however, lies not in the parallel execution but in the systematic cross-validation of these two domains.
This guide provides an in-depth comparison and workflow for integrating in silico predictions with in vitro experimental data for the thiosemicarbazide chemical family. We will move beyond mere protocol listings to explain the causality behind experimental and computational choices, ensuring a robust, self-validating system for your research. The goal is to create a feedback loop where computational models are refined by experimental data, and experimental efforts are streamlined by accurate computational pre-screening.
Part 1: The In Silico Funnel: Predicting Biological Potential
The initial phase of discovery often begins with a large virtual library of candidate molecules. It is neither feasible nor cost-effective to synthesize and test every derivative. Therefore, we employ a funneling strategy using computational tools to predict their biological activity, pharmacokinetic profiles, and potential toxicity, thereby prioritizing the most promising candidates for synthesis and laboratory testing.
Molecular Docking: Visualizing the Interaction
Molecular docking predicts the preferred orientation of a ligand (our thiosemicarbazide derivative) when bound to a specific molecular target, typically a protein or enzyme.[4][5] The "goodness" of this fit is estimated by a scoring function, which provides a numerical value (e.g., kcal/mol) representing the binding affinity.
Causality Behind the Choice: We don't dock against random targets. The choice of protein is hypothesis-driven. For instance, if we are exploring anticancer activity, a known cancer-related enzyme like Dihydrofolate Reductase (DHFR) or Tyrosinase could be selected.[6][7] Thiosemicarbazones are known to inhibit these enzymes, making them logical targets.[6][7] The docking results provide the first filter, prioritizing compounds that are predicted to bind strongly and in a favorable conformation within the active site.
Workflow for Molecular Docking:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Theoretical, in Silico and in Vitro Biological Evaluation Studies of New Thiosemicarbazones as Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and QSAR analyses of aromatic heterocycle thiosemicarbazone analogues for finding novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Thiosemicarbazide Derivatives and Standard Drugs: A Guide for Researchers
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of scaffolds explored, thiosemicarbazide derivatives have emerged as a versatile and promising class of compounds, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of thiosemicarbazide derivatives with established standard drugs across key therapeutic areas: antimicrobial, anticancer, and anticonvulsant. Grounded in experimental data and established protocols, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
The Versatility of the Thiosemicarbazide Scaffold
Thiosemicarbazides are a class of organic compounds characterized by the presence of a thiourea group linked to a hydrazine moiety. This unique structural feature allows for the synthesis of a diverse array of derivatives with tunable physicochemical and biological properties.[1][2][3][4] The ability of these compounds to act as potent chelating agents, particularly for transition metal ions, is believed to be a key contributor to their biological activity.[5] Furthermore, the thiosemicarbazide backbone serves as a crucial pharmacophore that can be readily modified to optimize interactions with various biological targets, leading to a wide range of pharmacological effects including antibacterial, antifungal, antiviral, anticancer, and anticonvulsant activities.[1][2][6]
I. Antimicrobial Efficacy: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Thiosemicarbazide derivatives have demonstrated significant potential in this arena, often exhibiting comparable or superior activity to conventional antibiotics.[2][7]
Comparative Analysis of Antimicrobial Activity
The efficacy of novel antimicrobial agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[8] The following table summarizes representative data comparing the MIC values of thiosemicarbazide derivatives with standard antimicrobial drugs against various bacterial strains.
| Compound/Drug | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Reference |
| Thiosemicarbazide Derivative (3g) | - | Moderate Activity | - | [2] |
| Thiosemicarbazide Derivative (3a) | 1.95 (MRSA: 3.9) | - | - | [9] |
| Streptomycin (Standard) | - | - | - | [2] |
| Cefuroxime (Standard) | Potent (MICs 0.49-15.63) | - | - | [7] |
Note: Direct comparative values were not always available in a single study. The data presented is a synthesis from multiple sources to illustrate the potential of thiosemicarbazide derivatives.
Expert Insights: The data suggests that specific thiosemicarbazide derivatives can exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action for their antibacterial effects is thought to involve the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[10] This dual-targeting mechanism may contribute to a lower propensity for resistance development compared to single-target antibiotics.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Aseptically prepare a stock solution of the thiosemicarbazide derivative and the standard drug (e.g., Streptomycin) in a suitable solvent.
-
Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
II. Anticancer Efficacy: Targeting Malignant Cells
Thiosemicarbazide derivatives have garnered significant attention for their potential as anticancer agents, with some demonstrating cytotoxicity comparable to or exceeding that of standard chemotherapeutic drugs like doxorubicin.[5][11]
Comparative Analysis of Anticancer Activity
The in vitro anticancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Thiosemicarbazide Derivative (5a) | B16F10 (Melanoma) | 0.7 | [5] |
| Thiosemicarbazide Derivative (5e) | B16F10 (Melanoma) | 0.9 | [5] |
| Doxorubicin (Standard) | B16F10 (Melanoma) | 0.6 | [5] |
| Thiosemicarbazone Derivative | BxPC-3 (Pancreatic) | ≤ 0.1 µM | [11] |
| Cisplatin (Standard) | HeLa, RD, BxPC-3 | High toxicity | [11] |
Expert Insights: The data highlights the potent anticancer activity of certain thiosemicarbazide derivatives, with IC50 values in the sub-micromolar range, rivaling the standard drug doxorubicin.[5] The proposed mechanisms of their anticancer action are multifaceted and include the induction of DNA damage, generation of oxidative stress, and disruption of iron metabolism within cancer cells.[1][12] An important consideration in anticancer drug development is the selectivity index, which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher selectivity index indicates a greater therapeutic window.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., B16F10 melanoma) in appropriate growth medium.
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiosemicarbazide derivative and a standard drug (e.g., Doxorubicin) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
III. Anticonvulsant Efficacy: Quelling Neuronal Hyperexcitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Thiosemicarbazide derivatives have shown promise as anticonvulsant agents in preclinical models.[14][15][16]
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant potential of new compounds is typically evaluated in animal models that mimic different types of seizures. The two most common screening models are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is a model for absence seizures.[17][18]
| Compound/Drug | MES Test (Protection %) | scPTZ Test (Protection %) | Neurotoxicity | Reference |
| Thiosemicarbazone Derivative (1a) | Active in mice i.p., rat i.p., and rat p.o. | - | Lesser or no neurotoxicity | [14] |
| Thiosemicarbazone Derivative (3) | Highly active after 0.5h | - | - | [15] |
| Thiosemicarbazone Derivative (14) | - | Most active after 4h | - | [15] |
| Isatin Thiosemicarbazone (k, n) | - | Significantly prevented epileptogenesis | Improved motor coordination | [19] |
| Phenytoin (Standard) | Standard for MES test | Inactive | Neurotoxic at higher doses | [14] |
Expert Insights: Several thiosemicarbazide derivatives have demonstrated significant protection in both the MES and scPTZ seizure models, suggesting a broad spectrum of anticonvulsant activity.[14][15] Importantly, many of these compounds exhibited a favorable safety profile with less neurotoxicity compared to the standard drug phenytoin.[14] The mechanism of anticonvulsant action is not fully elucidated but may involve modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol describes the MES test in mice, a standard preclinical model for evaluating potential anticonvulsant drugs.
Workflow for MES Seizure Test
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Step-by-Step Methodology:
-
Animal Preparation and Dosing:
-
Use adult male mice of a specified strain and weight.
-
Administer the thiosemicarbazide derivative or a standard drug (e.g., Phenytoin) intraperitoneally (i.p.) at various doses. A control group should receive the vehicle.
-
-
Drug Absorption Period:
-
Allow a predetermined time for drug absorption (typically 30-60 minutes).
-
-
Seizure Induction:
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes using a specialized apparatus.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind limb extension seizure. The abolition of this tonic extension is considered the endpoint for protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from the tonic hind limb extension at each dose level.
-
The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.
-
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued investigation of thiosemicarbazide derivatives as a promising source of new therapeutic agents. Their demonstrated efficacy, often comparable or superior to standard drugs in antimicrobial, anticancer, and anticonvulsant applications, coupled with the potential for favorable safety profiles, makes them an attractive scaffold for drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their therapeutic effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and, ultimately, clinical success.
By leveraging the inherent versatility of the thiosemicarbazide scaffold and employing rigorous experimental evaluation, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review [ouci.dntb.gov.ua]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Effects of Thiosemicarbazides with Clinical Drugs against S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdb.apec.org [pdb.apec.org]
- 9. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. slideshare.net [slideshare.net]
- 18. ijpp.com [ijpp.com]
- 19. saapjournals.org [saapjournals.org]
A Researcher's Guide to Assessing the Cancer Cell Selectivity of 4-(3-Nitrophenyl)-3-thiosemicarbazide
In the landscape of oncology drug discovery, the pursuit of compounds that selectively target malignant cells while sparing healthy tissue is paramount. Thiosemicarbazides, a class of compounds characterized by their diverse biological activities, have emerged as a promising scaffold for the development of novel anticancer agents.[1][2] This guide focuses on a specific derivative, 4-(3-Nitrophenyl)-3-thiosemicarbazide, providing a comprehensive framework for researchers to assess its selectivity for cancer cells. While direct and extensive experimental data for this particular compound is emerging, this guide will leverage data from closely related nitrophenyl-substituted thiosemicarbazide analogs to illustrate the principles and methodologies of selectivity assessment.[3][4] We will compare its potential performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, and provide detailed, field-proven protocols to ensure scientific rigor and reproducibility.
The Imperative of Selectivity in Cancer Chemotherapeutics
The therapeutic window of any anticancer agent is defined by its ability to exert maximal cytotoxic effects on tumor cells with minimal toxicity to normal, healthy cells. A high degree of selectivity is the hallmark of a promising drug candidate, translating to a more favorable safety profile and reduced side effects in a clinical setting.[5] The Selectivity Index (SI) is a critical quantitative measure used to express this differential activity. It is calculated as the ratio of the cytotoxic concentration in a normal cell line to that in a cancer cell line.[6][7] A higher SI value signifies greater selectivity for cancer cells, with compounds having an SI greater than 3 often considered to be highly selective.[6]
Thiosemicarbazones, derived from thiosemicarbazides, are thought to exert their anticancer effects through various mechanisms, including the chelation of essential metal ions like iron, leading to the inhibition of ribonucleotide reductase—an enzyme crucial for DNA synthesis and repair.[8][9] This interference with DNA replication can trigger cell cycle arrest and apoptosis. The presence of the nitrophenyl group in the structure of this compound is hypothesized to contribute to its cytotoxic potential.[4][10]
Experimental Workflow for Assessing Selectivity
A robust assessment of selectivity involves a multi-pronged approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The following workflow provides a logical sequence of experiments to comprehensively evaluate the anticancer potential and selectivity of this compound.
Caption: A streamlined workflow for assessing the cancer cell selectivity of a novel compound.
Quantitative Comparison of Cytotoxicity and Selectivity
The following table summarizes hypothetical, yet representative, in vitro cytotoxicity data for this compound, based on findings for structurally similar compounds, and compares it with the established chemotherapeutics, Doxorubicin and Cisplatin. It is crucial to note that the IC50 values for Doxorubicin and Cisplatin can vary significantly across different studies and experimental conditions.[11][12][13]
| Compound | Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) | Reference |
| This compound (Hypothetical) | A549 (Lung) | 8.5 | Beas-2B (Normal Lung) | > 50 | > 5.8 | N/A |
| MCF-7 (Breast) | 4.2 | MCF-10A (Normal Breast) | > 50 | > 11.9 | N/A | |
| HepG2 (Liver) | 6.8 | Chang Liver (Normal Liver) | > 50 | > 7.3 | N/A | |
| Doxorubicin | A549 (Lung) | 0.07 - >20 | Various | Varies | Generally Low | [12][14][15] |
| MCF-7 (Breast) | 0.1 - 2.5 | Various | Varies | Generally Low | [7][12] | |
| HepG2 (Liver) | ~12.2 | Various | Varies | Generally Low | [14] | |
| Cisplatin | A549 (Lung) | 6.14 - 64 | Various | Varies | Generally Low | [16][17] |
| MCF-7 (Breast) | 2 - 40 | Various | Varies | Generally Low | [11][13] | |
| HepG2 (Liver) | Varies | Various | Varies | Generally Low | [11] |
Note: The IC50 values for this compound are presented as a hypothetical illustration for the purpose of this guide. The IC50 values for Doxorubicin and Cisplatin are ranges compiled from multiple sources to reflect inter-study variability.
Detailed Experimental Protocols
Synthesis and Characterization of this compound
The synthesis of thiosemicarbazide derivatives is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate or by the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone.[18][19] For this compound, a common synthetic route involves the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate.
Characterization: Purity and structural confirmation are paramount. Standard characterization techniques include:
-
Melting Point: To assess purity.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.[18]
In Vitro Cytotoxicity Assessment: MTT and SRB Assays
The initial evaluation of a compound's anticancer activity is determined by its cytotoxicity against a panel of cancer cell lines. The MTT and SRB assays are reliable, colorimetric methods for this purpose.[9][14]
Principle of MTT Assay: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.[5][20] The amount of formazan is proportional to the number of living cells.
Step-by-Step MTT Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Principle of SRB Assay: The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[14]
Step-by-Step SRB Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Understanding how a compound kills cancer cells is as important as knowing that it does. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[2]
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining): This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Western Blot for Apoptotic Markers: Western blotting can confirm apoptosis by detecting the cleavage of key proteins in the apoptotic cascade, such as caspases and poly(ADP-ribose) polymerase (PARP).
Step-by-Step Western Blot Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This guide provides a robust framework for the comprehensive assessment of the cancer cell selectivity of this compound. By employing a systematic workflow that includes rigorous cytotoxicity screening, calculation of the selectivity index, and detailed mechanistic studies, researchers can effectively evaluate its potential as a novel anticancer agent. While the illustrative data presented herein is based on related compounds, the outlined protocols are universally applicable and will enable a thorough and scientifically sound investigation. The ultimate goal is to identify and advance compounds that not only potently inhibit cancer cell proliferation but do so with a high degree of selectivity, a critical step in the development of safer and more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of Metal Complexes of Substituted Thiosemicarbazides
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of thiosemicarbazide metal complexes, a class of compounds demonstrating remarkable versatility across medicinal chemistry and catalysis. As researchers, we understand that progress is built on a foundation of rigorous comparison and a deep understanding of structure-activity relationships. This guide moves beyond simple data reporting to provide a causal analysis of how strategic modifications to both the metal center and the ligand framework dictate the resulting complex's function and efficacy. We will delve into the synthetic strategies, characterization methodologies, and comparative performance data that empower informed design of next-generation molecules.
The Foundational Chemistry: Thiosemicarbazides as Versatile Ligands
Thiosemicarbazides are derivatives of thiourea distinguished by the presence of a hydrazine moiety. Their true value in coordination chemistry stems from their ability to act as multidentate ligands, typically coordinating to metal ions through the sulfur atom and a hydrazinic nitrogen atom. This N,S bidentate chelation forms a stable five-membered ring, which is a thermodynamically favorable arrangement.
The versatility of these ligands is unlocked through substitution. The core structure is derived from the condensation of a thiosemicarbazide with an aldehyde or ketone. By varying the carbonyl precursor (R¹ and R²) and the terminal amine of the thiosemicarbazide (R³), we can systematically tune the steric and electronic properties of the ligand. These modifications directly influence the solubility, stability, and, most importantly, the biological and catalytic activity of the corresponding metal complexes.
Synthesis and Characterization: The Workflow for Discovery
A robust comparative analysis is contingent on the reliable synthesis and unambiguous characterization of the compounds . The general workflow involves the initial synthesis of the Schiff base ligand, followed by its reaction with a suitable metal salt.
Caption: Workflow for Synthesis and Characterization.
The Causality Behind Characterization Choices
-
FT-IR Spectroscopy: This is the first line of inquiry to confirm coordination. The logic is simple: bond formation alters vibrational frequencies. In the free ligand, we observe a characteristic stretching frequency for the C=S (thione) group. Upon coordination to a metal, electron density is drawn from the sulfur atom, weakening the C=S bond and causing this band to shift to a lower frequency. Concurrently, a shift in the C=N (azomethine) band indicates the involvement of the hydrazinic nitrogen in chelation.[1] The most definitive evidence comes from the far-IR region, where new, low-frequency bands appear that are attributable to the formation of M-S and M-N bonds.[1]
-
¹H NMR Spectroscopy: While primarily used to confirm the structure of the synthesized ligand, NMR is also a powerful tool for probing the ligand's environment.[2] The proton attached to the hydrazinic nitrogen (N-H) is particularly informative. Its chemical shift changes significantly or the signal may even disappear upon deprotonation and coordination to the metal, providing clear evidence of complex formation.[3]
-
UV-Vis Spectroscopy: This technique provides insights into the electronic transitions within the molecule and the geometry of the resulting complex. The free ligands typically display intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N/C=S chromophores.[4] Upon complexation, these bands often shift (bathochromic or hypsochromic shifts), and new, lower-energy bands may appear in the visible region. These new bands are often d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands, the positions of which are highly dependent on the coordination geometry (e.g., octahedral, square planar) and the identity of the metal.[5]
-
Single-Crystal X-ray Diffraction: This is the definitive method for structural elucidation. It provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the complex.[6][7] This data is invaluable for building accurate structure-activity relationship models, as it reveals how substituents sterically influence the metal's coordination sphere.
Comparative Performance Analysis: From Benchtop to Biological Systems
The true utility of these complexes is revealed in their application. Below, we compare their performance in two major fields: antimicrobial and anticancer therapy. The central theme is that neither the ligand nor the metal is solely responsible for the activity; rather, it is the synergistic effect of the final complex.
A. Antimicrobial Activity: A Synergistic Assault on Pathogens
A widely accepted principle, Tweedy's Chelation Theory, posits that complexation can enhance the biological activity of a ligand. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid-rich cell membranes of bacteria and fungi, allowing it to reach and disrupt intracellular targets more effectively than the free ligand.[8][9]
Comparative Data: Metal Ion and Substituent Effects
| Complex | Metal Ion | Substituent (on benzaldehyde) | S. aureus (Gram +) Inhibition Zone (mm) | E. coli (Gram -) Inhibition Zone (mm) | Reference |
| Ligand 1 | - | 4-Chloro | 8 | 7 | [10] |
| Complex 1 | Ni(II) | 4-Chloro | 14 | 12 | [8] |
| Complex 2 | Cu(II) | 4-Chloro | 16 | 14 | [11] |
| Complex 3 | Ag(I) | 4-Chloro | 18 | 15 | [10] |
| Ligand 2 | - | 4-Nitro | 9 | 8 | [12] |
| Complex 4 | Ni(II) | 4-Nitro | 15 | 13 | [11] |
| Complex 5 | Cu(II) | 4-Nitro | 18 | 16 | [13] |
Analysis of Performance:
-
Effect of Chelation: The data clearly shows that in all cases, the metal complexes exhibit significantly greater antibacterial activity than the free ligands. This supports the chelation theory, where the complex acts as a more efficient delivery vehicle for the active components.[13]
-
Effect of the Metal Ion: Comparing complexes with the same ligand, we often observe a hierarchy of activity. Copper(II) complexes frequently show very high activity, which may be linked to their redox properties and ability to generate reactive oxygen species (ROS) inside the cell.[11] Nickel(II) complexes are also highly potent, in some cases rivaling standard antibiotics.[10]
-
Effect of the Ligand Substituent: The nature of the substituent on the aromatic ring plays a crucial role. Electron-withdrawing groups like -NO₂ (Complex 5 vs. Complex 2) can enhance the lipophilicity and acidic nature of the N-H proton, leading to stronger chelation and increased biological activity.
B. Anticancer Activity: Exploiting Tumor Cell Vulnerabilities
The anticancer potential of thiosemicarbazone complexes is a major focus of modern drug development. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes like ribonucleotide reductase (essential for DNA synthesis) and topoisomerase, or the induction of oxidative stress through the generation of ROS.[14] Cancer cells, due to their high metabolic rate, often have a higher demand for metals like copper, making them particularly susceptible to agents that disrupt metal homeostasis.[15]
Comparative Data: Cytotoxicity Against Cancer Cell Lines
| Complex | Metal Ion | Ligand Backbone | A549 (Lung) IC₅₀ (µM) | Caco-2 (Colon) IC₅₀ (µM) | Reference |
| Ligand 1 | - | 2-acetylpyridine based | > 50 | > 50 | [15] |
| Complex 1 | Cu(II) | 2-acetylpyridine based | 0.20 ± 0.04 | 0.45 ± 0.06 | [15] |
| Complex 2 | Zn(II) | Glyoxal bis(thiosemicarbazone) | 15.2 ± 2.1 | 18.5 ± 3.2 | [16] |
| Complex 3 | Cu(II) | Glyoxal bis(thiosemicarbazone) | 1.8 ± 0.3 | 2.5 ± 0.4 | [16] |
| Cisplatin | - | - | 5.1 ± 0.7 | 7.3 ± 0.9 | [15] |
Analysis of Performance:
-
Primacy of the Metal: The contrast between the Cu(II) (Complex 3) and Zn(II) (Complex 2) complexes is stark. The redox-active Cu(II) ion is capable of participating in Fenton-like reactions to generate cytotoxic ROS, a pathway unavailable to the redox-inactive Zn(II).[17] This highlights that the choice of metal is a primary determinant of the anticancer mechanism and potency.
-
Enhanced Potency: The Cu(II) complexes demonstrate significantly lower IC₅₀ values (indicating higher potency) than both the free ligands and, in the case of Complex 1, the widely used chemotherapy drug cisplatin.[15] This underscores the therapeutic potential of this class of compounds.
-
Ligand Framework Influence: The structure of the ligand backbone dictates the geometry and stability of the complex, which in turn affects its ability to interact with biological targets. The tridentate nature of many of these ligands leads to stable square planar or square pyramidal copper(II) complexes that are well-suited for intercalating with DNA or binding to enzyme active sites.[18]
Caption: ROS-Mediated Anticancer Mechanism.
C. Catalytic Activity: Precision in Organic Synthesis
Beyond biomedicine, these complexes are emerging as robust and tunable catalysts for organic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The ligand's role here is to stabilize the metal center during the catalytic cycle, preventing decomposition while modulating its electronic properties to facilitate key steps like oxidative addition and reductive elimination.
Comparative Data: Suzuki-Miyaura Coupling
| Catalyst | Metal Ion | Reaction Time (h) | Yield (%) of 4-methoxybiphenyl | Reference |
| Complex 1 | Pd(II) | 2 | 95 | [19] |
| Complex 2 | Pd(II) | 1 | 98 | [20] |
| Complex 3 | Pd(II) | 3 | 92 | [21] |
(Reaction conditions: 4-bromoanisole, phenylboronic acid, base, solvent)
Analysis of Performance:
-
High Efficiency: Palladium-thiosemicarbazone complexes can act as highly efficient pre-catalysts, requiring low catalyst loadings to achieve excellent yields in short reaction times.[19][22]
-
Ligand Tuning: The subtle differences in yield and reaction time among the catalysts demonstrate the influence of the ligand's steric and electronic environment. Ligands with bulky substituents can promote the reductive elimination step, accelerating catalyst turnover. The presence of co-ligands like triphenylphosphine can also enhance catalytic efficiency by facilitating the activation of aryl halides.[19]
Self-Validating Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key procedures are provided below.
Protocol 1: Synthesis of a Representative Ligand (4-chlorobenzaldehyde thiosemicarbazone)
-
Dissolution: Dissolve thiosemicarbazide (1.0 eq) in 50 mL of warm ethanol in a 100 mL round-bottom flask.
-
Addition: To this stirring solution, add a solution of 4-chlorobenzaldehyde (1.0 eq) in 20 mL of ethanol dropwise. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the resulting mixture with continuous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture in an ice bath. The white crystalline product will precipitate out.
-
Purification: Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Drying: Dry the purified ligand under vacuum. Characterize by melting point, FT-IR, and ¹H NMR.
Protocol 2: Synthesis of a Representative Metal Complex ([Cu(4-Cl-TSC)₂]Cl₂)
-
Ligand Solution: Dissolve the synthesized 4-chlorobenzaldehyde thiosemicarbazone (2.0 eq) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq) in 15 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and the formation of a precipitate should be observed immediately.
-
Reaction: Reflux the mixture for 2 hours to ensure complete reaction.
-
Isolation: Cool the flask to room temperature, then in an ice bath. Filter the resulting colored precipitate.
-
Purification and Drying: Wash the complex with cold ethanol and diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator. Characterize by FT-IR, UV-Vis, and elemental analysis.[12]
Protocol 3: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)
-
Media Preparation: Prepare Mueller-Hinton Agar plates according to the manufacturer's instructions.
-
Inoculation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Uniformly swab the entire surface of the agar plate with this suspension.
-
Disc Application: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the test complex dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely. Place a solvent-only disc as a negative control and a disc with a standard antibiotic (e.g., Gentamicin) as a positive control.
-
Incubation: Place the prepared discs onto the inoculated agar surface. Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition (including the disc) in millimeters (mm). A larger diameter indicates greater antibacterial activity.
Conclusion and Future Outlook
The comparative analysis presented herein confirms that metal complexes of substituted thiosemicarbazides are a highly tunable and promising class of compounds. The strategic selection of the central metal ion is the primary driver of the mechanism of action, particularly in biological systems where redox properties are paramount. Concurrently, the nuanced modification of substituents on the thiosemicarbazide ligand allows for the fine-tuning of physicochemical properties like solubility and lipophilicity, which directly impacts bioavailability and efficacy.
Future research will likely focus on the rational design of multifunctional complexes that can act as theranostic agents (combining therapeutic action with diagnostic imaging) or as catalysts for more challenging and environmentally benign chemical transformations. As our understanding of the intricate structure-activity relationships continues to grow, so too will our ability to harness the remarkable potential of these versatile molecules.
References
- 1. westmont.edu [westmont.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, X-ray structure and in vitro cytotoxicity studies of Cu(I/II) complexes of thiosemicarbazone: special emphasis on their interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 7. ikm.org.my [ikm.org.my]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Divalent Transition Metal Complexes Containing Thiosemicarbazone Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 11. New Mononuclear and Binuclear Cu(II), Co(II), Ni(II), and Zn(II) Thiosemicarbazone Complexes with Potential Biological Activity: Antimicrobial and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer potency of copper(II) complexes of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper( ii ) thiosemicarbazone complexes induce marked ROS accumulation and promote nrf2-mediated antioxidant response in highly resistant breast canc ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT00283A [pubs.rsc.org]
- 16. Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fabrication of thiosemicarbazone-based Pd(ii) complexes: structural elucidations, catalytic activity towards Suzuki–Miyaura coupling reaction and antitumor activity against TNBC cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Fabrication of thiosemicarbazone-based Pd(II) complexes: structural elucidations, catalytic activity towards Suzuki-Miyaura coupling reaction and antitumor activity against TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(3-Nitrophenyl)-3-thiosemicarbazide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Nitrophenyl)-3-thiosemicarbazide (CAS No. 79925-03-4). As a compound utilized in diverse research and drug development applications, its handling and disposal demand a meticulous approach to ensure the safety of laboratory personnel and environmental compliance. This document is structured to provide a deep, technical, and actionable framework for researchers, scientists, and drug development professionals.
Hazard Assessment and Initial Safety Precautions
The nitrophenyl group suggests potential toxicity, and like many nitroaromatic compounds, it may be a strong oxidizing agent.[1] Thiosemicarbazide and its derivatives are known to have biological activity and may present health hazards upon exposure. Therefore, all waste materials, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated for proper disposal.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid, in solution, or as waste).
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent dermal absorption, which can be a significant route of exposure for nitroaromatic and thiosemicarbazide compounds. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against accidental splashes of solutions or contact with airborne solid particles. |
| Body Protection | A laboratory coat, fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are recommended. | To prevent contamination of personal clothing and minimize skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. | To minimize the inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates may be necessary, based on a risk assessment. |
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation and containment of chemical waste are critical first steps in the disposal process. Adherence to these procedures prevents accidental chemical reactions and ensures compliance with regulatory standards.
Experimental Protocol for Waste Collection
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) is generally a suitable choice for solid chemical waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] The label should also include the accumulation start date and the primary hazard(s) (e.g., "Toxic," "Combustible Solid").[2][3]
-
Solid Waste Collection:
-
Carefully transfer all solid waste contaminated with this compound into the designated hazardous waste container. This includes unused product, reaction byproducts, and contaminated consumables such as weighing paper, gloves, and pipette tips.
-
Avoid generating dust during transfer. Use a scoop or spatula and minimize the dropping height.
-
-
Liquid Waste Collection (if applicable):
-
If this compound is in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Sealing and Storage:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.[4]
-
Store the sealed container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible chemicals, heat sources, and high-traffic zones.
-
Chemical Incompatibility: Preventing Hazardous Reactions
A critical aspect of safe disposal is understanding and avoiding the mixing of incompatible chemicals. While specific reactivity data for this compound is limited, general incompatibilities for its chemical classes should be strictly observed.
| Chemical Class of this compound | Incompatible With | Potential Hazard of Mixing |
| Nitroaromatic Compounds | Strong reducing agents, strong bases, and some metals.[1][5] | Vigorous, potentially explosive reactions.[1] Formation of explosive mixtures in the presence of a base.[1] |
| Thiosemicarbazide Derivatives | Strong oxidizing agents (e.g., peroxides, chlorates, nitrates), strong acids, and strong bases.[6][7] | Exothermic reactions that can release toxic gases.[6] |
Therefore, it is imperative to store waste containing this compound separately from the incompatible materials listed above.
Spill Management and Emergency Procedures
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS department immediately.
-
Containment and Cleanup (for small spills):
-
Wearing the appropriate PPE, contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular solid waste.
The process for final disposal is typically managed through your institution's EHS department. This involves scheduling a pickup of the properly labeled and sealed hazardous waste containers. The EHS department will then coordinate with the waste management company for transportation and final disposal, which for nitroaromatic compounds, is often high-temperature incineration.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 4. vumc.org [vumc.org]
- 5. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(3-Nitrophenyl)-3-thiosemicarbazide
In the dynamic landscape of drug discovery and chemical research, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(3-Nitrophenyl)-3-thiosemicarbazide. As your partner in research, we are committed to providing value beyond the product itself, ensuring that you can advance your work with the highest degree of safety and confidence. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, operational steps, and disposal protocols.
Core Hazard Assessment and Necessary Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. Potential hazards include acute toxicity if swallowed, skin and eye irritation, and possible respiratory irritation.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
A tiered approach to PPE selection is critical, ensuring protection against all potential routes of exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[4][5] All eye protection should meet appropriate national standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber or Nitrile rubber). | To prevent skin contact, which can cause irritation and potential systemic toxicity.[2][6] Gloves must be inspected for integrity before each use and proper removal techniques should be employed to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated. | To prevent inhalation of the compound, which may cause respiratory irritation.[1][4] The type of respirator will depend on the potential airborne concentration. For handling the solid form where dust may be generated, a particulate respirator is advised.[4] |
| Protective Clothing | A laboratory coat or a full chemical-protective suit. | To prevent incidental skin contact.[5] Protective clothing should be clean and put on before work begins.[2] |
Operational Protocol: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step guide outline the critical stages of the process.
Caption: A workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Procedures:
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.[1]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Keep the container tightly closed when not in use.[1]
-
The storage area should be clearly marked with the appropriate hazard warnings.[1]
2. Handling and Use:
-
All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Always wear the appropriate PPE as detailed in the table above.
-
Strive to use the smallest quantity of the substance necessary for your experiment to minimize waste and potential exposure.[1]
-
Take care to avoid the formation of dust when handling the solid material.[7]
-
Adhere to strict laboratory hygiene practices: do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound.[1]
3. Spill Management:
-
In the event of a minor spill, evacuate the immediate area.[1]
-
Wearing the appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[1]
-
Carefully collect the spilled material using non-sparking tools and place it into a sealed, properly labeled container for disposal.[7]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Disposal:
-
All waste containing this compound must be treated as hazardous waste.[8]
-
Collect waste in a dedicated, leak-proof, and sealable container that is compatible with the chemical.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]
-
Store the sealed waste container in a designated and secure area, away from incompatible materials, until it can be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
-
Never dispose of this chemical down the drain or in the regular trash.[8]
By adhering to these guidelines, you can ensure a safe laboratory environment while advancing your critical research. Our commitment to your success extends beyond the products we provide; we are your partners in scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
